molecular formula C6H13ClN2O B1285903 Piperidine-2-carboxamide hydrochloride CAS No. 857242-96-7

Piperidine-2-carboxamide hydrochloride

Cat. No.: B1285903
CAS No.: 857242-96-7
M. Wt: 164.63 g/mol
InChI Key: MSDJHYMGDCMMSV-UHFFFAOYSA-N
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Description

Piperidine-2-carboxamide hydrochloride is a versatile chemical scaffold in medicinal chemistry and neuroscience research. Its core structure serves as a critical building block for developing compounds that target central nervous system (CNS) disorders. Scientific studies have utilized this scaffold to design and synthesize positive allosteric modulators (PAMs) of the serotonin (5-HT) 5-HT2C receptor, a promising therapeutic target for cocaine use disorder . Researchers have systematically modified the piperidine-2-carboxamide core, exploring various substituents to optimize drug-like properties, potency, and selectivity . Beyond neuropharmacology, the piperidine-2-carboxamide motif is also being investigated in other therapeutic areas. For instance, it forms the basis of a series of potent and selective anti-malarial agents that target the Plasmodium falciparum proteasome, demonstrating oral efficacy in mouse models . Furthermore, structurally related compounds, such as the local anesthetic levobupivacaine, highlight the broader pharmaceutical relevance of this chemotype . This product is intended for research purposes as a key intermediate in drug discovery and chemical synthesis. It is supplied For Research Use Only. Not for Human or Veterinary Diagnostic or Therapeutic Use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-6(9)5-3-1-2-4-8-5;/h5,8H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJHYMGDCMMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

piperidine-2-carboxamide hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of Piperidine-2-Carboxamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a saturated piperidine ring, presents a basic nitrogen center whose properties are critical to the molecule's overall behavior. The formation of a hydrochloride salt underscores the importance of this basicity, enhancing its stability and aqueous solubility. This guide provides an in-depth analysis of the fundamental basic properties of this compound, exploring the structural determinants of its basicity, quantitative measures such as pKa, established experimental protocols for its determination, and the profound implications of these properties in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Core Structural and Physicochemical Profile

This compound is characterized by a six-membered saturated nitrogen-containing ring (piperidine) substituted at the 2-position with a carboxamide group. The hydrochloride salt form indicates that the basic piperidine nitrogen is protonated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃ClN₂O[1][2]
Molecular Weight 164.63 g/mol [1][2]
Appearance Solid. White to off-white powder/crystalline powder.[2][3][4]
Melting Point 138-140 °C
CAS Number 857242-96-7 (for hydrochloride); 19889-77-1 (for free base)[2][5]
Purity Typically >95%[2]

Deconstructing the Basicity: A Mechanistic Perspective

The basicity of piperidine-2-carboxamide is almost entirely attributed to the lone pair of electrons on the nitrogen atom within the piperidine ring. Understanding the factors that govern the availability of this lone pair is key to predicting the molecule's behavior in chemical and biological systems.

The Influence of Nitrogen Hybridization

The primary determinant of the piperidine nitrogen's basicity is its sp³ hybridization. In contrast to aromatic heterocycles like pyridine, where the nitrogen is sp² hybridized, the lone pair in piperidine resides in an sp³ orbital. This orbital has a lower s-character (25%) compared to an sp² orbital (33%).[6][7] Electrons in orbitals with higher s-character are held more closely to the nucleus, making them less available for donation to a proton. Consequently, the sp³ hybridized nitrogen in piperidine is significantly more basic than the sp² nitrogen in pyridine.[6][8]

Inductive Effects of the 2-Carboxamide Substituent

While the piperidine ring itself is strongly basic, the presence of the carboxamide group at the adjacent C2 position introduces a crucial electronic modulation. The carbonyl group (C=O) within the carboxamide is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates an inductive effect, pulling electron density away from the piperidine nitrogen. This withdrawal of electron density reduces the availability of the nitrogen's lone pair for protonation, thereby decreasing the overall basicity of the molecule compared to unsubstituted piperidine.[9] The modulation of a piperidine's basicity is a common and powerful tool in drug design to fine-tune a molecule's properties.[10]

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, which has two primary benefits. First, the protonation of the basic nitrogen to form a quaternary ammonium salt often results in a stable, crystalline solid that is easier to handle and purify than the free base. Second, and critically for many applications, this salt formation dramatically increases the compound's aqueous solubility.

pKa: The Quantitative Index of Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid (the protonated form). A higher pKa value indicates a stronger base.

  • Piperidine (unsubstituted): The conjugate acid has a pKa of approximately 11.2.

This pKa value is critical as it dictates the ionization state of the molecule at physiological pH (~7.4). With a pKa around 8.2, a substantial portion of the molecules will exist in their protonated, charged form in the body.

Experimental Protocols for pKa Determination

Accurately determining the pKa is a foundational step in characterizing any ionizable compound. The following protocols represent robust, self-validating systems for this purpose.

Potentiometric Titration

This is the most common and direct method for pKa determination within the pH range of 2 to 11.[11] The principle involves monitoring the pH of a solution of the hydrochloride salt as a strong base is incrementally added.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute, aqueous solution of this compound of a known concentration (e.g., 0.05 M).[12]

  • Titrant Preparation: Standardize a solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add small, precise aliquots of the standardized NaOH titrant, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoid titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[13] At this point, the concentrations of the protonated form (conjugate acid) and the deprotonated form (free base) are equal.

Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Prepare 0.05M Amine HCl Solution prep2 Standardize 0.1M NaOH Titrant prep3 Calibrate pH Meter titrate1 Add Aliquot of NaOH prep3->titrate1 titrate2 Record pH and Volume titrate1->titrate2 Stabilize titrate2->titrate1 Repeat analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Identify Inflection Point (Half-Equivalence) analysis1->analysis2 analysis3 pKa = pH at Inflection Point analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

UV-Spectrophotometric Method

This method is applicable if the protonated and neutral forms of the molecule exhibit different ultraviolet absorption spectra. It relies on measuring the change in absorbance at a fixed wavelength across a series of solutions with varying, known pH values.

Step-by-Step Protocol:

  • Spectral Scans: Obtain the full UV-Vis absorption spectra of the compound in a strongly acidic solution (e.g., pH 1, where it is fully protonated) and a strongly basic solution (e.g., pH 11, where it is fully deprotonated).

  • Wavelength Selection: Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

  • Sample Measurement: Prepare a set of samples with a constant total concentration of the compound, each in one of the prepared buffers. Measure the absorbance of each sample at the selected wavelength λ.

  • Data Analysis: Plot the measured absorbance against the pH of the buffer. The resulting data will form a sigmoid curve.

  • pKa Calculation: The pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometry or identified as the inflection point of the curve.[13][14]

Workflow Diagram: Spectrophotometric pKa Determination

G cluster_prep Preparation & Scanning cluster_measure Measurement cluster_analysis Data Analysis scan1 Scan Spectrum in Strong Acid (pH 1) select_wl Select Analytical Wavelength (λmax) scan1->select_wl scan2 Scan Spectrum in Strong Base (pH 11) scan2->select_wl prep_buffers Prepare Buffer Series (Varying pH) select_wl->prep_buffers measure_abs Measure Absorbance at λmax in each buffer prep_buffers->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data calc_pka Determine pKa from Sigmoid Curve plot_data->calc_pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Implications in Research and Drug Development

The basicity of this compound is not merely an academic property; it is a central feature that dictates its utility and behavior in applied settings.

  • Aqueous Solubility: As a hydrochloride salt, the compound's solubility in water is significantly enhanced. This is a critical advantage for creating formulations for in vitro biological assays and for developing parenteral (injectable) drug products.

  • Pharmacokinetics (ADME): The pKa value determines the charge state at physiological pH, which governs Absorption, Distribution, Metabolism, and Excretion (ADME).

    • Absorption: The degree of ionization affects a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. Generally, the neutral (free base) form is more lipophilic and permeates membranes more readily.

    • Distribution: The charge state influences binding to plasma proteins like albumin and can affect the volume of distribution of a drug candidate.

  • Target Engagement: The ability of the piperidine nitrogen to be protonated allows for the formation of strong ionic bonds (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in the active site of a protein target. This can be a critical interaction for molecular recognition and biological activity.

  • Safety and Off-Target Effects: Basic centers in drug molecules are sometimes associated with liabilities such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. Therefore, modulating the pKa of the piperidine nitrogen is a key strategy in medicinal chemistry to mitigate such risks while retaining on-target activity.[10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

  • Hazards: The compound is classified as toxic if swallowed.[15][16] It may cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

Conclusion

This compound possesses a well-defined basic character originating from its sp³-hybridized piperidine nitrogen. This inherent basicity is electronically tempered by the adjacent electron-withdrawing carboxamide group, resulting in a pKa that renders the molecule significantly protonated at physiological pH. This fundamental property is not only key to its chemical identity but also a critical determinant of its solubility, pharmacokinetic profile, and potential for biological activity. A thorough understanding and precise experimental determination of its basicity are therefore indispensable for any scientist or researcher utilizing this compound in drug discovery and development.

References

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A Comprehensive Technical Guide to the Structure and Synthesis of Piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Piperidine-2-carboxamide, a derivative of the non-proteinogenic amino acid pipecolic acid, serves as a crucial chiral building block in medicinal chemistry and drug development. Its structural scaffold is found in various pharmacologically active molecules. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and synthetic methodologies for piperidine-2-carboxamide hydrochloride. We will dissect multiple synthetic pathways, emphasizing the strategic rationale behind procedural choices, the importance of protecting groups, and the mechanisms of key chemical transformations. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical grounding and practical, field-proven protocols.

Chemical Structure and Properties

This compound is the salt form of a simple, yet versatile, heterocyclic compound. Understanding its fundamental structure and properties is essential for its synthesis and application.

Nomenclature and Chemical Identifiers

The compound is systematically named and cataloged under various identifiers crucial for regulatory and research purposes.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 857242-96-7[2]
Molecular Formula C₆H₁₃ClN₂O[2]
Molecular Weight 164.63 g/mol [2]
Canonical SMILES C1CCNC(C1)C(=O)N.Cl[1]
InChI Key MSDJHYMGDCMMSV-UHFFFAOYSA-N[2]
Core Structural Features

The molecule's structure is defined by three key components:

  • Piperidine Ring: A saturated six-membered heterocycle containing one nitrogen atom. The ring's conformation and the nitrogen's basicity are central to its chemical behavior.

  • Carboxamide Group: An amide functional group (-CONH₂) attached to the C2 position of the piperidine ring.

  • Chiral Center: The C2 carbon, being attached to four different groups (piperidine nitrogen, C3, a hydrogen atom, and the carboxamide group), is a stereocenter. Therefore, the molecule exists as a pair of enantiomers, (S)- and (R)-piperidine-2-carboxamide. The synthesis of enantiomerically pure forms is often a primary objective in pharmaceutical applications.

  • Hydrochloride Salt: The compound is typically supplied as a hydrochloride salt. The basic nitrogen of the piperidine ring is protonated by hydrochloric acid, forming a piperidinium chloride. This salt form generally enhances stability, crystallinity, and aqueous solubility compared to the free base.[3]

cluster_main This compound Structure cluster_key Key Features mol A Piperidine Ring (Saturated Heterocycle) B Carboxamide Group (-CONH2) C Chiral Center (C2) D Piperidinium Cation (Protonated N) E Chloride Anion (Cl-)

Diagram of the core chemical structure.
Physicochemical Properties

The physical properties of piperidine-2-carboxamide and its hydrochloride salt are critical for handling, formulation, and reaction setup.

PropertyValueSource
Appearance Solid, white to off-white powder[4]
Melting Point (Free Base) 138-140 °C
Boiling Point (Free Base) 311.7 ± 31.0 °C at 760 mmHg
Purity Typically >95%[2]
Storage Store at room temperature

Retrosynthetic Analysis and Strategic Considerations

A successful synthesis requires a robust strategy that addresses potential challenges such as chemoselectivity and stereochemical control. The primary retrosynthetic disconnection is the amide bond, leading back to pipecolic acid (piperidine-2-carboxylic acid) and an ammonia source.

retrosynthesis target Piperidine-2-carboxamide Hydrochloride precursor1 Piperidine-2-carboxamide (Free Base) target->precursor1 Salification reagent2 HCl precursor2 Pipecolic Acid (or activated derivative) precursor1->precursor2 Amide Bond Formation (Key Disconnection) reagent1 Ammonia (NH3)

Retrosynthetic pathway for piperidine-2-carboxamide.

Core Synthetic Challenges:

  • Acid-Base Chemistry: The direct reaction between a carboxylic acid (pipecolic acid) and an amine (ammonia) is generally inefficient. It primarily forms a stable ammonium carboxylate salt, which requires harsh thermal dehydration to convert to the amide.[5][6]

  • Chemoselectivity: Pipecolic acid contains two nucleophilic sites: the carboxylate group (once deprotonated) and the secondary amine in the ring. The ring nitrogen can interfere with reactions at the carboxyl group.

  • Stereocontrol: If the synthesis starts with racemic or enantiomerically enriched pipecolic acid, it is crucial to employ reaction conditions that do not cause racemization at the C2 chiral center.[7]

To overcome these challenges, two primary strategies are employed: activation of the carboxylic acid and the use of a protecting group for the piperidine nitrogen.

Synthetic Methodologies

The most reliable syntheses of piperidine-2-carboxamide proceed from its parent amino acid, pipecolic acid. The choice of method often depends on the desired scale, purity requirements, and sensitivity of the starting material.

Method A: Synthesis via N-Protected Pipecolic Acid and Coupling Agents

This is the most versatile and controlled laboratory-scale method. It involves protecting the piperidine nitrogen, activating the carboxylic acid with a coupling agent, reacting with an ammonia source, and finally deprotecting to yield the target compound.

Principle of Causality: The use of an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, renders the piperidine nitrogen non-nucleophilic.[8] This ensures that only the carboxylic acid functional group can react during the amide coupling step, preventing self-reaction or interference with coupling agents. Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) create a highly reactive O-acylisourea intermediate in situ, which readily undergoes nucleophilic attack by ammonia under mild conditions that preserve stereochemical integrity.[9]

workflow_A start Pipecolic Acid step1 Step 1: N-Protection (e.g., Boc2O, base) start->step1 intermediate1 N-Boc-Pipecolic Acid step1->intermediate1 step2 Step 2: Amide Coupling (EDC, HOBt, NH4Cl, base) intermediate1->step2 intermediate2 N-Boc-Piperidine-2-carboxamide step2->intermediate2 step3 Step 3: Deprotection & Salification (HCl in Dioxane/Ether) intermediate2->step3 end_product Piperidine-2-carboxamide Hydrochloride step3->end_product

Workflow for the N-Protected Synthesis Route.

Detailed Experimental Protocol:

  • N-Boc Protection of Pipecolic Acid:

    • Dissolve pipecolic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

    • Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (2.0-2.5 eq).

    • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with a weak acid (e.g., citric acid or cold 1M HCl) to pH ~3 and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid.

  • Amide Coupling:

    • Dissolve N-Boc-pipecolic acid (1.0 eq), hydroxybenzotriazole (HOBt) (1.2 eq), and ammonium chloride (NH₄Cl) (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Cool the mixture to 0 °C and add EDC hydrochloride (1.2 eq).[9]

    • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry, filter, and concentrate the organic phase to yield crude N-Boc-piperidine-2-carboxamide, which can be purified by silica gel chromatography.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the purified N-Boc-piperidine-2-carboxamide in a suitable solvent such as 1,4-dioxane, methanol, or diethyl ether.

    • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) (excess, 3-5 eq).

    • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate as a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Method B: Synthesis via Acyl Chloride Intermediate

This classical method involves converting the carboxylic acid to a highly reactive acyl chloride, which then reacts vigorously with ammonia. While effective, it requires handling hazardous reagents.

Principle of Causality: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into an acyl chloride hydrochloride.[10] The carbonyl carbon of the acyl chloride is extremely electrophilic, allowing for a rapid and often irreversible reaction with ammonia. The hydrochloride salt of the piperidine nitrogen is carried through the reaction.

Detailed Experimental Protocol:

  • Formation of 2-Piperidinecarbonyl Chloride Hydrochloride:

    • Suspend pipecolic acid hydrochloride (1.0 eq) in an inert solvent like dichloromethane (DCM) or acetyl chloride.[11]

    • Carefully add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. Some protocols may use phosphorus pentachloride (PCl₅).[11]

    • Allow the mixture to warm to room temperature or gently heat to reflux until the evolution of gas (SO₂ and HCl) ceases and a clear solution is formed.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride hydrochloride, which is typically used immediately in the next step.

  • Ammonolysis:

    • Dissolve the crude acyl chloride hydrochloride in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Cool the solution to below 0 °C in an ice-salt bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. A large excess of ammonia is required to react with the acyl chloride and neutralize the generated HCl.

    • A voluminous white precipitate (a mixture of the product and ammonium chloride) will form.

    • After the addition is complete, stir for an additional 1-2 hours.

    • Isolate the free base by partitioning between a basic aqueous solution and an organic solvent, or isolate the hydrochloride salt by carefully working up the solid precipitate.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

  • Purification:

    • Recrystallization: The hydrochloride salt is typically a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

    • Chromatography: If impurities are present in the free base form, silica gel column chromatography can be employed before conversion to the hydrochloride salt.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the piperidine ring protons and the amide protons (-NH₂). ¹³C NMR will show a distinctive peak for the amide carbonyl carbon around 170-175 ppm.

    • Infrared (IR) Spectroscopy: Key signals include a strong C=O stretch for the amide at ~1650-1680 cm⁻¹ and N-H stretching bands for both the amide and the piperidinium N-H⁺ at ~3200-3400 cm⁻¹.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak for the free base [M+H]⁺.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

The synthesis of this compound is a fundamental process with significant relevance to pharmaceutical development. The most robust and controlled method for laboratory synthesis involves an N-protection strategy followed by amide coupling and deprotection. This approach offers high yields, excellent chemoselectivity, and preservation of stereochemical integrity. Alternative methods, such as the acyl chloride route, are also viable but require more stringent handling of hazardous materials. A thorough understanding of the underlying chemical principles—including functional group activation, protection strategies, and reaction mechanisms—is paramount for the successful and efficient production of this valuable chemical intermediate.

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piperidine-2-carboxamide hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Piperidine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-2-carboxamide scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by derivatives of this versatile scaffold. Rather than focusing on a single entity, we will dissect the core structural features and their influence on interactions with various biological targets, including ion channels, enzymes, and receptors. This document will serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the causality behind experimental design and the validation of mechanistic hypotheses.

The Piperidine-2-Carboxamide Scaffold: A Privileged Core in Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it highly valuable in drug design.[2] Its three-dimensional structure allows for the precise spatial orientation of substituents, while the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions.[1] The carboxamide linkage at the 2-position provides a rigid and planar unit capable of forming key hydrogen bonds with biological targets, a critical feature for potent and selective binding.[3] This combination of a flexible ring and a rigid hydrogen-bonding motif underpins the ability of piperidine-2-carboxamide derivatives to interact with a remarkable diversity of protein targets.

Mechanism of Action I: Ion Channel Modulation - The Case of Local Anesthetics

A prominent class of piperidine-2-carboxamide derivatives functions as local anesthetics by modulating the activity of voltage-gated sodium channels. A key example is (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide , a direct precursor to the long-acting local anesthetic Ropivacaine.[4]

Molecular Mechanism: Blockade of Voltage-Gated Sodium Channels

Amide-type local anesthetics, including those derived from the piperidine-2-carboxamide scaffold, exert their effects by blocking the propagation of action potentials in nerve fibers. They achieve this by binding to a specific receptor site within the pore of voltage-gated sodium channels.[3] This interaction is state-dependent, with a higher affinity for the open and inactivated states of the channel, which are more prevalent in rapidly firing neurons. The binding of the anesthetic molecule physically occludes the channel, preventing the influx of sodium ions that is necessary for depolarization and the transmission of pain signals. The piperidine-2-carboxamide core provides the optimal spatial arrangement for binding to the intracellular domains of the sodium channel, while the carboxamide group forms crucial hydrogen bonds with channel residues.[3]

Diagram: Mechanism of Sodium Channel Blockade

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Sodium Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Na_channel_blocked Blocked Channel Na_channel_open->Na_channel_blocked Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_inactivated->Na_channel_blocked Na_ion_out Na+ Na_ion_out->Na_channel_open Influx Anesthetic Piperidine-2-carboxamide Derivative Anesthetic->Na_channel_open Binding Anesthetic->Na_channel_inactivated High-affinity Binding HTS High-Throughput Phenotypic Screen (P. falciparum) Hit_ID Hit Identification (e.g., SW042) HTS->Hit_ID Resistance_Sel Resistance Selection Studies Hit_ID->Resistance_Sel Lead_Opt Lead Optimization (e.g., SW584) Hit_ID->Lead_Opt Target_ID Target Identification (Pfβ5 mutations) Resistance_Sel->Target_ID Biochem_Assay Biochemical Assay (Pf20Sβ5 inhibition) Target_ID->Biochem_Assay Structural_Studies Structural Studies (Cryo-EM) Biochem_Assay->Structural_Studies Biochem_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Mouse Model) Lead_Opt->In_Vivo

Caption: Workflow for the discovery and validation of piperidine carboxamide-based antimalarial proteasome inhibitors.

Anaplastic Lymphoma Kinase (ALK) Inhibition

A piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in certain cancers. [5]X-ray crystallography revealed an unusual binding mode where the inhibitor stabilizes a DFG-shifted conformation of the kinase, providing access to an extended hydrophobic pocket. [5]This discovery highlights the potential for this scaffold to target kinases through non-classical binding mechanisms, offering opportunities for developing highly selective inhibitors.

Monoamine Oxidase (MAO) Inhibition

Piperine, an alkaloid found in black pepper that contains a piperidine moiety, and its derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B). [6]These enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibition of MAO can lead to antidepressant-like effects. [6]The piperidine ring in these compounds plays a crucial role in their inhibitory activity. [6]

Mechanism of Action III: Receptor Modulation

Beyond ion channels and enzymes, piperidine-2-carboxamide derivatives can also modulate the function of cell surface and nuclear receptors.

CCR5 Antagonism for HIV Therapy

In silico studies have suggested that piperidine-based sulfo carboxamide derivatives can act as competitive antagonists of the CCR5 co-receptor. [7]CCR5 is utilized by the most common strains of HIV to gain entry into host immune cells. By blocking this co-receptor, these compounds could potentially prevent viral entry and replication. Molecular dynamics simulations indicate that these derivatives exhibit stable binding to CCR5. [7]

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Derivatives of piperine have been synthesized and evaluated as potential agonists for PPARγ, a nuclear receptor that plays a key role in regulating glucose metabolism and adipogenesis. [8]One such derivative, compound 2a, was found to be a more potent PPARγ agonist than the positive control, rosiglitazone. [8]Molecular docking studies suggest that these compounds fit well within the ligand-binding pocket of PPARγ. [8]

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of piperidine-2-carboxamide derivatives often involves the coupling of a piperidine-2-carboxylic acid precursor with a desired amine. The versatility of this synthetic route allows for extensive exploration of the chemical space around the core scaffold. The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide nitrogen. For instance, in the case of local anesthetics, the substitution pattern on the phenyl ring is critical for sodium channel affinity. [4]For the antimalarial proteasome inhibitors, the stereochemistry of the piperidine ring was found to be crucial, with the (S)-enantiomer being significantly more potent. [9]

Conclusion

The piperidine-2-carboxamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to diverse pharmacological effects, from local anesthesia and anticonvulsant activity to antimalarial, anticancer, and metabolic modulatory properties. The structural and chemical features of this scaffold provide a robust foundation for the design of novel therapeutics. A deep understanding of the specific mechanisms of action, as outlined in this guide, is essential for researchers aiming to harness the full potential of this versatile chemical class in the development of next-generation medicines.

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The Cornerstone of Modern Anesthetics: A Technical Guide to the Synthesis of Ropivacaine and Levobupivacaine from Piperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of the long-acting amide local anesthetics, ropivacaine and levobupivacaine. Central to these syntheses is the strategic use of piperidine-2-carboxamide derivatives, specifically (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, often referred to as (S)-2',6'-pipecoloxylidide. We will dissect the critical methodologies, from the foundational principles of chiral resolution to the nuances of N-alkylation, offering not just procedural steps but also the underlying chemical rationale that governs these transformations. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the manufacturing processes for these vital therapeutic agents.

Introduction: The Significance of Chirality in Local Anesthetics

The development of modern local anesthetics has been profoundly influenced by the principles of stereochemistry. While early anesthetics like bupivacaine were utilized as racemic mixtures, it became increasingly evident that the different enantiomers possessed distinct pharmacological and toxicological profiles.[1] Specifically, the (S)-enantiomers of many pipecoloxylidide derivatives were found to exhibit a more favorable therapeutic window, with reduced cardiotoxicity compared to their (R)-enantiomer counterparts.[2]

This realization spurred the development of enantiomerically pure local anesthetics, such as ropivacaine and levobupivacaine. Ropivacaine, the (S)-enantiomer of its N-propyl analogue, and levobupivacaine, the (S)-enantiomer of bupivacaine, have become mainstays in regional anesthesia and pain management due to their improved safety profiles.[2] The synthesis of these single-enantiomer drugs hinges on the availability of a chiral building block, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, derived from its racemic precursor, N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride.

The Core Synthetic Strategy: From Racemate to Enantiopure Anesthetic

The most prevalent and industrially viable pathway to ropivacaine and levobupivacaine commences with the racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide. This approach can be systematically broken down into three pivotal stages:

  • Chiral Resolution: The separation of the racemic mixture to isolate the desired (S)-enantiomer.

  • N-Alkylation: The attachment of the respective N-alkyl group (propyl for ropivacaine, butyl for levobupivacaine) to the piperidine nitrogen.

  • Salt Formation: The conversion of the resulting free base into a stable and water-soluble hydrochloride salt.

The following sections will provide a detailed examination of each of these stages, complete with experimental protocols and the rationale behind the chosen conditions.

Experimental Protocols and Mechanistic Insights

Stage 1: Chiral Resolution of (±)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

The cornerstone of producing enantiopure ropivacaine and levobupivacaine is the efficient resolution of the racemic starting material. This is most commonly achieved through diastereomeric salt crystallization, a classical yet highly effective technique.

Principle of Diastereomeric Salt Crystallization:

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility in a given solvent.[3] This disparity in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.

Resolving Agent of Choice: Dibenzoyl-L-tartaric Acid

For the resolution of (±)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, (-)-dibenzoyl-L-tartaric acid is the most frequently employed resolving agent.[4]

Experimental Protocol: Resolution of (±)-2',6'-Pipecoloxylidide

  • Liberation of the Free Base: The starting material, (±)-N-(2,6-dimethylphenyl)this compound, is first converted to its free base. This is achieved by dissolving the hydrochloride salt in a suitable solvent system (e.g., a mixture of acetone and water) and adjusting the pH to >11 with a base such as sodium hydroxide.[4] The aqueous and organic layers are then separated.

  • Formation of the Diastereomeric Salt: The organic phase containing the racemic free base is treated with a solution of (-)-dibenzoyl-L-tartaric acid in a suitable solvent, typically acetone.[4]

  • Crystallization: The solution is cooled to induce crystallization of the less soluble diastereomeric salt, which in this case is the (S)-pipecoloxylidide-(-)-dibenzoyl-L-tartrate salt. Seeding the solution with a small crystal of the desired product can facilitate crystallization.[4]

  • Isolation and Liberation of the (S)-Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The purified salt is then "broken" by treatment with a base (e.g., sodium hydroxide) in a biphasic system (e.g., isobutyl methyl ketone and water) to liberate the enantiomerically pure (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide free base.[4]

Causality Behind Experimental Choices:

  • Solvent System: The choice of solvent is critical for successful diastereomeric salt resolution. An ideal solvent system will maximize the solubility difference between the two diastereomers.[3][5] For this resolution, a mixture of a ketone (like acetone) and water has been found to form a stable crystallization system that provides a reproducible and high enantiomeric yield.[6][7] The water content can be fine-tuned to optimize the solubility profile of the diastereomeric salts.[4]

  • Temperature Control: A slow and controlled cooling rate during crystallization is crucial for achieving high diastereomeric excess. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the purity of the desired product.[5]

Stage 2: N-Alkylation of (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

With the enantiopure (S)-pipecoloxylidide in hand, the next step is to introduce the N-alkyl substituent. This is a standard nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as the nucleophile.

Experimental Protocol: Synthesis of Ropivacaine Base

  • Reaction Setup: To a solution of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent (e.g., isobutyl methyl ketone from the previous step or tetrahydrofuran), a base such as potassium carbonate is added.[4][8]

  • Addition of Alkylating Agent: 1-Bromopropane is then added to the reaction mixture. A catalytic amount of an iodide salt, such as sodium iodide, is often included.[4]

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (typically monitored by TLC or HPLC).[4][8]

  • Work-up and Isolation: After cooling, the inorganic salts are removed by washing with water. The organic solvent is then evaporated to yield the crude ropivacaine base.[8] The crude product can be further purified by recrystallization from a suitable solvent like diisopropyl ether.[8]

Experimental Protocol: Synthesis of Levobupivacaine Base

The synthesis of levobupivacaine follows a very similar procedure, with the primary difference being the alkylating agent used.

  • Reaction Setup: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is dissolved in a solvent such as ethanol, and a base like sodium carbonate is added.[1]

  • Addition of Alkylating Agent: 1-Bromobutane is added to the mixture.

  • Reaction Conditions and Work-up: The reaction is heated, and upon completion, the product is worked up in a manner analogous to the ropivacaine synthesis to yield levobupivacaine base.

Causality Behind Experimental Choices:

  • Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Potassium carbonate is a common choice as it is inexpensive, effective, and easily removed during work-up.

  • Iodide Catalyst: While the reaction can proceed with 1-bromopropane alone, the addition of a catalytic amount of sodium iodide significantly accelerates the reaction. This is an example of the Finkelstein reaction, where the in-situ formation of the more reactive 1-iodopropane from 1-bromopropane increases the rate of the SN2 reaction.

Stage 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base into its hydrochloride salt. This is done to improve the drug's stability and water solubility, which is essential for pharmaceutical formulations.

Experimental Protocol: Ropivacaine/Levobupivacaine Hydrochloride Formation

  • Dissolution: The purified ropivacaine or levobupivacaine base is dissolved in a suitable organic solvent, such as acetone or isopropanol.[7][9]

  • Acidification: Hydrochloric acid (either as a gas or an aqueous solution) is added to the solution, causing the hydrochloride salt to precipitate.[7][9]

  • Isolation: The precipitated hydrochloride salt is collected by filtration, washed with the solvent, and dried to yield the final active pharmaceutical ingredient. For ropivacaine, this process can be controlled to yield the monohydrate form.[7]

Quantitative Data Summary

The efficiency of each step in the synthesis is critical for the overall process viability. The following table summarizes typical yields and purity data reported in the literature for the synthesis of ropivacaine.

StepProductYieldPurity (HPLC)Enantiomeric Purity (ee)Reference
Chiral Resolution(S)-Pipecoloxylidide~90%>99%>99%[4]
N-AlkylationRopivacaine Base~94%99.75%99.54%[8]
Salt FormationRopivacaine HCl~90%>99%>99%[7]

A recent optimized synthesis of levobupivacaine hydrochloride reported an overall yield of 45% for the three steps, with a final chemical purity of 99.90% and an enantiomeric excess of 99.30%.[1][10]

Alternative Synthetic Routes

While the resolution of racemic pipecoloxylidide is a common industrial method, other synthetic strategies exist. One notable alternative is starting from an enantiomerically pure precursor, such as (S)-pipecolic acid.[9][11][12] This approach avoids the resolution step but may involve more synthetic transformations. The general route involves the conversion of (S)-pipecolic acid to its acid chloride, followed by amidation with 2,6-dimethylaniline and subsequent N-alkylation.[9][11]

Visualizing the Synthesis: Workflow Diagrams

To provide a clear visual representation of the synthetic pathways, the following diagrams have been generated using the DOT language.

G cluster_0 Stage 1: Chiral Resolution Racemic Pipecoloxylidide HCl Racemic Pipecoloxylidide HCl Racemic Pipecoloxylidide (Free Base) Racemic Pipecoloxylidide (Free Base) Racemic Pipecoloxylidide HCl->Racemic Pipecoloxylidide (Free Base) NaOH Diastereomeric Salts Diastereomeric Salts Racemic Pipecoloxylidide (Free Base)->Diastereomeric Salts (-)-Dibenzoyl-L-tartaric Acid (S)-Pipecoloxylidide Tartrate Salt (S)-Pipecoloxylidide Tartrate Salt Diastereomeric Salts->(S)-Pipecoloxylidide Tartrate Salt Crystallization (S)-Pipecoloxylidide (Free Base) (S)-Pipecoloxylidide (Free Base) (S)-Pipecoloxylidide Tartrate Salt->(S)-Pipecoloxylidide (Free Base) NaOH

Caption: Chiral resolution of racemic pipecoloxylidide.

G cluster_1 Stage 2 & 3: N-Alkylation and Salt Formation (S)-Pipecoloxylidide (Free Base) (S)-Pipecoloxylidide (Free Base) Ropivacaine Base Ropivacaine Base (S)-Pipecoloxylidide (Free Base)->Ropivacaine Base 1-Bromopropane, K2CO3, NaI Levobupivacaine Base Levobupivacaine Base (S)-Pipecoloxylidide (Free Base)->Levobupivacaine Base 1-Bromobutane, Na2CO3 Ropivacaine HCl Ropivacaine HCl Ropivacaine Base->Ropivacaine HCl HCl Levobupivacaine HCl Levobupivacaine HCl Levobupivacaine Base->Levobupivacaine HCl HCl

Caption: Synthesis of Ropivacaine and Levobupivacaine.

Conclusion

The synthesis of ropivacaine and levobupivacaine from this compound is a testament to the power of applied stereochemistry in modern drug development. The process, while seemingly straightforward, is a cascade of carefully optimized reactions, each with its own set of critical parameters. From the elegant separation of enantiomers using diastereomeric salt crystallization to the efficient N-alkylation that defines the final product, a deep understanding of the underlying chemical principles is paramount for achieving high yields and the stringent purity required for active pharmaceutical ingredients. This guide has aimed to provide not only the "how" but also the "why" behind these synthetic transformations, empowering researchers and professionals in their pursuit of developing safer and more effective local anesthetics.

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The Piperidine-2-Carboxamide Hydrochloride Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Piperidine-2-Carboxamide Core

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and synthetic tractability make it an ideal building block for engaging with a multitude of biological targets. When functionalized at the 2-position with a carboxamide moiety and presented as a hydrochloride salt to enhance solubility and stability, the resulting piperidine-2-carboxamide hydrochloride derivatives have given rise to a class of molecules with profound impact, most notably in the field of local anesthesia.[3][4] However, the therapeutic potential of this scaffold extends far beyond pain management, with emerging applications in oncology and infectious diseases.[5][6]

This in-depth technical guide provides a comprehensive exploration of this compound derivatives in medicinal chemistry. Moving beyond a simple recitation of facts, this guide, from the perspective of a senior application scientist, delves into the causality behind synthetic strategies, elucidates the nuances of their mechanisms of action, and provides actionable insights into their structure-activity relationships (SAR). The protocols and data presented herein are designed to be a self-validating system, empowering researchers to confidently navigate the development of novel therapeutics based on this versatile scaffold.

I. Synthetic Strategies: From Racemates to Enantiopure Drugs

The synthesis of this compound derivatives is a critical aspect of their development, with a strong emphasis on achieving high purity and, in many cases, enantiomeric specificity. The chirality at the 2-position of the piperidine ring can have a profound impact on both efficacy and safety, as exemplified by the development of levobupivacaine and ropivacaine as safer alternatives to their racemic counterparts.[7][8]

A. Core Synthesis: Amide Bond Formation

The cornerstone of synthesizing these derivatives is the formation of the amide bond between a piperidine-2-carboxylic acid derivative and a desired amine. While direct condensation is generally inefficient, several robust methods are employed.

1. Acyl Chloride Method: A traditional and effective approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] This is followed by reaction with the desired aniline derivative.

2. Carbodiimide Coupling: Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation by activating the carboxylic acid.[10][11] To suppress racemization and improve yields, additives like 1-hydroxybenzotriazole (HOBt) are often included.[2]

B. Chiral Synthesis and Resolution

The synthesis of enantiomerically pure piperidine-2-carboxamide derivatives is paramount for many modern applications. This can be achieved through two primary strategies:

1. Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material, such as L-pipecolic acid, to introduce the desired stereochemistry from the outset.[12] This is the preferred method for the industrial synthesis of drugs like ropivacaine.

2. Chiral Resolution: In this method, a racemic mixture of the final product or a key intermediate is separated into its constituent enantiomers. This can be accomplished using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

C. N-Alkylation and Final Salt Formation

The final steps in the synthesis of many piperidine-2-carboxamide drugs involve N-alkylation of the piperidine nitrogen to introduce moieties that modulate the compound's physicochemical properties and pharmacological activity. The synthesis is typically concluded by forming the hydrochloride salt to improve water solubility and stability for pharmaceutical formulation.[13]

II. Mechanism of Action: More Than Just a Channel Block

The primary and most well-understood mechanism of action for many this compound derivatives is the blockade of voltage-gated sodium channels, leading to their widespread use as local anesthetics.[14][15] However, emerging research is revealing a broader range of biological activities, highlighting the versatility of this scaffold.

A. Voltage-Gated Sodium Channel Blockade in Local Anesthesia

Piperidine-2-carboxamide local anesthetics, such as mepivacaine, levobupivacaine, and ropivacaine, function by reversibly binding to the intracellular portion of voltage-gated sodium channels in nerve membranes.[11] This binding stabilizes the channels in their inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[15] This effectively blocks nerve conduction, resulting in a loss of sensation in the targeted area.

The potency and duration of action are influenced by the physicochemical properties of the specific derivative, including its lipophilicity, pKa, and protein binding characteristics.[4][14]

cluster_NerveMembrane Nerve Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Normal Function (Na+ Influx) No_Action_Potential Blockade of Nerve Conduction Na_Channel->No_Action_Potential Inhibition of Na+ Influx Drug_Extracellular Piperidine-2-Carboxamide HCl (Extracellular) Drug_Intracellular Piperidine-2-Carboxamide (Intracellular, Active Form) Drug_Extracellular->Drug_Intracellular Diffusion Drug_Intracellular->Na_Channel Binds to Inactivated State Animal_Model Rodent Model (e.g., Rat) Drug_Admin Local Administration of Piperidine-2-Carboxamide HCl Animal_Model->Drug_Admin Nociceptive_Stimulus Application of Nociceptive Stimulus (e.g., Heat) Drug_Admin->Nociceptive_Stimulus Response_Measurement Measurement of Response Latency (e.g., Tail-flick) Nociceptive_Stimulus->Response_Measurement Efficacy_Assessment Assessment of Anesthetic Efficacy (Onset, Duration, Potency) Response_Measurement->Efficacy_Assessment

Workflow for In Vivo Efficacy Testing of Local Anesthetics.
C. Pharmacokinetic (ADME) and Toxicological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for their development as drugs. [16][17]The hydrochloride salt form generally ensures good aqueous solubility for administration. Metabolism of amide-type local anesthetics primarily occurs in the liver. [18][19]Toxicological studies are also critical, with a particular focus on potential cardiotoxicity and neurotoxicity for local anesthetics. [8] Pharmacokinetic Parameters of Key Piperidine-2-Carboxamide Local Anesthetics

DrugHalf-life (hours)Protein Binding (%)Metabolism
Mepivacaine 1.9 - 3.277Hepatic [18][20]
Levobupivacaine ~3.5>97Hepatic [7][21]
Ropivacaine 1.9 (IV)94Hepatic [22][23]
D. Clinical Evaluation

Promising candidates from preclinical studies advance to clinical trials to evaluate their safety and efficacy in humans. Numerous clinical trials have established the efficacy and safety profiles of mepivacaine, levobupivacaine, and ropivacaine for various regional anesthetic procedures. [22][24][25][26]

V. Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of clinically significant drugs. Its success in the field of local anesthesia is well-established, and its emergence as a promising scaffold in oncology and infectious diseases underscores its continued importance in medicinal chemistry.

Future research in this area will likely focus on several key aspects:

  • Novel Therapeutic Targets: Exploring the potential of this scaffold to interact with a wider range of biological targets.

  • Enhanced Drug Delivery: Developing novel formulations to prolong the duration of action and improve the safety profile of local anesthetics.

  • Fine-tuning ADME Properties: Applying a deeper understanding of SAR to design derivatives with optimized pharmacokinetic profiles for various therapeutic applications.

By leveraging the foundational knowledge and experimental frameworks outlined in this guide, researchers and drug development professionals are well-equipped to continue to innovate and unlock the full therapeutic potential of this compound derivatives.

VI. References

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The Unsung Scaffold: A Technical Guide to the Discovery and Significance of Piperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-2-carboxamide hydrochloride, while not a compound of household recognition, represents a cornerstone in the development of modern local anesthetics. Its history is not one of a singular, celebrated discovery, but rather an integral part of the evolutionary quest for safer and more effective pain management. This guide illuminates the compound's journey from a synthetic intermediate to a critical building block for life-changing pharmaceuticals. We will explore the historical context that necessitated its synthesis, detail the chemical pathways for its creation, and examine its pivotal role in the development of the widely used anesthetic, Ropivacaine. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the chemistry, history, and application of this vital scaffold.

Introduction: The Piperidine Motif in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets. The story of this compound is fundamentally linked to a specific class of pharmaceuticals: the amino-amide local anesthetics. Its emergence was not an isolated event but a crucial step in a long history of chemical innovation aimed at mitigating the systemic toxicity associated with early anesthetics.

A Legacy of Pain Relief: The Historical Drive for Safer Anesthetics

The history of local anesthesia begins with cocaine, isolated from coca leaves in the mid-19th century.[2][3] While effective, its significant central nervous system (CNS) and cardiovascular toxicity, coupled with its addictive properties, spurred a century-long search for synthetic alternatives.[2][3][4] This research led to two major classes of local anesthetics: amino-esters and amino-amides.

The amino-amides, beginning with lidocaine in 1943, offered improved stability and a lower incidence of allergic reactions.[5] A significant breakthrough in long-acting anesthetics came with the synthesis of bupivacaine in 1957.[2][3][4] Bupivacaine, a potent agent, gained widespread clinical use but was later associated with severe cardiotoxicity, particularly in pregnant women.[2][3][6] This critical issue created an urgent need for a new generation of long-acting local anesthetics with a wider safety margin. The focus turned to stereochemistry, with researchers postulating that a pure enantiomer might offer a better therapeutic window than the racemic mixture of bupivacaine. This hypothesis paved the way for the development of Ropivacaine, and in doing so, cemented the importance of its direct precursor: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[2][4]

Synthesis and Emergence of a Key Intermediate

The "discovery" of piperidine-2-carboxamide and its hydrochloride salt is, therefore, a story of synthetic necessity. It is a vital intermediate, specifically the S-enantiomer, in the production of Ropivacaine. The primary synthetic route starts with L-piperidine-2-carboxylic acid (L-pipecolic acid). The process involves the formation of an amide bond between the piperidine scaffold and a substituted aniline, typically 2,6-dimethylaniline.

General Synthetic Pathway

The synthesis can be broadly described in two key stages: amidation followed by salt formation.

  • Activation and Amidation: The carboxylic acid of L-pipecolic acid is first activated to facilitate amide bond formation. This is commonly achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride.[7][8] The resulting reactive intermediate, L-piperidine-2-carbonyl chloride, is then reacted directly with 2,6-dimethylaniline to yield (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[7][9]

  • Hydrochloride Salt Formation: The resulting amide base is often converted to its hydrochloride salt by treatment with hydrochloric acid. This increases the compound's stability and water solubility, making it easier to handle, purify, and store.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Salt Formation A L-Piperidine-2-Carboxylic Acid Reagent1 + Thionyl Chloride (SOCl₂) A->Reagent1 B L-Piperidine-2-Carbonyl Chloride (Activated Intermediate) Reagent2 + 2,6-Dimethylaniline B->Reagent2 C (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide Reagent3 + Hydrochloric Acid (HCl) C->Reagent3 Reagent1->B Reagent2->C D Piperidine-2-carboxamide Hydrochloride Salt Reagent3->D

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This protocol is a representative synthesis adapted from methodologies found in the literature.[9] Researchers should consult primary sources and conduct appropriate safety assessments before implementation.

  • Preparation of the Acyl Chloride: In a three-necked flask equipped with a stirrer and reflux condenser, add L-pipecolic acid (1 equivalent) to an appropriate organic solvent (e.g., toluene).

  • Slowly add thionyl chloride (1.2 to 1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 60-65°C and maintain for 4-5 hours until the reaction is complete (monitored by TLC or HPLC).

  • Amidation Reaction: Cool the mixture to 40°C. In a separate vessel, dissolve 2,6-dimethylaniline (1.1 equivalents) in the same solvent.

  • Slowly add the 2,6-dimethylaniline solution to the acyl chloride mixture, maintaining the temperature below 65°C.

  • Stir the reaction mixture at 60-65°C for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture. The crude product may precipitate. Filter the solid and wash with water.

  • Dissolve the crude solid in water and adjust the pH to ~13-14 with a 30% sodium hydroxide solution to precipitate the free base.

  • Stir vigorously, then extract the product with an organic solvent like xylene.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system to yield the final white solid product.[10]

Physicochemical and Spectroscopic Profile

The hydrochloride salt is typically a white to off-white crystalline powder, a physical form that is advantageous for handling and formulation in laboratory and industrial settings.[10]

PropertyValueSource(s)
Chemical Formula C₁₄H₂₀N₂O[11]
Molecular Weight 232.33 g/mol [11]
Appearance White to off-white crystalline powder[11]
Melting Point 129 - 133 °C[11]
Purity (Typical) ≥ 98% (HPLC)[11]
Synonyms N-Despropyl ropivacaine[11]

Characterization is typically performed using standard analytical techniques. Proton and Carbon NMR would confirm the structure, with characteristic resonances for the piperidine ring protons and the aromatic protons of the dimethylphenyl group. Mass spectrometry would confirm the molecular weight.

The Critical Leap: From Intermediate to Active Pharmaceutical Ingredient

The ultimate value of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide lies in its role as the immediate precursor to Ropivacaine. The development of Ropivacaine was a landmark in creating local anesthetics with reduced cardiotoxicity compared to bupivacaine.[6][12]

The synthesis of Ropivacaine from its piperidine-2-carboxamide precursor is a straightforward N-alkylation reaction. The secondary amine on the piperidine ring is reacted with an alkylating agent, typically 1-bromopropane, to introduce the N-propyl group, yielding Ropivacaine base.[7][13] The base is then converted to its hydrochloride salt for pharmaceutical use.

API_Conversion cluster_0 Key Intermediate cluster_1 Final API A (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide edge_label  N-Alkylation (+ 1-Bromopropane) A->edge_label B Ropivacaine (S)-(-)-1-propyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamide edge_label->B

Caption: Transformation of the key intermediate to the final Ropivacaine API.

The critical insight was the use of a pure S-enantiomer. Animal studies and subsequent clinical trials demonstrated that Ropivacaine has a lower propensity to cause the severe cardiac events associated with the racemic bupivacaine.[12][14] It also exhibits a greater degree of sensory-motor differentiation, meaning it can provide effective pain relief (sensory block) with less impact on muscle function (motor block), which is highly desirable in postoperative and obstetric settings.[14]

Conclusion

The discovery and history of this compound are inextricably woven into the narrative of modern pharmacology's pursuit of safer local anesthetics. It stands not as a singular achievement but as a testament to the power of rational drug design and synthetic chemistry. By providing the essential chiral scaffold for Ropivacaine, this unassuming intermediate has played a profound role in enhancing patient safety in surgical and analgesic procedures worldwide. Its story underscores a crucial principle in drug development: often, the most significant breakthroughs are enabled by the meticulous design and synthesis of the molecular building blocks that form the final therapeutic agent.

References

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Navigating the Physicochemical Landscape of Piperidine-2-Carboxamide Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course with Analogous Data

Piperidine-2-carboxamide hydrochloride and its derivatives are pivotal scaffolds in modern medicinal chemistry, forming the core of numerous local anesthetics and other therapeutic agents. A thorough understanding of their physicochemical properties, particularly solubility and stability, is paramount for researchers, scientists, and drug development professionals in designing robust formulations and ensuring therapeutic efficacy and safety.

Direct, publicly available data on the solubility and stability of the parent compound, this compound, is limited. Therefore, this technical guide will leverage comprehensive data from its well-studied N-substituted derivatives, primarily Ropivacaine Hydrochloride and Levobupivacaine Hydrochloride , as highly relevant surrogates. The principles, experimental designs, and potential challenges discussed herein are directly applicable to the parent compound and will serve as a robust framework for its characterization. This guide is structured to provide not just data, but the scientific rationale behind the experimental protocols, empowering researchers to generate precise and reliable data for their specific molecule of interest.

Part 1: The Solubility Profile of Piperidine-2-Carboxamide Derivatives

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For amine hydrochlorides like piperidine-2-carboxamide derivatives, solubility is intrinsically linked to the pH of the medium.

Aqueous Solubility and pH-Dependence

The piperidine ring contains a basic nitrogen atom, which is protonated at acidic to neutral pH, rendering the hydrochloride salt form highly soluble in water. However, as the pH increases towards the pKa of the piperidine nitrogen, the equilibrium shifts towards the unprotonated, free base form, which is significantly less water-soluble.

Key Insights from Analogous Compounds:

  • Ropivacaine Hydrochloride: Exhibits a water solubility of approximately 50-54 mg/mL at 25°C. Its solubility is markedly reduced at a pH above 6.0, creating a risk of precipitation in alkaline solutions.

  • Levobupivacaine Hydrochloride: Described as being freely soluble in water and alcohol.

Table 1: Comparative Aqueous Solubility Data

CompoundSolubility in Water (at 25°C)pH Limitation
Ropivacaine HCl~53.8 mg/mLLimited solubility above pH 6.0
Levobupivacaine HClFreely SolublepH of solution is 4.0-6.0
Experimental Protocol: Determining pH-Dependent Solubility

This protocol outlines a standardized method to generate a pH-solubility profile for this compound.

Objective: To quantify the equilibrium solubility of the compound across a physiologically relevant pH range.

Methodology: Shake-Flask Method (ICH Guideline Q6A)

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.45 µm filter to remove undissolved solid.

    • Measure the pH of the filtrate to confirm the final equilibrium pH.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality behind Experimental Choices:

  • The shake-flask method is the gold standard for equilibrium solubility determination due to its simplicity and reliability.

  • Using a range of buffers is essential to map the steep drop in solubility around the pKa.

  • Temperature control is critical as solubility is a temperature-dependent property.

Part 2: The Stability Profile: Ensuring Integrity from Shelf to Clinic

Stability testing is a cornerstone of drug development, providing the necessary data to define storage conditions, shelf-life, and potential degradation pathways.

Solid-State Stability

Solid-state stability studies assess the impact of temperature, humidity, and light on the API.

Key Insights from Analogous Compounds:

  • Levobupivacaine Hydrochloride: Stability data on three batches stored at 30°C/65% RH for up to 12 months and 40°C/75% RH for up to 6 months showed no significant trends of degradation. A retest period of 60 months was granted based on long-term stability data at 25°C/60% RH.

Solution Stability

Solution stability is critical for liquid formulations and for understanding the compound's behavior in a physiological environment.

Key Insights from Analogous Compounds:

  • Ropivacaine Hydrochloride: Admixtures have demonstrated chemical and physical stability for 30 days at up to 30°C. Continuous infusion bottles should not be used for more than 24 hours.

  • Levobupivacaine Hydrochloride: In-use stability was demonstrated for 30 days.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation (or stress testing) is a crucial exercise to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Common Stress Conditions (ICH Guideline Q1A):

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3% Hydrogen Peroxide at room temperature.

  • Thermal Degradation: High temperature (e.g., 80°C) in solid and solution states.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Potential Degradation Pathways for Piperidine Scaffolds:

While studies on ropivacaine suggest high stability under hydrolytic and thermal stress, oxidative degradation is a more likely pathway.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide.

  • Hydrolysis: The amide linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, which would result in the formation of piperidine-2-carboxylic acid and the corresponding aniline derivative. However, one study noted that the amide linkage in ropivacaine was surprisingly resistant to alkali stress conditions.

  • Ring Opening: Under certain conditions, cleavage of the C-N bond within the piperidine ring can occur, leading to the formation of an intermediary amino acid that can be further degraded.

Experimental Workflow: Forced Degradation Study

This workflow provides a systematic approach to investigating the degradation of this compound.

Caption: Workflow for a forced degradation study.

Protocol Steps:

  • Sample Preparation: Prepare solutions of this compound in water or a suitable co-solvent.

  • Application of Stress: Expose the samples (both solid and solution) to the various stress conditions outlined above for defined time periods.

  • Time-Point Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

  • HPLC Analysis: Analyze the stressed samples alongside an unstressed control using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

  • Peak Identification: Use a mass spectrometer (LC-MS) coupled to the HPLC to obtain the mass-to-charge ratio (m/z) of the degradation products, which aids in their identification.

  • Characterization: For significant degradants, isolation (e.g., via preparative HPLC) followed by structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Part 3: Analytical Methodologies

A robust, validated analytical method is the bedrock of reliable solubility and stability data.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the quantitative analysis of piperidine-2-carboxamide derivatives.

Table 2: Typical HPLC Parameters

ParameterTypical ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and a buffer (e.g., phosphate)The organic/aqueous ratio is optimized for peak shape and retention time.
Detection UV at ~220 nmThe aromatic ring provides a chromophore for UV detection.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Method Validation

Any analytical method used must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., degradants, excipients).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Conclusion and Forward-Looking Statement

This guide has provided a comprehensive framework for evaluating the solubility and stability of this compound, drawing upon robust data from its closely related and commercially successful analogs, ropivacaine and levobupivacaine. The detailed protocols and the scientific rationale behind them are designed to be directly applicable for the characterization of the parent compound.

A thorough understanding of these physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug development. It informs formulation strategies, dictates storage and handling procedures, and ultimately ensures the delivery of a safe, stable, and effective therapeutic agent to the patient. The methodologies outlined herein provide the roadmap for generating the foundational data required to advance this compound and its future derivatives from the laboratory to the clinic.

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  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Retrieved from [Link]

  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. Applied and Environmental Microbiology, 66(8), 3187–3193.
  • ChemBK. (n.d.). 2-Pipecolinoxylidide. Retrieved from [Link]

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  • ResearchGate. (2025). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

biological significance of the piperidine ring in drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Pervasive Piperidine - A Privileged Scaffold in Medicinal Chemistry

The six-membered nitrogenous heterocycle, piperidine, is more than just a common structural motif; it is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from potent opioid analgesics to cutting-edge cancer therapies.[1] This prevalence is not accidental but is rooted in a unique combination of physicochemical and structural properties that make it a "privileged scaffold"—a molecular framework that is repeatedly and successfully used to generate biologically active compounds.[2] This guide, intended for researchers and drug development professionals, will dissect the multifaceted biological significance of the piperidine ring. We will explore the causality behind its frequent selection, detail its critical roles in pharmacokinetics and pharmacodynamics, and provide actionable protocols for its strategic implementation in drug design programs.

Chapter 1: The Physicochemical and Pharmacokinetic Profile of the Piperidine Ring

The utility of the piperidine ring begins with its fundamental physicochemical properties, which medicinal chemists leverage to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and pKa Control

The nitrogen atom within the piperidine ring imparts a basic character, with the pKa of its conjugate acid typically falling around 11.2.[3] This property is a critical lever for modulating aqueous solubility. At physiological pH (around 7.4), the piperidine nitrogen is predominantly protonated, forming a cationic piperidinium ion. This charge significantly enhances a drug's solubility in the aqueous environment of the gastrointestinal tract and blood plasma, which is a prerequisite for effective absorption and distribution. Furthermore, this basicity allows for the formation of stable, crystalline salts (e.g., hydrochlorides), which is a highly desirable feature for pharmaceutical formulation and manufacturing.

Lipophilicity and Membrane Permeability

Despite its capacity for protonation, the piperidine ring's hydrocarbon backbone provides a degree of lipophilicity. This balanced lipophilic-hydrophilic character is crucial for a drug's ability to traverse biological membranes. The uncharged form of the amine can partition into the lipid bilayers of cell membranes, including the critical blood-brain barrier (BBB). This is a key reason for the prevalence of piperidine-containing drugs in treating central nervous system (CNS) disorders.[2][4] By modifying the substituents on the piperidine ring, chemists can fine-tune the overall LogP of a molecule, striking the delicate balance required for both sufficient aqueous solubility and effective membrane permeability.

Conformational Rigidity and Vectorial Display of Substituents

Unlike floppy acyclic chains, the piperidine ring exists in well-defined chair conformations. This pre-organization reduces the entropic penalty upon binding to a biological target, as less conformational freedom is lost. This inherent rigidity provides a stable, three-dimensional scaffold from which substituents can be projected into precise vectors in space. This allows for the meticulous positioning of pharmacophoric groups to engage with specific residues in a receptor binding pocket or an enzyme's active site, leading to higher potency and selectivity.[2] The introduction of chiral centers further enhances this spatial control, allowing for the development of stereospecific drugs with improved efficacy and reduced off-target effects.[5]

Metabolic Stability

The saturated nature of the piperidine ring generally confers greater metabolic stability compared to its aromatic counterpart, pyridine.[2] It is less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer half-life and improved pharmacokinetic profile. However, the positions adjacent to the nitrogen can be sites of metabolism, a factor that medicinal chemists must consider and can strategically block with appropriate substitution to enhance drug stability.[2]

Chapter 2: The Pharmacodynamic Significance - Piperidine as a Key to Target Engagement

Beyond its influence on pharmacokinetics, the piperidine ring is often an active and essential participant in the pharmacodynamic interactions that drive a drug's therapeutic effect.

The Protonated Nitrogen: A Linchpin for Ionic Interactions

At physiological pH, the positively charged piperidinium nitrogen is a powerful hydrogen bond donor and, more significantly, a key player in forming strong ionic bonds (salt bridges) with negatively charged amino acid residues like aspartate and glutamate found in many biological targets. This high-energy interaction often serves as the primary anchoring point for the drug molecule, locking it into the binding site with high affinity. This is a classic and indispensable feature in the mechanism of action for numerous drug classes.

A Scaffold for Pharmacophore Elaboration

The piperidine ring serves as a central organizing element for presenting other critical pharmacophoric features. Aromatic rings, hydrogen bond acceptors/donors, and hydrophobic groups can be attached at various positions (N-1, C-2, C-3, C-4), and the ring's rigid conformation ensures they are held in the optimal orientation for multi-point interaction with the target protein.

Piperidine Piperidine Core Basicity Basicity (pKa ~11) Protonation at pH 7.4 Piperidine->Basicity Rigidity Conformational Rigidity (Chair Conformation) Piperidine->Rigidity Lipophilicity Balanced Lipophilicity Piperidine->Lipophilicity Solubility Aqueous Solubility (Salt Formation) Basicity->Solubility IonicBond Ionic Anchor Point (Salt Bridges) Basicity->IonicBond Vector 3D Vectorial Display of Substituents Rigidity->Vector Membrane Membrane Permeability (BBB Penetration) Lipophilicity->Membrane

Core Physicochemical Properties and Their Pharmacological Implications.
Case Studies of Piperidine-Containing Drugs

The indispensable role of the piperidine ring is best illustrated through examples of successful drugs across different therapeutic areas.

DrugTherapeutic ClassRole of Piperidine Ring
Donepezil Alzheimer's DiseaseThe N-benzylpiperidine moiety is crucial for its mechanism. The nitrogen interacts with the catalytic anionic site (CAS) of acetylcholinesterase, while the overall structure bridges the CAS and peripheral anionic site (PAS) of the enzyme, leading to potent and reversible inhibition.[6][7]
Haloperidol AntipsychoticThe piperidine ring is a central scaffold.[8] Its tertiary nitrogen is thought to be protonated and interact with an aspartate residue in the dopamine D2 receptor, a key interaction for its potent antagonist activity.[9][10]
Fentanyl Opioid AnalgesicAs a 4-anilidopiperidine derivative, it embodies the classic opioid pharmacophore. The protonated piperidine nitrogen forms a critical ionic bond with an aspartate residue (Asp147) in the µ-opioid receptor, anchoring the molecule for potent agonism.[11][12]
Ruxolitinib Oncology (JAK Inhibitor)In this targeted therapy, the substituted piperidine ring does not serve as a primary ionic anchor but is used to modulate physicochemical properties and provide a vector for other functional groups to make key contacts within the ATP binding pocket of the JAK1/2 kinases.[13][14][15]

Chapter 3: Strategic Implementation in Drug Design & Development

Incorporating a piperidine ring requires robust synthetic strategies and a clear understanding of its role relative to other heterocyclic bioisosteres.

Synthetic Strategies and Methodologies

The following protocols represent common, field-proven methods for the synthesis of functionalized piperidines.

This is one of the most versatile and widely used methods for forming C-N bonds. It involves the reaction of a piperidone (a cyclic ketone) with a primary or secondary amine in the presence of a reducing agent.

  • Objective: To synthesize an N-substituted piperidine from a piperidone and an amine.

  • Materials:

    • 4-Piperidone (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent

    • Acetic acid (catalytic amount, optional)

  • Step-by-Step Procedure:

    • To a solution of 4-piperidone in DCE, add the desired amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 2-16 hours.

  • Self-Validation/Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product spot/peak.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

This palladium-catalyzed cross-coupling reaction is a powerful method for forming a bond between the piperidine nitrogen and an aryl halide or triflate, a common transformation in modern medicinal chemistry.[12][13]

  • Objective: To synthesize an N-aryl piperidine.

  • Materials:

    • Piperidine (1.2 eq)

    • Aryl bromide or chloride (1.0 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 eq)

    • Anhydrous toluene or dioxane as solvent

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under a positive flow of inert gas, add the base, followed by the anhydrous solvent and finally the piperidine.

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Self-Validation/Monitoring: Monitor by TLC or LC-MS for consumption of the aryl halide.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[12]

    • Purify the crude product by flash column chromatography.

cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Screening Start Piperidone + Amine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination N_Substituted N-Alkyl/Benzyl Piperidine ReductiveAmination->N_Substituted Workup Aqueous Workup & Extraction N_Substituted->Workup Purify Column Chromatography Workup->Purify Characterize LC-MS, NMR Confirmation Purify->Characterize Screen In Vitro Biological Assay Characterize->Screen

Experimental Workflow for Piperidine Derivative Synthesis and Evaluation.
Bioisosteric Replacement Strategies

While powerful, the piperidine ring is not always the optimal choice. Its basicity can lead to off-target effects (e.g., hERG channel inhibition) or rapid clearance. Understanding its relationship with other common saturated heterocycles is key to strategic drug design.

Bioisostere Comparison:

HeterocycleStructureTypical pKa (conjugate acid)Typical ClogPKey Features & Rationale for Use/Replacement
Piperidine Six-membered ring, one N~11.2[3]~1.1Strong base, provides a reliable cationic anchor and 3D scaffold. Can increase risk of hERG toxicity.
Pyrrolidine Five-membered ring, one N~11.3~0.7Similar basicity to piperidine but less lipophilic and conformationally more flexible. Can sometimes improve solubility or alter binding geometry.
Morpholine Six-membered ring, one N, one O~8.4~-1.0Significantly less basic due to the electron-withdrawing effect of the oxygen atom. Used to reduce basicity, mitigate hERG risk, and improve aqueous solubility. The oxygen can also act as a hydrogen bond acceptor.
Piperazine Six-membered ring, two NpKa1: ~9.7, pKa2: ~5.3~-0.8Offers two points for substitution. The second nitrogen lowers the basicity of the first. Often used as a linker and to enhance solubility.

The choice to swap a piperidine for a morpholine, for instance, is a classic medicinal chemistry strategy to de-risk a lead compound by reducing its basicity, thereby lowering the potential for phospholipidosis or hERG-related cardiotoxicity, while often maintaining the core binding orientation.

Conclusion: The Enduring Significance of the Piperidine Scaffold

The piperidine ring is a uniquely versatile and powerful tool in the drug designer's arsenal. Its combination of a tunable basic center, a conformationally restricted scaffolding capability, and a favorable metabolic profile ensures its continued prominence in pharmaceuticals.[1] From providing the critical ionic anchor in established drugs like fentanyl to serving as a carefully optimized scaffold in modern targeted therapies, its roles are both diverse and profound. A deep, causal understanding of its physicochemical properties and strategic application of robust synthetic methodologies will ensure that the piperidine scaffold remains a source of innovative and effective medicines for the foreseeable future.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

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  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of Ropivacaine Hydrochloride from (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ropivacaine, the (S)-enantiomer of 1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a long-acting amide local anesthetic valued for its favorable sensorimotor differentiation and reduced systemic toxicity compared to its racemic analogues like bupivacaine.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of Ropivacaine Hydrochloride Monohydrate, starting from the key intermediate (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride (also known as Despropylropivacaine HCl). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed step-by-step methodologies, and robust analytical validation points to ensure a high-yield, high-purity, and reproducible synthesis.

Introduction & Synthetic Strategy

The clinical success of ropivacaine hinges on its enantiopurity, as the (S)-enantiomer possesses a significantly lower risk of cardiotoxicity and central nervous system (CNS) toxicity.[2][3] Therefore, a synthetic route that preserves the chiral integrity of the starting material is paramount. The strategy outlined herein involves a two-step process starting from the hydrochloride salt of the immediate precursor:

  • Liberation of the Free Base: The synthesis commences with the neutralization of (S)-N-(2,6-dimethylphenyl)this compound to its free base form. This step is critical because the protonated secondary amine of the hydrochloride salt is non-nucleophilic and thus incapable of participating in the subsequent alkylation reaction.

  • N-Alkylation: The resulting free base, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, undergoes a nucleophilic substitution reaction with an n-propyl halide. This step forms the tertiary amine core of the ropivacaine molecule.

  • Salt Formation and Purification: The synthesized ropivacaine base is then converted to its hydrochloride salt and purified through crystallization to yield the stable, pharmaceutically relevant monohydrate form.[4]

This approach is efficient and has been adapted from established industrial processes, ensuring scalability and high fidelity.[5][6]

Overall Reaction Scheme:
  • Step 1: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide HCl → (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • Step 2: (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide + n-Propyl Bromide → (S)-1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Ropivacaine Base)

  • Step 3: Ropivacaine Base + HCl → Ropivacaine Hydrochloride

Materials and Reagents

ReagentGradeSupplierNotes
(S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide HCl≥98% PurityCommercialAlso known as (S)-2',6'-Pipecoloxylidide HCl[7]
Sodium Hydroxide (NaOH)ACS Reagent GradeCommercialUsed for neutralization
1-Bromopropane (n-Propyl Bromide)≥99% PurityCommercialAlkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase for alkylation
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialReaction solvent
Diisopropyl EtherACS Reagent GradeCommercialWashing solvent
Hydrochloric Acid (HCl)37% Solution, ACS GradeCommercialFor salt formation
IsopropanolACS Reagent GradeCommercialCrystallization solvent
Purified WaterUSP GradeIn-houseUsed throughout the process
Activated CarbonDecolorizing GradeCommercialFor purification

Detailed Synthesis Protocol

Part 1: Liberation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Free Base

Causality: The starting material is a hydrochloride salt, meaning the secondary amine on the piperidine ring is protonated (R₂NH₂⁺Cl⁻). This positive charge quenches the nitrogen's nucleophilicity. To enable the subsequent N-alkylation reaction, the amine must be deprotonated to its neutral, lone-pair-bearing state (R₂NH) using a base.

Protocol:

  • Dissolve 10.0 g of (S)-N-(2,6-dimethylphenyl)this compound in 150 mL of purified water in a 500 mL Erlenmeyer flask. Stir until a clear solution is obtained.

  • Slowly add a 1.0 N sodium hydroxide solution dropwise while stirring vigorously. Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the NaOH solution until the pH of the mixture is stable between 9 and 10.[5] A white precipitate of the free base will form.

  • Stir the resulting suspension for 15-20 minutes at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of 50 mL purified water to remove residual salts.[5]

  • Dry the resulting white solid under vacuum at 40-50°C for 12-24 hours or until a constant weight is achieved. The expected product is (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a white crystalline solid.[8]

Part 2: N-Alkylation to Synthesize Ropivacaine Base

Causality: This step is a standard Sₙ2 reaction. The deprotonated secondary amine of the piperidine derivative acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane. A non-protic solvent like THF is ideal. An inorganic base (e.g., K₂CO₃) is used to scavenge the HBr byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.

Protocol:

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • To the flask, add the dried (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (e.g., 8.6 g, 0.037 mol, from Part 1) and 150 mL of anhydrous tetrahydrofuran (THF).[5]

  • Add 7.7 g (0.056 mol) of anhydrous potassium carbonate (K₂CO₃) to the suspension.

  • Add 9.1 g (0.074 mol, approx. 2 equivalents) of 1-bromopropane to the mixture.

  • Heat the reaction mixture to reflux (approximately 66°C) under a nitrogen atmosphere and maintain reflux for 20-24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the solid residue with a small amount of THF.[5]

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid residue, which is the crude ropivacaine base.[5]

  • To purify, take up the crude solid in a minimal amount of diisopropyl ether (approx. 20-30 mL), stir, and filter the solid under vacuum. Wash the purified solid on the filter with two additional portions of cold diisopropyl ether (15 mL each).[5]

  • Dry the product at 55°C under vacuum to yield pure ropivacaine base.

Part 3: Formation of Ropivacaine Hydrochloride Monohydrate

Causality: The free base form of ropivacaine has limited aqueous solubility and stability. Converting it to the hydrochloride salt increases its stability and makes it suitable for pharmaceutical formulation. Crystallization from a specific solvent system like isopropanol/water or acetone/water allows for the isolation of the pure, crystalline monohydrate salt.[4][6] Using non-ketonic solvents like isopropanol is preferred to avoid the formation of specific impurities.[6]

Protocol:

  • Suspend the purified ropivacaine base (e.g., 9.5 g, 0.035 mol) in 100 mL of purified water in a clean glass reactor.

  • Heat the suspension to 70-80°C with stirring.

  • Carefully add 37% hydrochloric acid dropwise until the pH of the solution is between 3.0 and 3.5 and all the solid has dissolved.[6]

  • Add a small amount (0.5 g) of activated carbon to the hot solution and stir at 70-80°C for 30 minutes to remove color and minor impurities.[6]

  • Filter the hot solution through a celite pad to remove the activated carbon.

  • Concentrate the clear filtrate to approximately one-third of its original volume under vacuum.[6]

  • Add 100 mL of isopropanol to the concentrated aqueous solution.

  • Cool the mixture to room temperature (25-30°C) and then chill in an ice bath to 5-10°C for at least 2 hours to induce crystallization.[6]

  • Collect the white crystalline product by vacuum filtration and wash the crystals with a small amount of cold isopropanol.

  • Dry the crystals at 30-40°C in a vacuum oven to obtain pure (S)-Ropivacaine Hydrochloride Monohydrate.[4]

Visualization of Synthetic Workflow

Synthesis_Workflow Start (S)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide HCl FreeBase (S)-N-(2,6-Dimethylphenyl) piperidine-2-carboxamide (Free Base) Start->FreeBase 1. NaOH (aq) 2. Filtration pH 9-10 RopiBase Ropivacaine Base (Crude) FreeBase->RopiBase 1. 1-Bromopropane, K₂CO₃ 2. Reflux in THF (20-24h) RopiPure Ropivacaine Base (Pure) RopiBase->RopiPure Purification (Diisopropyl Ether wash) RopiHCl Ropivacaine HCl Monohydrate RopiPure->RopiHCl 1. HCl (aq), pH 3-3.5 2. Crystallization (Isopropanol)

Caption: Synthetic workflow for Ropivacaine HCl production.

Expected Results & Characterization

ParameterSpecificationMethod
Overall Yield 75-85%Gravimetric
Ropivacaine Base Yield ~94% (molar yield on xylidide)[5]Gravimetric
Appearance White crystalline solidVisual
Melting Point ~267-269 °C (for HCl monohydrate)Melting Point Apparatus
HPLC Purity ≥99.5%[5]HPLC-UV
Enantiomeric Purity ≥99.5% (S)-enantiomer[5]Chiral HPLC

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part 1 (Free Base) Incomplete precipitation (pH too low). Loss during filtration.Ensure pH is stably between 9-10. Use finer filter paper. Wash with minimal cold water.
Incomplete N-Alkylation (Part 2) Insufficient reaction time. Moisture in reagents/solvent. Ineffective base.Extend reflux time and monitor by TLC. Ensure all reagents and THF are anhydrous. Use freshly dried K₂CO₃.
Low Purity of Ropivacaine Base Incomplete removal of inorganic salts. Side reactions.Ensure thorough filtration after reflux. Wash the crude product effectively with diisopropyl ether as described.[5]
Failure to Crystallize (Part 3) Solution is too dilute. Impurities inhibiting crystallization. Incorrect pH.Concentrate the solution further. Try seeding with a known crystal of Ropivacaine HCl. Re-verify pH is 3.0-3.5 before adding isopropanol.[6]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 1-Bromopropane: Is a hazardous substance. Avoid inhalation and skin contact.

  • Tetrahydrofuran (THF) & Diisopropyl Ether: Are highly flammable and can form explosive peroxides. Use in an inert atmosphere and away from ignition sources.

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care to avoid skin and eye burns.

References

  • Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Method of synthesis of ropivacaine hydrochloride monohydrate.
  • Ropivacaine synthesis. ChemicalBook.
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  • Synthesis and Applic
  • Method for preparing ropivacaine.
  • Process for the preparation of ropivacaine hydrochloride monohydrate.
  • Ropivacaine: A review of its use in regional anaesthesia and acute pain management.
  • ROPIVACAINE - New Drug Approvals.
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  • N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. CymitQuimica.
  • (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide. PubChem.

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Application Notes & Protocols: Mastering Amide Coupling with Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine-2-Carboxamides

The piperidine scaffold is a cornerstone in modern drug discovery, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile conformational constraint.[1] When functionalized at the 2-position with a carboxylic acid, it becomes a chiral α-amino acid analog, offering a unique three-dimensional vector for probing biological space. The subsequent formation of an amide bond at this position is one of the most critical and frequently performed transformations in medicinal chemistry, enabling the synthesis of complex peptidomimetics, protease inhibitors, and other targeted therapeutics.[2][3]

This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and field-proven protocols for the successful amide coupling of piperidine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals seeking to navigate the nuances of this transformation, ensuring high yields, chemical purity, and, most importantly, stereochemical integrity.

Core Challenges: Steric Hindrance and Epimerization

The amide coupling of piperidine-2-carboxylic acid is not a trivial transformation. Success hinges on overcoming two primary challenges inherent to its structure:

  • Steric Hindrance: As an α,α-disubstituted amino acid analog, the carboxylic acid is sterically encumbered by the piperidine ring. This bulk can significantly slow the rate of reaction, particularly with hindered amine coupling partners.[4][5][6][7] Traditional coupling methods may prove inefficient, leading to low yields and requiring harsh conditions or large excesses of reagents.[8]

  • Epimerization: The chiral center at the C2 position is susceptible to epimerization (racemization) under common coupling conditions. The abstraction of the α-proton by a base can lead to the formation of a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereochemistry.[9] This side reaction is particularly problematic as the resulting diastereomers can be difficult to separate and may exhibit drastically different biological activities.[9]

Selecting the appropriate reaction conditions is therefore a delicate balance between achieving a sufficient reaction rate to overcome steric hindrance and maintaining mild enough conditions to prevent epimerization.

Optimizing Reaction Conditions: A Multi-Parameter Approach

A successful coupling strategy requires careful consideration of the coupling reagent, additives, base, solvent, and temperature.

The Crucial Choice: Coupling Reagents

The activating agent is the heart of the reaction.[10][11] Modern peptide coupling reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., EDC, DIC): These are cost-effective and widely used. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is particularly useful due to the water-solubility of its urea byproduct, simplifying purification.[12][13] However, carbodiimides are potent activators that can lead to significant epimerization if used alone.[13] Their use is almost always mandated with a racemization-suppressing additive.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These reagents are highly efficient and generally provide faster reaction rates with less epimerization than carbodiimides.[13][14]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often the reagent of choice for difficult couplings involving sterically hindered amino acids.[11][13][15] The incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) leads to the formation of a highly reactive OAt active ester, which accelerates the coupling and provides anchimeric assistance to minimize epimerization.[14]

    • COMU is a third-generation uronium salt based on OxymaPure, offering coupling efficiencies comparable to HATU but with improved safety (avoiding the explosive HOBt/HOAt) and solubility profiles.[11][16] Its byproducts are generally water-soluble, making it a "greener" alternative.[16]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective. A key advantage is that they are less likely to react with the free amine of the coupling partner, a side reaction that can occur with uronium salts if they are used in large excess.[16]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)ProsConsBest For
Carbodiimides EDC, DICInexpensive; water-soluble byproducts (EDC)[12][13]High risk of epimerization without additives; can be slow for hindered substrates[13]Routine couplings where cost is a major factor and epimerization risk is managed with additives.
Aminium/Uronium HATU, HCTU, COMUHigh reactivity; fast reaction times; low epimerization (especially HATU)[11][13]Higher cost; potential for side reaction with amine if used in large excess[16]Sterically hindered couplings, acid-sensitive substrates, and minimizing epimerization.[11]
Phosphonium PyBOP, PyAOPHigh reactivity; low epimerization; no side reaction with free amine[14][16]Higher cost; byproducts can complicate purification.Fragment coupling and cyclization reactions where precise stoichiometry is critical.[16]
The Role of Additives

Additives are essential for suppressing racemization, particularly when using carbodiimides. They function by forming an active ester intermediate that is more reactive towards the amine than it is towards epimerization.[17]

  • HOBt (1-Hydroxybenzotriazole): The classic additive.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and accelerating coupling rates.[14] Caution: Both HOBt and HOAt are considered explosive under certain conditions.[11]

  • OxymaPure (Ethyl cyanohydroxyiminoacetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt, exhibiting high coupling rates with low racemization.[11]

Base Selection

A tertiary amine base is required to neutralize the acid salt and facilitate the reaction. The choice of base can significantly impact epimerization.

  • DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is the most common choice for uronium/phosphonium salt-mediated couplings.[15][18]

  • NMM (N-Methylmorpholine): A slightly weaker, less-hindered base.

  • 2,4,6-Collidine: A very hindered, mild base that can be beneficial in cases where epimerization is a severe problem, though it may lead to slower reaction rates.[9]

Solvent and Temperature
  • Solvents: Anhydrous polar aprotic solvents are standard.

    • DMF (N,N-Dimethylformamide) is the most common solvent for HATU-based couplings due to its excellent solvating properties.[15]

    • DCM (Dichloromethane) is frequently used for EDC couplings.[12][19]

    • Recent studies have identified greener alternatives like 2-MeTHF and ethyl acetate , which are particularly compatible with reagents like COMU.[16][20]

  • Temperature: Most couplings are performed between 0 °C and room temperature. Starting the reaction at 0 °C, especially during the acid activation step, and allowing it to slowly warm to room temperature can help minimize side reactions.[12][21] The reaction should be monitored (e.g., by LC-MS or TLC) to avoid unnecessarily long reaction times, which can increase the risk of epimerization.

Reaction Mechanism & Workflow

The fundamental process involves two steps: activation of the carboxylic acid followed by nucleophilic attack by the amine.[11] The coupling reagent facilitates the formation of a highly reactive intermediate (e.g., an O-acylisourea with EDC, which is then converted to an Oxyma-ester), which is readily attacked by the amine to form the stable amide bond.

Mechanism: Amide Coupling via EDC/Oxyma

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid Piperidine-2-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC EDC->Intermediate Oxyma OxymaPure ActiveEster Reactive Oxyma-Ester Oxyma->ActiveEster Intermediate->ActiveEster + Oxyma Product Amide Product ActiveEster->Product + Amine (R-NH2) Amine Amine (R-NH2) Amine->Product Byproduct EDC-Urea (Water Soluble)

Caption: General mechanism of amide bond formation.

Experimental Workflow

G start Start dissolve Dissolve Acid, Amine & Additive in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Base & Coupling Reagent cool->add_reagents react Stir at RT (2-16 h) add_reagents->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (e.g., NaHCO3, Brine) monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry (e.g., MgSO4), Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Standard workflow for amide coupling reactions.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered substrates or when minimizing epimerization is the highest priority.

Materials and Reagents:

  • N-protected Piperidine-2-carboxylic acid (e.g., N-Boc) (1.0 eq)

  • Amine coupling partner (1.0 - 1.2 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected piperidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[18]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Cost-Effective & Safe Coupling using EDC/OxymaPure

This protocol is a robust and safer alternative to classic EDC/HOBt methods, suitable for a wide range of substrates.

Materials and Reagents:

  • N-protected Piperidine-2-carboxylic acid (e.g., N-Boc) (1.0 eq)

  • Amine coupling partner hydrochloride salt (1.0 eq)

  • EDC·HCl (1.2 eq)

  • OxymaPure (1.2 eq)

  • DIPEA (or other non-nucleophilic base) (2.2 eq if starting with amine salt)

  • Anhydrous DCM or DMF

  • 1N HCl (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a dry round-bottom flask, combine the N-protected piperidine-2-carboxylic acid (1.0 eq), the amine salt (1.0 eq), and OxymaPure (1.2 eq).

  • Add anhydrous DCM or DMF (approx. 0.1-0.2 M) and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.[21]

  • Add EDC·HCl (1.2 eq) as a solid in one portion, followed by the slow, dropwise addition of DIPEA (2.2 eq).[21]

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 4-24 hours.[21]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate or DCM.

  • Wash the organic solution sequentially with 1N HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[21]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate to obtain the crude product.[12]

  • Purify via silica gel column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Ineffective coupling reagent.- Insufficient activation time.- Wet reagents or solvents.- Steric hindrance is too great.- Switch to a more powerful reagent (e.g., EDC → HATU).- Ensure all reagents and solvents are anhydrous.- Increase reaction time or gently warm the reaction (e.g., to 40-50 °C), monitoring for epimerization.- Consider pre-activation of the carboxylic acid for 15-30 min before adding the amine.
Epimerization Detected - Base is too strong or used in excess.- Prolonged reaction time or high temperature.- Coupling reagent is not optimal (e.g., EDC alone).- Use a milder base (e.g., NMM, 2,4,6-collidine).- Ensure an additive (Oxyma, HOAt) is used, especially with carbodiimides.- Run the reaction at a lower temperature (0 °C to RT).- Reduce reaction time; stop the reaction as soon as the starting material is consumed.
Starting Material Recovered - Reaction incomplete.- Amine is not nucleophilic enough.- Reagent degradation.- Extend reaction time.- Switch to a more potent coupling reagent like HATU.- Use fresh, high-quality reagents.
Byproduct Formation - Side reaction of uronium salt with amine.- Formation of N-acylurea (with carbodiimides).- Use phosphonium reagents (PyBOP) if uronium salt side reactions are an issue.[16]- Ensure an additive (HOBt, Oxyma) is present to trap the O-acylisourea intermediate.- Optimize purification to remove byproducts.

Conclusion

The successful amide coupling of piperidine-2-carboxylic acid is a highly achievable goal that empowers the synthesis of novel and complex molecular architectures. By understanding the core challenges of steric hindrance and epimerization, and by making informed, rational choices regarding the coupling reagent, additives, base, and solvent, researchers can reliably execute this critical transformation. For difficult couplings, modern uronium reagents like HATU or COMU offer the highest probability of success, providing rapid, clean conversions while preserving the stereochemical integrity of this valuable chiral building block.

References

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  • NIH. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

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  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

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  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. [Link]

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  • ResearchGate. Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. [Link]

  • PubMed. (1985). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. [Link]

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Application Notes and Protocols: Piperidine-2-Carboxamide Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, piperidine-2-carboxamide derivatives have emerged as a particularly promising chemotype for targeting complex neurological and psychiatric disorders. Their unique structural features allow for precise stereochemical control and diverse functionalization, enabling the development of potent and selective modulators of key central nervous system (CNS) targets. This guide provides a comprehensive overview of the application of these derivatives in neuroscience research, detailing their mechanisms of action, and offering field-proven protocols for their evaluation. We will delve into their roles as cholinesterase inhibitors for Alzheimer's disease models, calpain inhibitors for neuroprotection, and positive allosteric modulators of AMPA receptors for cognitive enhancement, providing researchers with the foundational knowledge to effectively utilize these compounds in their own discovery and development pipelines.

Introduction: The Rationale for Piperidine-2-Carboxamide Scaffolds in the CNS

The therapeutic potential of piperidine-containing molecules in the CNS is well-established, with numerous approved drugs featuring this heterocyclic motif for conditions ranging from schizophrenia to Alzheimer's disease.[2][3] The piperidine ring serves as a versatile anchor, offering a combination of structural rigidity and conformational flexibility that facilitates optimal binding to target proteins. The 2-carboxamide functional group is of particular importance, as the amide bond can act as both a hydrogen bond donor and acceptor, critical for forming stable interactions within protein binding pockets.[4] This, combined with the potential for stereospecific interactions at the chiral center, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The development of piperidine-2-carboxamide derivatives is often guided by a multi-target approach, aiming to address the complex and multifactorial nature of many neurological disorders.[5] For instance, in the context of Alzheimer's disease, a single compound might be designed to inhibit acetylcholinesterase (AChE) and prevent amyloid-beta (Aβ) aggregation.[5][6] This guide will explore the primary applications of these derivatives, providing both the theoretical framework and the practical methodologies for their investigation.

Key Mechanistic Classes and Therapeutic Hypotheses

Cholinesterase Inhibition: A Pillar of Alzheimer's Disease Therapy

Causality: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[7] A primary therapeutic strategy is to increase acetylcholine levels by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Piperidine-based structures, such as the blockbuster drug Donepezil, have proven highly effective as AChE inhibitors.[2][4] Piperidine-2-carboxamide derivatives are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, the latter being implicated in Aβ aggregation, thus offering a potential dual-action therapeutic.[6]

Signaling Pathway Diagram:

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Postsynaptic_Neuron Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR AChE Acetylcholinesterase (AChE) ACh->AChE AChR->Postsynaptic_Neuron Choline_Acetate Choline + Acetate Inhibition Inhibition Piperidine_Derivative Piperidine-2-carboxamide Derivative

Caption: Cholinesterase Inhibition by Piperidine-2-carboxamide Derivatives.

Calpain Inhibition: A Neuroprotective Strategy

Causality: Calpains are calcium-activated neutral proteases that, when overactivated, contribute to neuronal damage in a variety of conditions, including stroke, traumatic brain injury, and neurodegenerative diseases. Overactivation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and subsequent calpain activation, resulting in the breakdown of essential cytoskeletal and regulatory proteins. Piperidine-carboxamide derivatives have been developed as potent calpain inhibitors, demonstrating neuroprotective and anticonvulsive properties in preclinical models.

Experimental Workflow Diagram:

Calpain_Inhibition_Workflow Start Hypothesis: Compound is a Calpain Inhibitor InVitro In Vitro Screening Start->InVitro Assay Fluorometric Calpain Activity Assay InVitro->Assay Determine_Ki Determine Ki and Selectivity (vs. Cathepsin B, etc.) Assay->Determine_Ki CellBased Cell-Based Assays Determine_Ki->CellBased Neuroprotection Neuroprotection Assay (e.g., against glutamate toxicity) CellBased->Neuroprotection InVivo In Vivo Validation Neuroprotection->InVivo Model Animal Model of Neurodegeneration (e.g., NMDA-induced convulsions) InVivo->Model Behavioral Behavioral & Histological Analysis Model->Behavioral End Conclusion: Compound is a viable neuroprotective agent Behavioral->End

Caption: Experimental Workflow for Validating Calpain Inhibitors.

Positive Allosteric Modulation of AMPA Receptors: Enhancing Cognition

Causality: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors mediate the majority of fast excitatory neurotransmission in the brain and are pivotal for synaptic plasticity, learning, and memory.[8] Positive allosteric modulators of AMPA receptors, often called "ampakines," do not activate the receptor directly but potentiate its function in the presence of glutamate.[9][10] They typically work by slowing receptor deactivation or reducing desensitization.[11][12] This leads to an enhanced synaptic response, which is hypothesized to facilitate cognitive processes. Piperidine-carboxamide derivatives have been investigated as ampakines, with the potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[9][13]

Signaling Pathway Diagram:

AMPA_Modulation cluster_receptor AMPA Receptor Modulation cluster_downstream Downstream Effects Glutamate Glutamate AMPAR AMPA Receptor (AMPAR) Glutamate->AMPAR Binds (Agonist) Ion_Channel Ion Channel Opening (Na+ influx) AMPAR->Ion_Channel Potentiates Piperidine_Derivative Piperidine-2-carboxamide (Ampakine) Piperidine_Derivative->AMPAR Binds (Allosteric Site) EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP LTP Long-Term Potentiation (LTP) EPSP->LTP BDNF BDNF Expression EPSP->BDNF Cognition Cognitive Enhancement LTP->Cognition BDNF->Cognition

Caption: AMPA Receptor Positive Allosteric Modulation.

Quantitative Data Summary

The following tables summarize representative in vitro activity for various classes of piperidine derivatives. This data is crucial for dose selection in subsequent cell-based and in vivo experiments.

Table 1: Cholinesterase Inhibitory Activity

Compound Class Target IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source(s)
N-benzylpiperidine carboxamides AChE 0.41 - 5.94 Donepezil ~0.03 [4][14]
Benzimidazole-piperidine hybrids AChE 19.44 - 36.05 Galantamine ~19.34 [15]
Benzimidazole-piperidine hybrids BChE 21.57 - 39.55 Galantamine ~21.45 [15]

| Piperidine-3-carbothioamides | AChE | 4.32 - 19.85 | - | - |[1] |

Table 2: Calpain Inhibitory Activity

Compound Class Target Kᵢ (nM) Selectivity (vs. Cathepsin B) Source(s)

| Piperidine carboxamide keto amides | µ-Calpain | 9 - 30 | >100-fold | |

Table 3: Pharmacokinetic & Safety Parameters (Illustrative)

Compound Class Property Value Method Source(s)
Piperine Analogs BBB Permeability (Pₑ) Low to High In vitro (hBMEC, BLEC) [13]
Piperidine Odor Threshold <2 ppm Human Sensory [16]

| Piperidine | Acute Toxicity (Inhalation) | Fatal | Safety Data Sheet |[15][17] |

Note: The data presented are illustrative and represent a range of values from different studies on related piperidine scaffolds. Researchers should consult primary literature for specific derivatives.

Experimental Protocols

In Vitro Assay: Calpain Activity (Fluorometric)

Rationale: This assay provides a direct measure of a compound's ability to inhibit calpain enzymatic activity. It is a crucial first step in validating a neuroprotective hypothesis based on calpain inhibition.[14] The fluorometric readout offers high sensitivity and is suitable for high-throughput screening.

Materials:

  • Calpain Activity Assay Kit (e.g., Abcam ab65308, Millipore CBA054)[6][14]

  • Purified Active Calpain I (Positive Control)

  • Calpain Inhibitor (e.g., Z-LLY-FMK, Negative Control)

  • Test Piperidine-2-carboxamide Derivatives (dissolved in DMSO)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

  • Multichannel pipette

Procedure:

  • Reagent Preparation: Prepare Assay Buffer, Reaction Buffer, and Calpain Substrate (e.g., Ac-LLY-AFC) according to the kit manufacturer's instructions. Keep all reagents on ice.

  • Compound Dilution: Prepare a serial dilution of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.

  • Plate Setup:

    • Sample Wells: Add 85 µL of Assay Buffer and the desired volume of diluted test compound.

    • Positive Control (Max Activity): Add 85 µL of Assay Buffer containing 1-2 µL of Active Calpain.

    • Negative Control (Inhibited): Add 85 µL of Assay Buffer containing 1-2 µL of Active Calpain and a known Calpain Inhibitor.

    • Blank (No Enzyme): Add 85 µL of Assay Buffer.

  • Reaction Initiation:

    • Add 10 µL of 10X Reaction Buffer to all wells.

    • To initiate the reaction, add 5 µL of Calpain Substrate to all wells.[14]

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at Ex/Em = 400/505 nm.

  • Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus compound concentration and determine the IC₅₀ value using non-linear regression.

Cell-Based Assay: Neuroprotection via MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][18] This protocol is used to determine if a piperidine-2-carboxamide derivative can protect neuronal cells from an insult, such as glutamate-induced excitotoxicity, thereby providing evidence of its neuroprotective potential.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12) with supplements (FBS, Pen-Strep)

  • 96-well cell culture plates

  • Test Piperidine-2-carboxamide Derivatives

  • Neurotoxic agent (e.g., L-Glutamic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 10,000-50,000 cells/well in 100 µL of culture medium.[19] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.

  • Induce Toxicity: Add the neurotoxic agent (e.g., glutamate to a final concentration of 5-10 mM) to all wells except the vehicle control group.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.[19] Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot cell viability versus compound concentration to determine the EC₅₀ (effective concentration for 50% protection).

In Vivo Model: Scopolamine-Induced Amnesia in Rodents

Rationale: Scopolamine is a muscarinic receptor antagonist that impairs cholinergic neurotransmission, inducing transient memory deficits in rodents that mimic aspects of cognitive decline in Alzheimer's disease.[7][9][20] This model is widely used to screen for potential nootropic and anti-amnesic compounds that act via cholinergic or other memory-enhancing pathways.[9][21]

Materials:

  • Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar)

  • Test Piperidine-2-carboxamide Derivative

  • Scopolamine hydrobromide (dissolved in saline)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze)

  • Animal tracking software

Procedure (using Morris Water Maze):

  • Acclimation: Acclimate animals to the housing facility and handle them for several days before the experiment begins.

  • Drug Administration:

    • Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined time (e.g., 60 minutes) before the behavioral test.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the test to induce amnesia.[7]

    • Control groups should receive vehicle and/or saline as appropriate.

  • Training Phase (Acquisition):

    • For 4-5 consecutive days, train the animals in the Morris Water Maze. The maze is a circular pool filled with opaque water containing a hidden escape platform.[22]

    • Conduct 4 trials per day for each animal, starting from different quadrants.

    • Record the escape latency (time to find the platform) and path length using tracking software. A decrease in these parameters over days indicates learning.

  • Probe Trial (Memory Assessment):

    • 24 hours after the last training session, perform a probe trial. Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the different treatment groups (Vehicle, Scopolamine only, Scopolamine + Test Compound). A significant improvement in the test compound group compared to the scopolamine-only group indicates anti-amnesic effects.

High-Throughput Screening: Zebrafish Larval Photomotor Response

Rationale: Zebrafish larvae offer a powerful in vivo system for high-throughput screening of neuroactive compounds.[23] Their rapid development, small size, and conserved neuropharmacology make them ideal for early-stage drug discovery.[3][24] The photomotor response (PMR) assay measures changes in locomotor activity in response to light transitions, a behavior modulated by various neurotransmitter systems.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization)

  • 96-well plates

  • Test compound library

  • Automated high-throughput behavioral analysis system (e.g., DanioVision, Noldus)

Procedure:

  • Compound Plating: Dispense test compounds into a 96-well plate at desired concentrations. Include vehicle controls (e.g., DMSO) and positive controls (known psychoactive drugs).

  • Larvae Distribution: Place one larva per well in the 96-well plate.[23]

  • Acclimation: Acclimate the larvae in the behavioral analysis system under light conditions for approximately 30 minutes.

  • PMR Assay Protocol:

    • Subject the larvae to alternating periods of light and darkness (e.g., 3 cycles of 10 minutes light, 10 minutes dark).

    • The system's camera and software will track the movement of each larva, quantifying parameters such as total distance moved, velocity, and time spent active.[3]

  • Data Analysis: Analyze the locomotor activity profiles. Compounds that significantly alter the normal response to light transitions (e.g., hyperactivity in the dark phase, hypoactivity in the light phase) are identified as hits. Hierarchical clustering of behavioral phenotypes can be used to group compounds with similar mechanisms of action.[23]

References

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  • Dale, E., et al. (2019). Ampakine pretreatment enables a single brief hypoxic episode to evoke phrenic motor facilitation. Journal of neurophysiology, 122(3), 1265-1274.
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The Piperidine-2-Carboxamide Scaffold: A Versatile Platform for the Development of Novel Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Quest for Safer and More Effective Pain Relief

The management of pain remains a cornerstone of medical practice, yet the existing therapeutic arsenal is fraught with limitations. Opioids, the gold standard for severe pain, carry a significant risk of addiction, respiratory depression, and tolerance. Non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal and cardiovascular side effects, limiting their long-term use.[1] This pressing unmet medical need has fueled the search for novel analgesics with improved safety and efficacy profiles. The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2][3] This guide focuses on the piperidine-2-carboxamide hydrochloride moiety as a promising starting point for the design and development of next-generation analgesics. We will explore its synthesis, delve into its primary mechanism of action, and provide detailed protocols for its preclinical evaluation.

Section 1: Synthesis of this compound and its Analogs

The synthetic accessibility of the piperidine-2-carboxamide core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Several synthetic routes can be employed, with the choice often depending on the desired stereochemistry and the nature of the substituents.

General Synthetic Strategies

A common and versatile approach to piperidine-2-carboxamides involves the coupling of a suitably protected piperidine-2-carboxylic acid with a desired amine. The use of chiral starting materials or chiral auxiliaries can facilitate the synthesis of enantiomerically pure compounds, which is often crucial for biological activity.[4]

G

Caption: Overview of synthetic routes to this compound analogs.

Detailed Synthetic Protocol: Synthesis of 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide Hydrochloride

This protocol describes a common method for synthesizing a specific analog of piperidine-2-carboxamide.[5]

Step 1: Salt Formation of 2-Piperidinecarboxylic Acid

  • In a suitable reaction vessel, dissolve 2-piperidinecarboxylic acid in a minimal amount of an appropriate solvent (e.g., toluene).

  • While stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.

  • Reflux the mixture under reduced pressure to remove water, yielding the hydrochloride salt of 2-piperidinecarboxylic acid.

Step 2: Halogenation

  • Cool the reaction mixture to 30°C.

  • Add a halogenating agent, such as thionyl chloride, dropwise over a period of 3 hours while maintaining the temperature between 60-65°C.

  • Continue to stir at this temperature for 5 hours to ensure complete conversion to the acid chloride.

Step 3: Amidation

  • Cool the reaction mixture to 40°C.

  • Slowly add a solution of 2,6-dimethylaniline in an equal volume of toluene over approximately 1.5 hours.

  • Maintain the temperature at 60-65°C and stir for an additional 3 hours.

Step 4: Neutralization and Isolation

  • Cool the reaction mixture to 10°C and collect the precipitate by suction filtration.

  • Dissolve the filter cake in water.

  • Add a 30% sodium hydroxide solution to adjust the pH to 5, then continue adding the sodium hydroxide solution while stirring vigorously until the pH reaches 13-14.

  • Continue vigorous stirring for 5 hours.

  • Extract the aqueous layer with toluene (3 x 40 mL).

  • Collect the solid product by suction filtration and wash with water until neutral.

  • The final product, 1-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, can be further purified by recrystallization. The hydrochloride salt can be formed by treating the free base with ethereal HCl.

Section 2: Mechanism of Action - Targeting the Opioid System and Beyond

The analgesic effects of many piperidine derivatives are primarily mediated through their interaction with the opioid receptor system, particularly the mu-opioid receptor (MOR).[6] Activation of MORs in the central and peripheral nervous system leads to a cascade of intracellular events that ultimately inhibit nociceptive signaling.[7]

G

While MOR agonism is a primary mechanism, it is crucial to investigate potential interactions with other opioid receptor subtypes (delta and kappa) as well as non-opioid targets to fully characterize the pharmacological profile of a novel compound. Some piperidine derivatives have shown activity at other receptors, which could contribute to their overall analgesic effect or side-effect profile. [8]

Section 3: In Vitro Characterization - Quantifying Receptor Interaction and Functional Activity

A battery of in vitro assays is essential to determine the affinity, selectivity, and functional activity of novel piperidine-2-carboxamide analogs.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for its target receptor. [9] Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor (hMOR).

Materials:

  • hMOR-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Test compound (piperidine-2-carboxamide analog)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Total Binding: Add 10-20 µg of hMOR cell membranes, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and assay buffer to a final volume of 1 mL.

  • Non-specific Binding: Add 10-20 µg of hMOR cell membranes, [³H]-DAMGO, and 10 µM naloxone to a final volume of 1 mL.

  • Test Compound: Add 10-20 µg of hMOR cell membranes, [³H]-DAMGO, and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M) to a final volume of 1 mL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at the receptor. [9] Table 1: Common In Vitro Functional Assays for Opioid Receptor Activation

AssayPrincipleKey Parameters Measured
cAMP Inhibition Assay Measures the inhibition of adenylyl cyclase activity following Gi/o protein activation. [7]EC50, Emax
[³⁵S]GTPγS Binding Assay Quantifies the binding of a non-hydrolyzable GTP analog to activated G proteins. [10]EC50, Emax
β-Arrestin Recruitment Assay Monitors the recruitment of β-arrestin to the activated receptor. [11]EC50, Emax

Section 4: In Vivo Efficacy - Assessing Analgesic Activity in Preclinical Models

In vivo models of pain are indispensable for evaluating the therapeutic potential of novel analgesic candidates. A tiered approach, starting with models of acute pain and progressing to more complex models of inflammatory and neuropathic pain, is recommended. [12]

Acute Nociceptive Pain Models

These models assess the effect of a compound on the response to a noxious stimulus in healthy animals.

Protocol: Hot Plate Test in Mice

Objective: To evaluate the central analgesic activity of a test compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (typically set to 55 ± 0.5°C)

  • Male or female mice (e.g., Swiss Albino, 20-25 g)

  • Test compound and vehicle

  • Standard analgesic (e.g., morphine)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room and apparatus for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the latency (in seconds) for the mouse to exhibit a nocifensive response, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. [2][13]3. Dosing: Administer the test compound, vehicle, or standard analgesic via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Latency: At predetermined time points after dosing (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the response latency. [14] Data Analysis:

  • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE between the test compound, vehicle, and standard groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Inflammatory Pain Models

These models mimic the pain associated with tissue injury and inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory and analgesic effects of a test compound in a model of acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Pletysmometer or calipers for measuring paw volume/thickness

  • Test compound and vehicle

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Baseline Measurement: Measure the volume or thickness of the right hind paw of each rat before any treatment.

  • Dosing: Administer the test compound, vehicle, or standard drug.

  • Induction of Edema: After a suitable pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. [15]4. Paw Volume/Thickness Measurement: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [12][16] Data Analysis:

  • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

  • The analgesic effect can be assessed in this model by measuring mechanical or thermal hyperalgesia in the inflamed paw.

Neuropathic Pain Models

These models are designed to replicate the chronic pain state that arises from nerve injury.

Table 2: Common Neuropathic Pain Models

ModelDescriptionKey Features
Chronic Constriction Injury (CCI) Loose ligatures are placed around the sciatic nerve. [17]Develops mechanical allodynia and thermal hyperalgesia.
Spared Nerve Injury (SNI) Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. [17]Produces robust and long-lasting mechanical allodynia.
Spinal Nerve Ligation (SNL) The L5 and/or L6 spinal nerves are tightly ligated. [17]Results in mechanical and cold allodynia.

Section 5: Safety and Toxicology Assessment

A thorough evaluation of the safety and toxicological profile of any new drug candidate is paramount. For piperidine-2-carboxamide derivatives, this should include an assessment of both on-target (opioid-related) and off-target liabilities.

G

Caption: A generalized workflow for preclinical safety and toxicology assessment.

Key Considerations for Piperidine-Based Analgesics:

  • Respiratory Depression: As potential opioid agonists, a careful assessment of respiratory function is critical.

  • Cardiovascular Effects: Evaluation of effects on heart rate, blood pressure, and cardiac electrophysiology (e.g., hERG channel block) is essential.

  • Central Nervous System (CNS) Side Effects: Monitoring for sedation, motor impairment, and abuse liability is necessary.

  • Gastrointestinal Effects: Assessment of effects on gastrointestinal motility (e.g., constipation) is important.

  • ADME Properties: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for predicting its pharmacokinetic behavior in humans. [13][15][18]

Section 6: Data Interpretation and Lead Optimization

The data generated from the in vitro and in vivo studies should be integrated to build a comprehensive pharmacological profile of the piperidine-2-carboxamide analogs.

Table 3: Comparative Pharmacological Data of Selected Piperidine-Based Analgesics

CompoundTarget(s)In Vitro Potency (Ki or IC50, nM)In Vivo Potency (ED50, mg/kg)Therapeutic Index (LD50/ED50)
Fentanyl MOR AgonistMOR Ki: ~1-3~0.02 (hot plate, mouse)~700
Remifentanil MOR AgonistMOR Ki: ~1-5~0.005 (tail flick, rat)~300
Compound X (Hypothetical) MOR AgonistMOR Ki: 50.1 (hot plate, mouse)>1000
Compound Y (Hypothetical) MOR/DOR ModulatorMOR Ki: 10, DOR Ki: 500.5 (CCI, rat)>500

Note: The values presented are approximate and can vary depending on the specific assay conditions.

By analyzing the structure-activity relationships (SAR), researchers can identify key structural features that contribute to potency, selectivity, and a favorable safety profile. This iterative process of design, synthesis, and testing is fundamental to the successful development of a novel analgesic drug candidate.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel analgesics. Its synthetic tractability allows for the fine-tuning of pharmacological properties to achieve the desired balance of efficacy and safety. By employing the detailed protocols and strategic considerations outlined in this guide, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of pain therapeutics.

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Application Notes and Protocols for the N-alkylation of Piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Alkyl Piperidine Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a vast number of pharmaceuticals and biologically active natural products.[1][2][3] Its prevalence is due to its three-dimensional structure and ability to engage in key interactions with biological targets, often serving as a versatile scaffold for drug design.[1][4] The functionalization of the piperidine nitrogen via N-alkylation is a critical strategy in drug discovery, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[5]

Piperidine-2-carboxamide hydrochloride is a valuable starting material, featuring a secondary amine within the piperidine ring and a primary amide at the C2 position. This guide provides a comprehensive protocol for the N-alkylation of this substrate, addressing the key chemical principles and practical considerations necessary for a successful synthesis. We will delve into the rationale behind reagent selection, provide a detailed step-by-step procedure for direct alkylation, and offer troubleshooting advice to overcome common experimental hurdles.

Foundational Principles: The Chemistry of N-Alkylation

A successful protocol is built on a solid understanding of the underlying reaction mechanism. The N-alkylation of a secondary amine like piperidine-2-carboxamide is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[6][7]

The Critical Role of the Base: The starting material is provided as a hydrochloride salt, meaning the piperidine nitrogen is protonated and exists as an ammonium salt. In this state, the nitrogen lone pair is unavailable for nucleophilic attack. The primary role of the base is to neutralize the hydrochloride, deprotonating the nitrogen to generate the free secondary amine. This unmasked amine is the active nucleophile required for the reaction to proceed.[8] Furthermore, as the reaction progresses, a molecule of hydrohalic acid (e.g., HBr, HI) is generated as a byproduct. The base serves a dual purpose by neutralizing this acid, preventing it from protonating another molecule of the starting amine and halting the reaction.[8]

Mechanism of Direct N-Alkylation The reaction proceeds in two main steps after the initial deprotonation of the starting material:

  • Nucleophilic Attack: The electron-rich nitrogen of the free piperidine amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide leaving group.[6]

  • Proton Transfer: The resulting intermediate is a tertiary ammonium salt. The base present in the reaction mixture deprotonates this salt to yield the final, neutral N-alkylated product.

A common challenge in amine alkylation is over-alkylation , where the N-alkylated tertiary amine product, itself a nucleophile, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[9][10] This side reaction can be minimized by the slow, controlled addition of the alkylating agent or by using a slight excess of the amine starting material.[8][11]

Reaction Scheme: N-Alkylation of Piperidine-2-carboxamide

G cluster_0 Step 1: Deprotonation (Activation) cluster_1 Step 2: SN2 Alkylation start_HCl Piperidine-2-carboxamide Hydrochloride free_amine Free Amine (Nucleophile) start_HCl->free_amine base Base (e.g., K₂CO₃) base->free_amine free_amine_2 Free Amine alkyl_halide Alkyl Halide (R-X) product N-Alkyl Product alkyl_halide->product free_amine_2->product

Caption: General reaction scheme for N-alkylation.

Protocol Design: Rationale for Reagent and Condition Selection

The success of the N-alkylation hinges on the judicious selection of the base, solvent, and alkylating agent. Each choice has a direct impact on reaction efficiency, yield, and purity.

Table 1: Comparison of Common Bases for N-Alkylation
BaseTypeStrengthKey Advantages & Considerations
Potassium Carbonate (K₂CO₃) InorganicModerateA mild, inexpensive, and commonly used base. Effective for many standard alkylations. Its solubility can be limited in some organic solvents.[12]
Cesium Carbonate (Cs₂CO₃) InorganicModerateOften provides higher yields and faster reaction times compared to K₂CO₃ due to its greater solubility and the "cesium effect".[12] More expensive.
DIPEA (Hünig's Base) OrganicWeak (non-nucleophilic)A sterically hindered amine base that is soluble in organic solvents. It effectively scavenges acid without competing as a nucleophile.[8]
Sodium Bicarbonate (NaHCO₃) InorganicWeakUseful when a very mild base is required to prevent side reactions with sensitive functional groups. May not be strong enough for less reactive alkyl halides.[12]
Selection of Solvents and Alkylating Agents
  • Solvents : Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free.

    • Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices that facilitate the reaction.[8][13] DMF is a particularly good solvent but can be more difficult to remove during workup.[13]

  • Alkylating Agents : The reactivity of alkyl halides follows the order: I > Br > Cl . Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[8]

  • Temperature : The reaction is often heated to increase the rate, typically between room temperature and 80 °C, depending on the reactivity of the specific alkyl halide used.[8][12]

Detailed Experimental Protocol: Direct N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as an example alkylating agent.

Materials and Reagents:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq.)

  • Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq.), finely powdered and dried

  • Anhydrous Solvent (e.g., Acetonitrile, MeCN)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow Diagram

G setup 1. Reaction Setup - Combine piperidine salt, base (K₂CO₃), and anhydrous MeCN under N₂. addition 2. Reagent Addition - Slowly add alkyl halide (1.1 eq.) at room temperature. setup->addition reaction 3. Reaction - Heat mixture to 80°C. - Monitor by TLC/LC-MS until completion. addition->reaction workup1 4. Initial Work-up - Cool to RT. - Filter off inorganic salts. - Concentrate filtrate. reaction->workup1 workup2 5. Aqueous Work-up - Partition residue between EtOAc and water. - Wash organic layer with brine. workup1->workup2 purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate. - Purify by flash column chromatography. workup2->purify characterize 7. Characterization - Confirm structure via NMR and MS. purify->characterize

Caption: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) and finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition : Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1 M concentration relative to the starting amine).

  • Alkylation : Begin vigorous stirring. Slowly add the alkyl halide (1.1 eq.) to the suspension at room temperature. The slow addition helps to minimize the potential for over-alkylation.[11]

  • Heating : Attach a condenser and heat the reaction mixture to 80 °C.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[12]

  • Work-up :

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Perform an aqueous work-up by dissolving the residue in ethyl acetate and washing with water, followed by brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated piperidine-2-carboxamide.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective base: Base is not strong enough or is wet. 2. Low temperature: Insufficient energy to overcome the activation barrier. 3. Inactive alkylating agent.1. Ensure the base is finely powdered and anhydrous. Consider a stronger base like Cs₂CO₃.[12] 2. Increase the reaction temperature. 3. Use a fresh or purified bottle of the alkylating agent.
Side Product Formation (Over-alkylation) 1. Alkyl halide was added too quickly. 2. Stoichiometry: Too much alkyl halide was used.1. Add the alkyl halide dropwise or via a syringe pump over a longer period.[8] 2. Use no more than 1.1 equivalents of the alkylating agent.
Difficult Purification 1. Unreacted starting material present. 2. Product is a salt.1. Ensure the reaction has gone to completion via TLC/LC-MS before work-up. 2. A basic aqueous work-up (e.g., with saturated sodium bicarbonate solution) can help neutralize any remaining salts.[12]

Alternative Method: Reductive Amination

For substrates sensitive to the conditions of direct alkylation or to completely avoid the issue of over-alkylation, reductive amination is a superior and highly reliable method.[5][15] This two-step, one-pot process involves:

  • Iminium Ion Formation : The secondary amine reacts with an aldehyde or ketone under mildly acidic conditions (e.g., using acetic acid) to form an intermediate iminium ion.[16]

  • In-situ Reduction : A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is used to reduce the iminium ion to the desired tertiary amine.[5] STAB is particularly effective as it is tolerant of the mildly acidic conditions and will not readily reduce the starting aldehyde or ketone.[5]

This method offers greater control and is often the preferred industrial and academic approach for the clean synthesis of N-alkylated amines.[5][17][18]

References

  • Technical Support Center: Optimizing N-Alkyl
  • Best Conditions For N-Alkyl
  • Ch22: Alkyl
  • N alkylation at sp3 Carbon Reagent Guide. GlaxoSmithKline.
  • Procedure for N-alkylation of Piperidine?
  • Application Notes and Protocols: N-Alkylation and N-Acyl
  • Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Reductive amination and amide synthesis. Reagents and conditions.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Application Notes and Protocols for N-Alkyl
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Piperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale synthesis of piperidine-2-carboxamide hydrochloride, a key building block in pharmaceutical development. The protocol herein emphasizes a robust and scalable approach, detailing the chemical transformations from piperidine-2-carboxylic acid to the final hydrochloride salt. This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability. Safety protocols, analytical methods for quality control, and data presentation are integrated to create a self-validating system for researchers and process chemists.

Introduction and Strategic Overview

Piperidine-2-carboxamide and its derivatives are prevalent structural motifs in a multitude of pharmacologically active compounds, including local anesthetics and other CNS-targeting agents.[1] The hydrochloride salt form is often preferred for its improved stability and aqueous solubility, facilitating formulation and bioavailability studies. The synthesis strategy outlined in this guide focuses on a two-step process: the amidation of piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt. This approach is designed for scalability, prioritizing cost-effective reagents, operational simplicity, and high yield.

The core transformation involves the activation of the carboxylic acid moiety of piperidine-2-carboxylic acid to facilitate nucleophilic attack by an ammonia source, thereby forming the primary amide. Subsequent treatment with hydrochloric acid affords the target compound.

Chemical Synthesis Pathway

The overall synthetic route can be visualized as a two-stage process. The first stage is the critical amide bond formation, followed by the salt formation.

G A Piperidine-2-carboxylic Acid B Acyl Chloride Intermediate A->B  Activation  (e.g., SOCl2) C Piperidine-2-carboxamide B->C  Amination  (e.g., NH4OH) D Piperidine-2-carboxamide E Piperidine-2-carboxamide Hydrochloride D->E  Acidification  (HCl in IPA)

Figure 1: Overall synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale that is readily adaptable to larger-scale production with appropriate engineering controls and safety measures.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperidine-2-carboxylic acid≥98%CommercialStarting material
Thionyl chloride (SOCl₂)Reagent gradeCommercialActivating agent
TolueneAnhydrousCommercialSolvent
Ammonium hydroxide (NH₄OH)28-30% solutionCommercialAmmonia source
Dichloromethane (DCM)Reagent gradeCommercialExtraction solvent
Isopropanol (IPA)AnhydrousCommercialSolvent for salt formation
Hydrochloric acid, 2M in IPACommercialFor salt formation
Sodium sulfate (Na₂SO₄)AnhydrousCommercialDrying agent
Stage 1: Synthesis of Piperidine-2-carboxamide

Rationale: The conversion of a carboxylic acid to a primary amide can be achieved through various methods. For large-scale synthesis, the formation of an acyl chloride intermediate is often favored due to the high reactivity and the use of cost-effective reagents. Thionyl chloride is a common choice for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[2] The subsequent amination is performed with aqueous ammonium hydroxide, a readily available and inexpensive source of ammonia.

Step-by-Step Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable glass reactor with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), a dropping funnel, and a thermometer. The system should be under an inert atmosphere (e.g., nitrogen).

  • Acyl Chloride Formation:

    • Charge the reactor with piperidine-2-carboxylic acid (1.0 eq) and anhydrous toluene (10 volumes).

    • Begin stirring to form a slurry.

    • Slowly add thionyl chloride (1.2 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 40 °C. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 2-3 hours, or until the reaction is complete as monitored by in-process control (e.g., disappearance of starting material by TLC or HPLC).

    • Cool the mixture to room temperature.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure. This step should be performed with care to avoid contamination of the vacuum pump.

  • Amination:

    • Cool the reactor containing the crude acyl chloride intermediate to 0-5 °C using an ice bath.

    • Slowly add concentrated ammonium hydroxide (28-30%, 5.0 eq) to the cooled residue while stirring vigorously. This reaction is highly exothermic and the temperature should be maintained below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Add dichloromethane (DCM, 10 volumes) to the reaction mixture and stir.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers and wash with brine (2 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude piperidine-2-carboxamide as a solid or viscous oil.

Stage 2: Formation of this compound

Rationale: The hydrochloride salt is formed by treating the free base with a solution of hydrochloric acid in a suitable organic solvent. Isopropanol is a common choice as it is a good solvent for the free base and typically a poor solvent for the hydrochloride salt, facilitating precipitation and isolation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude piperidine-2-carboxamide from Stage 1 in anhydrous isopropanol (IPA, 5-10 volumes). Gentle warming may be necessary to achieve complete dissolution.

  • Acidification: Cool the solution to 0-5 °C in an ice bath.

  • Precipitation: Slowly add a 2M solution of HCl in isopropanol (1.1 eq) dropwise with stirring. A precipitate of this compound should form.

  • Crystallization and Isolation:

    • Continue stirring the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold IPA (2 x 2 volumes).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Analytical Characterization

To ensure the quality and purity of the final product, a suite of analytical techniques should be employed.

Analytical MethodParameterExpected Result
HPLC Purity≥98%
¹H NMR Structure ConfirmationConsistent with the structure of this compound
Mass Spectrometry Molecular Weight[M+H]⁺ corresponding to the free base (m/z = 129.1)
Melting Point Identity and PuritySharp melting point
FTIR Functional GroupsCharacteristic peaks for amide C=O, N-H, and C-N bonds

A validated HPLC method is crucial for determining the purity of the final product and for in-process controls. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]

Safety and Handling

General Precautions: All operations should be conducted in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4]

Specific Hazards:

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Handle with extreme care in a dry environment.[2]

  • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

  • Ammonium Hydroxide: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Process Optimization and Troubleshooting

The following diagram outlines key decision points and potential troubleshooting steps in the synthesis process.

G start Start Synthesis acyl_chloride Acyl Chloride Formation start->acyl_chloride check_completion1 In-Process Control: Acyl Chloride Formation Complete? acyl_chloride->check_completion1 amination Amination check_completion1->amination Yes troubleshoot1 Troubleshooting: - Extend reaction time - Add more SOCl₂ check_completion1->troubleshoot1 No workup Work-up and Isolation of Free Base amination->workup salt_formation Hydrochloride Salt Formation workup->salt_formation check_precipitation Complete Precipitation? salt_formation->check_precipitation filtration_drying Filtration and Drying check_precipitation->filtration_drying Yes troubleshoot2 Troubleshooting: - Cool longer - Add seed crystal - Use anti-solvent check_precipitation->troubleshoot2 No final_product Final Product: Piperidine-2-carboxamide HCl filtration_drying->final_product troubleshoot1->acyl_chloride troubleshoot2->salt_formation

Figure 2: Troubleshooting and decision-making workflow.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can confidently produce this valuable building block with high purity and yield. The emphasis on the rationale behind experimental choices and the inclusion of analytical and troubleshooting guidance aim to empower users to adapt and optimize the process for their specific needs.

References

  • Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Wen, L., et al. (2017). Design, synthesis and evaluation of ropivacaine analogues for local anesthesia. Molecules, 22(12), 2093.
  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Kim, K. D., et al. (2011). Efficient Synthesis of Primary Amides from Carboxylic Acids Using N,N′-Carbonyldiimidazole and Ammonium Acetate in Ionic Liquid.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Google Patents. (2013). CN103086954A - Method for preparing ropivacaine.
  • Chemistry LibreTexts. (2023).
  • Suveges, E., et al. (2018). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. The Journal of Organic Chemistry, 83(15), 8085-8093.
  • RSC Publishing. (n.d.). Analytical Methods.
  • International Journal of Current Research. (2017). Development and validation of a stability-indicating HPLC method for the simultaneous estimation of bupivacaine, ropivacaine, and mepivacaine in bulk and pharmaceutical dosage forms. 9(6), 52345-52352.
  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution.
  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • MDPI. (2019).
  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride.
  • Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(5), 457-471.e9.
  • The Royal Society of Chemistry. (n.d.). Piperidines.
  • Google Patents. (n.d.).
  • PureSynth. (n.d.). N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC).
  • PubMed Central. (2019). Synthesis and biological activities of local anesthetics.
  • ACS Publications. (2018). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
  • ResearchGate. (2025).
  • PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors.
  • Taylor & Francis Online. (2011).
  • MDPI. (2019).

Sources

Application Notes and Protocols: Analytical Methods for Monitoring Piperidine-2-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Piperidine-2-carboxamide hydrochloride is a key structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The precise control of its synthesis is paramount to ensure the final drug product's safety, efficacy, and quality. This application note provides a comprehensive guide to the analytical methodologies essential for monitoring the synthesis of this compound. By implementing robust in-process controls and final product testing, researchers and manufacturers can ensure high yield, purity, and batch-to-batch consistency.

The focus of this guide is to provide not just protocols, but also the scientific rationale behind the selection of specific analytical techniques and experimental parameters. This approach empowers the user to adapt and troubleshoot methods effectively. We will cover the core techniques of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography (GC) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and impurity identification.

II. Synthesis of this compound: A General Overview

Understanding the synthetic pathway is crucial for identifying critical control points and potential impurities. A common route to this compound involves the amidation of a suitable piperidine-2-carboxylic acid derivative.[1][2][3]

A representative synthesis is the reaction of piperidine-2-carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the acid chloride intermediate.[3] This is followed by amidation with an appropriate amine in the presence of a base.[1][2] The final step is typically the formation of the hydrochloride salt.

Key stages for monitoring include:

  • Starting Material Purity: Ensuring the quality of piperidine-2-carboxylic acid and the amine.

  • Reaction Completion: Monitoring the consumption of starting materials and the formation of the product.

  • Impurity Profiling: Identifying and quantifying any side products or unreacted starting materials. Common side reactions can include racemization if chiral materials are used, or the formation of diketopiperazines.[4]

  • Residual Solvent Analysis: Ensuring that solvents used in the synthesis and purification are removed to acceptable levels.

The following diagram outlines a generalized workflow for the synthesis, highlighting the integration of analytical monitoring.

G cluster_0 Synthesis Stage cluster_1 Analytical Monitoring Starting_Materials Starting Materials (Piperidine-2-carboxylic acid, Amine) Reaction Amidation Reaction Starting_Materials->Reaction Reagents SM_Analysis HPLC/NMR for Identity & Purity Starting_Materials->SM_Analysis Workup Workup & Salt Formation Reaction->Workup IPC_Analysis HPLC for Reaction Progress LC-MS for Impurity ID Reaction->IPC_Analysis In-Process Control Purification Purification (e.g., Recrystallization) Workup->Purification Final_Product Final Product (Piperidine-2-carboxamide HCl) Purification->Final_Product Purification_Analysis HPLC for Purity Purification->Purification_Analysis Final_Analysis HPLC (Assay & Purity) GC (Residual Solvents) NMR (Structure) MS (Identity) Final_Product->Final_Analysis Quality Control G Check_SM Raw Materials Pass QC? Synthesize Perform Amidation Check_SM->Synthesize Yes (HPLC, NMR) Fail_SM Reject Raw Materials Check_SM->Fail_SM No Monitor_Reaction Reaction Complete? Synthesize->Monitor_Reaction Workup Workup & Isolate Crude Monitor_Reaction->Workup Yes (HPLC) Fail_Reaction Continue Reaction or Investigate Monitor_Reaction->Fail_Reaction No Check_Purity Crude Product Meets Purity Spec? Workup->Check_Purity Purify Recrystallize / Purify Check_Purity->Purify No Final_QC Perform Final QC Testing (Assay, Purity, Solvents, ID) Check_Purity->Final_QC Yes (HPLC) Purify->Check_Purity Re-check Check_Final Final Product Passes All Specs? Final_QC->Check_Final Release Release Product Check_Final->Release Yes (HPLC, GC, NMR, MS) Fail_Final Reprocess or Reject Batch Check_Final->Fail_Final No Fail_Reaction->Synthesize Fail_Final->Purify Reprocess

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine-2-carboxamide hydrochloride. Here, we address common challenges and provide actionable troubleshooting strategies to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the amide coupling step between a piperidine-2-carboxylic acid derivative and an amine are often multifactorial. The primary culprits include suboptimal activation of the carboxylic acid, side reactions, and challenging purification.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: The selection of a suitable coupling reagent is critical for efficient amide bond formation.[1][2]

    • Carbodiimides (DCC, EDC): While cost-effective, these can lead to the formation of poorly soluble urea byproducts, complicating purification.[3] Using EDC hydrochloride is often preferred due to the water-solubility of its urea byproduct, which can be removed with an aqueous wash.[3] To suppress racemization, carbodiimides should be used with additives like HOBt or HOAt.[2][4]

    • Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are known for high coupling efficiency and are particularly effective for challenging or sterically hindered substrates.[1][3] HATU is a common choice for minimizing side reactions.[3]

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are standard. Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.

    • Temperature: Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature.[2] For sluggish reactions, gentle heating may be necessary, but this can also increase the risk of side reactions.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt, if used.[2]

Q2: I am observing significant racemization of my chiral piperidine-2-carboxylic acid starting material. How can this be minimized?

Racemization at the C2 position is a common challenge, particularly when the piperidine nitrogen is acylated. This often occurs through the formation of an azlactone intermediate.[4]

Strategies to Mitigate Racemization:

  • Coupling Reagent Selection: Employ reagents known to suppress racemization. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU) reagents generally provide better stereochemical integrity compared to carbodiimides used without additives.[4]

  • Use of Additives: When using carbodiimides like DCC or EDC, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to minimize racemization.[2]

  • Temperature Control: Maintaining a low reaction temperature (0°C to room temperature) can help reduce the rate of racemization.

Q3: What are common side reactions in this synthesis, and how can I avoid them?

Besides racemization, several other side reactions can impact your yield and purity.[4]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization is particularly problematic when coupling the second amino acid to a dipeptide intermediate where piperidine-2-carboxylic acid is at the N-terminus.

    • Mitigation: Use a protecting group on the piperidine nitrogen. The choice of protecting group is critical and should be orthogonal to the conditions used for amide coupling and final deprotection.[5]

  • Guanidinium Byproduct Formation: This can occur when using guanidinium-based coupling reagents like HATU or HBTU, where the piperidine amine reacts with the reagent.[4]

    • Mitigation: Ensure the carboxylic acid is fully activated before adding the amine. A stepwise addition of reagents can be beneficial.

  • N-oxide Formation: The piperidine nitrogen can be oxidized during various stages of the synthesis.[4]

    • Mitigation: Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a structured workflow for diagnosing and resolving issues in your synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Starting_Materials 1. Verify Starting Material Purity (Piperidine-2-carboxylic acid derivative, Amine) Start->Check_Starting_Materials Analyze_Reaction 2. Analyze Reaction Mixture (TLC, LC-MS) Check_Starting_Materials->Analyze_Reaction Incomplete_Reaction Incomplete Reaction Analyze_Reaction->Incomplete_Reaction Unreacted Starting Material Side_Products Side Products Observed Analyze_Reaction->Side_Products New Spots/Peaks Optimize_Coupling 3a. Optimize Coupling Conditions Incomplete_Reaction->Optimize_Coupling Side_Products->Optimize_Coupling Optimize_Protection 3b. Review Protecting Group Strategy Side_Products->Optimize_Protection Change_Reagent Change Coupling Reagent Optimize_Coupling->Change_Reagent Adjust_Conditions Adjust T, Time, Solvent Optimize_Coupling->Adjust_Conditions Optimize_Deprotection 4. Optimize Deprotection & Salt Formation Change_Reagent->Optimize_Deprotection Adjust_Conditions->Optimize_Deprotection Choose_Orthogonal_PG Select Orthogonal Protecting Group Optimize_Protection->Choose_Orthogonal_PG Choose_Orthogonal_PG->Optimize_Deprotection HCl_Source Vary HCl Source/Solvent Optimize_Deprotection->HCl_Source Optimize_Purification 5. Refine Purification Method HCl_Source->Optimize_Purification Crystallization Recrystallization Optimize_Purification->Crystallization Chromatography Column Chromatography Optimize_Purification->Chromatography Success Improved Yield & Purity Crystallization->Success Chromatography->Success

Caption: Troubleshooting workflow for piperidine-2-carboxamide synthesis.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the synthesis of piperidine-2-carboxamide derivatives.

Materials:

  • N-Boc-piperidine-2-carboxylic acid

  • Amine hydrochloride

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine hydrochloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-2-carboxamide.

Protocol 2: N-Boc Deprotection and Hydrochloride Salt Formation

This protocol describes the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.

Materials:

  • N-Boc-piperidine-2-carboxamide

  • 4M HCl in 1,4-Dioxane or Diethyl Ether

Procedure:

  • Dissolve the crude N-Boc-piperidine-2-carboxamide in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution.[6]

  • Stir the mixture at room temperature for 1-4 hours.[6] The deprotected hydrochloride salt often precipitates from the solution.[6]

  • If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation.

  • Dry the resulting solid under vacuum to obtain the this compound.

Data Presentation: Comparison of Coupling Reagents

Coupling ReagentAdditiveTypical Yield RangeKey AdvantagesCommon Issues
DCC None50-70%Low cost.Poorly soluble DCU byproduct, high racemization risk.[3]
EDC·HCl HOBt60-85%Water-soluble urea byproduct, easy workup.[3]Potential for racemization without additive.
PyBOP None75-95%High reactivity, low racemization.[3]Higher cost, phosphonium byproducts.
HATU None80-98%Very high efficiency, low racemization, suitable for hindered substrates.[3]Highest cost, potential for guanidinium side reaction.[4]

Advanced Troubleshooting: Purification and Characterization

Q4: My final product is difficult to purify. What strategies can I employ?

Purification of the final hydrochloride salt can be challenging due to its polarity and potential for contamination with residual reagents or byproducts.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system must be determined empirically. Common choices include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/water.[7]

  • Silica Gel Chromatography: While possible, chromatography of the free base followed by salt formation can be more straightforward than chromatographing the salt directly. If direct chromatography of the salt is necessary, a polar mobile phase (e.g., DCM/methanol with a small amount of acetic or formic acid) may be required.

  • Ion-Exchange Chromatography: For particularly challenging separations, ion-exchange resins can be an effective tool to isolate the desired salt.

Q5: How do I confirm the successful synthesis and purity of my this compound?

A combination of analytical techniques is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to assess purity by identifying characteristic peaks for the piperidine ring, the carboxamide group, and any substituents.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and enantiomeric excess (for chiral compounds).[7]

  • Elemental Analysis: Provides the elemental composition of the compound, which can be used to confirm the empirical formula.[7]

Logical Relationships in Synthesis Optimization

Optimization_Logic Input Starting Materials Piperidine-2-carboxylic Acid (Protected) Amine Process Amide Coupling Choice of Reagent Reaction Conditions Deprotection Acidic Conditions Salt Formation & Purification Crystallization Chromatography Input:start->Process:step1 Process:step1->Process:step2 Process:step2->Process:step3 Output Target Compound Piperidine-2-carboxamide HCl Process:step3->Output:end Metrics Key Metrics Yield Purity Enantiomeric Excess (ee) Output:end->Metrics:yield Output:end->Metrics:purity Output:end->Metrics:ee Control Control Parameters Coupling Reagent & Additives Temperature & Time Protecting Group HCl Source & Solvent Purification Method Control:coupling->Process:step1 influences Control:temp->Process:step1 influences Control:pg->Process:step1 influences Control:hcl->Process:step2 influences Control:purify->Process:step3 influences

Caption: Key parameters influencing the synthesis of piperidine-2-carboxamide HCl.

By systematically addressing these common issues and following the outlined protocols and troubleshooting guides, researchers can significantly improve the yield and purity of their this compound synthesis.

References

  • Technical Support Center: Synthesis of Piperidine Carboxamides. Benchchem.
  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. SINOPEG.
  • Protecting groups in organic synthesis. Veer Narmad South Gujarat University.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.
  • Amide Synthesis. Fisher Scientific.

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Technical Support Center: Troubleshooting Common Side Reactions in Piperidine-2-Carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine-2-Carboxamide Hydrochloride Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting in a practical question-and-answer format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization/Epimerization)

Q1: My final piperidine-2-carboxamide product shows significant racemization or epimerization. What is the underlying cause, and how can I prevent it?

A1: The loss of stereochemical integrity at the C2 position of the piperidine ring is a frequent and critical issue. The primary mechanism involves the formation of a planar, achiral enolate or azlactone intermediate during the amide coupling step, which can be protonated from either face, leading to a mixture of stereoisomers.[1]

Causality and Mechanism:

The acidity of the α-proton at the C2 position is increased upon activation of the carboxylic acid for amide coupling. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate is often non-selective, resulting in racemization.[1] The formation of an oxazolone intermediate is another major pathway to racemization, especially when using carbodiimide-based coupling reagents.[2]

Troubleshooting Protocol:

  • Optimize Coupling Reagent and Additives:

    • Recommendation: Employ coupling reagents known to suppress racemization. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are generally superior to carbodiimides (e.g., DCC, EDC) in this regard.[3][4] Ynamides have also been shown to be effective for racemization-free amide bond formation.

    • If using carbodiimides: Always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to minimize racemization.[5]

  • Control Base and Stoichiometry:

    • Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary equivalents. Weak bases like N-methylmorpholine (NMM) can also be beneficial.[2]

    • Rationale: Stronger or excess base can promote enolate formation.

  • Temperature Control:

    • Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Rationale: Higher temperatures can accelerate the rate of epimerization.[2]

  • Solvent Selection:

    • Recommendation: Use a polar, aprotic solvent such as dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF).[2]

    • Rationale: The solvent can influence the stability of the activated intermediate and the rate of side reactions.

Quantitative Comparison of Coupling Reagents on Racemization:

Coupling ReagentAdditiveBase (Equivalents)Temperature (°C)Racemization (%)
DCCNoneDIPEA (2.0)25High
DCCHOBtDIPEA (2.0)25Moderate
HATUNoneDIPEA (2.0)25Low
PyBOPNoneDIPEA (2.0)25Low
COMUNoneDIPEA (2.0)25Very Low

This table is a generalized representation based on literature. Actual results may vary depending on the specific substrate and reaction conditions.

DOT Script for Racemization Mechanism:

racemization_mechanism cluster_0 Racemization via Enolate Intermediate L_Piperidine_Acid L-Piperidine-2-carboxylic Acid Derivative Activated_Intermediate Activated Carboxylic Acid L_Piperidine_Acid->Activated_Intermediate Coupling Reagent Enolate Planar Enolate (Achiral) Activated_Intermediate->Enolate + Base - H+ Racemic_Mixture Racemic Mixture of Amide Enolate->Racemic_Mixture + H+ (Non-selective protonation)

Caption: Racemization mechanism via a planar enolate intermediate.

Issue 2: Formation of Diketopiperazine (DKP) Byproduct

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a cyclic dipeptide. What is this, and how can I avoid its formation?

A2: This byproduct is likely a diketopiperazine (DKP), formed by the intramolecular cyclization of the piperidine-2-carboxamide, especially if the N-terminus of the amine used in the coupling is a primary amine. This is a particularly prevalent side reaction in peptide synthesis and can occur under similar conditions here.[6]

Causality and Mechanism:

The formation of the six-membered DKP ring is thermodynamically favorable. The reaction is catalyzed by base, often the piperidine used for Fmoc-deprotection in peptide synthesis, or other bases present in the reaction mixture. The free N-terminal amine of the coupled product attacks the carbonyl of the piperidine-2-carboxamide backbone, leading to cyclization and cleavage from the support if synthesized on solid phase.[7][8]

Troubleshooting Protocol:

  • Choice of Resin (for solid-phase synthesis):

    • Recommendation: Use a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, instead of a Wang or Rink amide resin.[6]

    • Rationale: The bulky trityl group disfavors the back-biting cyclization required for DKP formation.

  • Deprotection Conditions (if applicable):

    • Recommendation: If an N-terminal protecting group is used on the amine component, consider using milder deprotection conditions. For Fmoc removal, a solution of 2% DBU and 5% piperazine in NMP has been shown to be effective in reducing DKP formation compared to the standard 20% piperidine in DMF.[9]

  • Coupling Strategy:

    • Recommendation: If synthesizing a larger molecule, consider coupling a dipeptide unit where the piperidine-2-carboxamide is not at the C-terminus.

    • Rationale: This bypasses the susceptible dipeptidyl intermediate.[6]

  • Purification:

    • Recommendation: DKP byproducts can often be separated from the desired product by reverse-phase HPLC due to differences in polarity.[10] Recrystallization can also be an effective purification method.[11]

DOT Script for DKP Formation:

dkp_formation cluster_1 Diketopiperazine (DKP) Formation Dipeptide Piperidine-2-carboxamide coupled to an N-terminal amine Cyclization Intramolecular Cyclization Dipeptide->Cyclization Base catalysis DKP Diketopiperazine Byproduct Cyclization->DKP

Caption: Intramolecular cyclization leading to DKP formation.

Issue 3: Guanidinium Byproduct Formation

Q3: My mass spectrometry analysis shows a byproduct with a mass approximately 99 units higher than my expected product. What is this impurity?

A3: This mass difference is characteristic of a guanidinium byproduct, which can form when using aminium/uronium-based coupling reagents like HATU or HBTU.[3]

Causality and Mechanism:

The free amine nucleophile can attack the guanidinium carbon of the coupling reagent itself, rather than the activated carboxylic acid. This leads to the formation of a stable, guanidinylated amine that is unreactive towards the desired coupling reaction. This side reaction is more likely to occur if the coupling reagent is used in excess or if the amine is highly nucleophilic.[2][4]

Troubleshooting Protocol:

  • Order of Addition and Pre-activation:

    • Recommendation: Pre-activate the piperidine-2-carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.

    • Rationale: This allows for the formation of the activated ester intermediate, reducing the concentration of free coupling reagent available to react with the amine.

  • Stoichiometry Control:

    • Recommendation: Use a slight excess of the carboxylic acid component relative to the amine and coupling reagent. Avoid a large excess of the coupling reagent.

    • Rationale: This ensures that the coupling reagent is consumed in the activation of the carboxylic acid.

  • Choice of Base:

    • Recommendation: Using a hindered base like 2,6-lutidine can suppress the guanylation side reaction compared to less hindered bases like triethylamine (TEA).[4]

  • Purification:

    • Recommendation: The guanidinium byproduct is often more polar than the desired amide and can typically be removed by silica gel chromatography or reverse-phase HPLC.

DOT Script for Guanidinium Byproduct Formation:

guanidinium_byproduct cluster_2 Guanidinium Byproduct Formation Amine Amine Nucleophile Guanidinylated_Amine Guanidinylated Amine Byproduct Amine->Guanidinylated_Amine HATU HATU Coupling Reagent HATU->Guanidinylated_Amine

Caption: Side reaction of an amine with HATU to form a guanidinium byproduct.

Issue 4: N-Oxide Formation

Q4: I am observing an impurity with a mass 16 units higher than my product. What could be the cause?

A4: An increase in mass of 16 Da is indicative of N-oxidation of the piperidine nitrogen. This can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods, especially at elevated temperatures.

Causality and Mechanism:

The lone pair of electrons on the tertiary amine of the piperidine ring can be oxidized to form an N-oxide. This can be an intended transformation in some cases to create prodrugs, but in this context, it is an undesired side reaction.[12][13]

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Reagent Purity:

    • Recommendation: Ensure that all solvents and reagents are free from peroxide impurities.

  • Temperature Control:

    • Recommendation: Avoid excessive heating during the reaction and work-up.

  • Purification/Removal of N-Oxide:

    • Recommendation: If N-oxide formation is unavoidable, it can often be reduced back to the parent amine using mild reducing agents. A common laboratory procedure involves the use of TiCl₃.[14] Diboron reagents have also been shown to be effective.[15]

Experimental Protocol for N-Oxide Reduction:

  • Dissolve the crude product containing the N-oxide impurity in a suitable solvent (e.g., methanol).

  • Add a solution of titanium(III) chloride (TiCl₃) in aqueous HCl dropwise at room temperature until a persistent blue or purple color is observed.

  • Monitor the reaction by TLC or LC-MS until the N-oxide is consumed.

  • Work up the reaction by neutralizing with a base (e.g., NaHCO₃) and extracting the product into an organic solvent.

Issue 5: Over-acylation

Q5: My reaction is yielding a complex mixture, and I suspect multiple acylations are occurring. How can I control this?

A5: Over-acylation can occur if there are multiple nucleophilic sites in your amine starting material or if the product amide is sufficiently nucleophilic to react further. However, amides are generally poor nucleophiles, so this is less common unless harsh conditions are used.

Causality and Mechanism:

If the amine substrate contains other nucleophilic groups (e.g., hydroxyl, thiol, or another amine), these can also be acylated. While the amide nitrogen is generally not nucleophilic enough to be acylated further, very reactive acylating agents or harsh conditions could potentially lead to diacylation.

Troubleshooting Protocol:

  • Protecting Groups:

    • Recommendation: If your amine contains other nucleophilic functional groups, consider protecting them before the coupling reaction.

  • Stoichiometry and Reaction Conditions:

    • Recommendation: Use a 1:1 stoichiometry of the piperidine-2-carboxylic acid and the amine. Avoid a large excess of the acylating agent.

    • Recommendation: Perform the reaction under mild conditions (room temperature or below) and with a less reactive acylating agent if possible (e.g., using a coupling reagent rather than an acyl chloride).

  • Purification:

    • Recommendation: Over-acylated byproducts will have a significantly different polarity and molecular weight, and can usually be separated by standard chromatographic techniques.

Issue 6: Purification Challenges of the Hydrochloride Salt

Q6: I am having difficulty purifying the final this compound product. What are the best practices?

A6: The hydrochloride salt form is generally a crystalline solid with enhanced stability and solubility in polar solvents, which can aid in purification.[16] However, its polar nature can present challenges for standard chromatographic methods.

Troubleshooting Protocol:

  • Recrystallization:

    • Recommendation: Recrystallization is often the most effective method for purifying hydrochloride salts. Common solvent systems include ethanol/ether, methanol/ether, or isopropanol/hexane.

    • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent (e.g., ethanol). Slowly add the non-polar anti-solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to cool slowly to promote crystal formation.

  • Chromatography of the Free Base:

    • Recommendation: If the salt is difficult to purify directly, consider neutralizing it to the free base, purifying the free base by silica gel chromatography, and then reforming the hydrochloride salt.

    • Procedure:

      • Dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to a pH > 10.

      • Extract the free base into an organic solvent (e.g., DCM or ethyl acetate).

      • Dry the organic layer, concentrate, and purify by silica gel chromatography.

      • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure hydrochloride salt.

  • Specialized Chromatography:

    • Recommendation: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can be a useful alternative to standard reverse-phase chromatography.[16] Ion-exchange chromatography can also be employed to purify charged molecules.[12]

References

  • Benchchem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.
  • National Center for Biotechnology Information. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

  • GitHub. (n.d.). abruzzi/graphviz-scripts: Some dot files for graphviz. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • ACS Publications. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | ACS Omega. Retrieved from [Link]

  • Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

  • ChemRxiv. (2024, April 2). rNets: A standalone package to visualize reaction networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative.
  • PubMed. (n.d.). Selective reduction of N-oxides to amines: application to drug metabolism. Retrieved from [Link]

  • AHH Chemical. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • ACS Publications. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis | Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • ResearchGate. (n.d.). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
  • ACS Publications. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides.
  • PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • GraphViz Examples and Tutorial. (n.d.). Simple Graph. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ACS Publications. (2017, January 24). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 29). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers.
  • National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Baran Lab. (n.d.). Diketopiperazines. Retrieved from [Link]

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Technical Support Center: Purification of Piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for piperidine-2-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. The following sections provide field-proven insights and systematic troubleshooting protocols to help you overcome common challenges, ensuring the purity, stability, and stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of this compound.

Q1: What are the most common process-related impurities I should expect?

A1: Impurities in this compound typically originate from three main sources: unreacted starting materials, side-reactions during synthesis, and degradation.

  • Unreacted Starting Materials: Residual piperidine-2-carboxylic acid or the amine coupling partner.

  • Side-Reaction Products: The most common side-product is the diketopiperazine (DKP) formed via intramolecular cyclization, especially under harsh coupling conditions or during prolonged heating.[1]

  • Reagent-Related Impurities: Byproducts from coupling reagents (e.g., guanidinium byproducts from HATU/HBTU) or residual solvents from the reaction or workup.[1][2]

  • Enantiomeric Impurities: If you are synthesizing a specific enantiomer, the presence of the undesired enantiomer is a critical impurity that requires specialized chiral separation methods to remove.[3][4]

Q2: My final product is a persistent oil or a sticky solid instead of a crystalline powder. What's causing this and how can I fix it?

A2: This is a frequent and frustrating issue. The inability to crystallize is almost always due to the presence of impurities or excess moisture.

  • Impurities: Even small amounts of residual solvents or reaction byproducts can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. Re-purification via flash chromatography or a stringent acid-base workup is often necessary.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic. Absorbed water can lower the melting point and lead to an oily appearance. Ensure your product is dried rigorously under high vacuum, possibly over a strong desiccant like phosphorus pentoxide.

  • Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can prevent the formation of the desired stoichiometric salt, resulting in a mixture that is difficult to crystallize. Ensure precise addition of HCl during the salt formation step.

Q3: How do I select the best solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a polar protic or aprotic solvent is typically a good starting point. A solvent/anti-solvent system is often most effective.

  • Primary Solvents (to dissolve the compound): Methanol, Ethanol, Isopropanol (IPA).

  • Anti-Solvents (to induce precipitation): Methyl tert-butyl ether (MTBE), Ethyl Acetate, Dichloromethane (DCM), Acetonitrile.[5]

A common starting point is to dissolve the crude product in a minimal amount of hot methanol or ethanol and then slowly add an anti-solvent like MTBE until persistent cloudiness is observed. Allowing this mixture to cool slowly will promote the formation of well-defined crystals.

Q4: What analytical techniques are essential for confirming the purity of my final product?

A4: A combination of techniques is required to build a complete purity profile.

  • HPLC (High-Performance Liquid Chromatography): The workhorse for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent like TFA is a standard method.[6][7] This will quantify impurities with UV activity.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation and identifying organic impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.[6][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks seen on HPLC.[6]

  • Chiral HPLC/SFC: Mandatory if you are working with a single enantiomer to determine the enantiomeric excess (e.e.).[4]

Technique Primary Purpose Information Provided
Reverse-Phase HPLC Quantify chemical purityPurity percentage (e.g., >99%), detection of process impurities.[9][10]
¹H NMR Structural verificationConfirms chemical structure, detects residual solvents and organic impurities.
LC-MS Identity confirmationProvides molecular weight of the main peak and impurities.
Chiral HPLC/SFC Determine enantiomeric purityQuantifies the ratio of enantiomers (enantiomeric excess).[4]
Karl Fischer Titration Quantify water contentDetermines the amount of residual water, crucial for hygroscopic salts.
Table 1: Key Analytical Techniques for Purity Assessment.
Troubleshooting Guide 1: Overcoming Crystallization Failures

The transition from a crude, often oily, product to a well-defined, crystalline solid is a critical step. This guide provides a systematic approach when crystallization proves difficult.

Problem: The purified product oils out or fails to precipitate from solution.

This indicates that the solution is supersaturated but the energy barrier for nucleation is too high, or that impurities are preventing lattice formation.

G start Crude Product Fails to Crystallize check_purity Step 1: Verify Purity (>95% by HPLC/NMR?) start->check_purity purify Re-purify: - Flash Chromatography - Acid/Base Extraction check_purity->purify No solvent_screen Step 2: Systematic Solvent Screen (Use Table 2 for guidance) check_purity->solvent_screen Yes purify->check_purity single_solvent Attempt Single Solvent Recrystallization (e.g., hot IPA, EtOH) solvent_screen->single_solvent antisolvent Attempt Anti-Solvent Addition (e.g., MeOH/MTBE, EtOH/EtOAc) solvent_screen->antisolvent induce_nucleation Step 3: Induce Nucleation single_solvent->induce_nucleation Fails success Crystalline Solid Obtained single_solvent->success Succeeds antisolvent->induce_nucleation Fails antisolvent->success Succeeds seeding Add Seed Crystals (if available) induce_nucleation->seeding scratching Scratch Inner Wall of Flask with Glass Rod induce_nucleation->scratching slow_cool Step 4: Control Cooling Rate - Slow cooling to RT - Transfer to 4°C - Transfer to -20°C seeding->slow_cool scratching->slow_cool slow_cool->success

Caption: Troubleshooting flowchart for crystallization.

Protocol: Optimized Anti-Solvent Crystallization

This protocol is designed to maximize the chances of obtaining a crystalline solid from a purified but stubborn oil.

  • Preparation: Ensure the starting material is of high purity (>98% by HPLC is ideal) and has been thoroughly dried under vacuum to remove residual solvents.

  • Dissolution: In a clean, scratch-free flask, dissolve the this compound (1.0 eq) in a minimum volume of a primary solvent (e.g., methanol) at a slightly elevated temperature (40-50°C). Aim for a clear, fully dissolved solution.

  • Anti-Solvent Addition: While gently stirring the warm solution, add a suitable anti-solvent (e.g., MTBE) dropwise. The key is to add it slowly until you observe the first signs of persistent turbidity (cloudiness). This indicates you have reached the point of supersaturation.

    • Causality Note: Rapid addition of the anti-solvent will cause the product to "crash out" as an amorphous solid or oil, trapping impurities. Slow addition allows molecules to orient themselves into an ordered crystal lattice.

  • Maturation: Stop adding the anti-solvent. If possible, add a single seed crystal of the desired product. If not, gently scratch the inside of the flask just below the solvent line with a glass rod to create nucleation sites.

  • Controlled Cooling: Cover the flask and allow it to cool slowly to room temperature over several hours. Do not place it directly in an ice bath. Once at room temperature, the flask can be moved to a refrigerator (4°C) for 12-24 hours to maximize yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Dry the crystals under high vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Troubleshooting Guide 2: Impurity Removal

Effective purification requires identifying the nature of the impurity and selecting an appropriate removal strategy. Recrystallization is powerful but may not remove impurities with similar solubility profiles.

Problem: A persistent impurity remains at 1-5% by HPLC after initial purification.

First, identify the impurity if possible using LC-MS. Is it more or less polar than your product? Is it acidic, basic, or neutral?

Impurity Type Potential Origin Recommended Removal Strategy Scientific Rationale
Piperidine-2-carboxylic acid Unreacted starting materialAqueous Wash: Dissolve crude product in an organic solvent (e.g., EtOAc) and wash with a mild aqueous base (e.g., sat. NaHCO₃ solution).The acidic starting material will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase, while the amide product remains in the organic layer.[8]
Diketopiperazine (DKP) Intramolecular cyclizationChromatography: Silica gel chromatography with a polar mobile phase (e.g., DCM/MeOH gradient).The DKP is a neutral, often less polar, byproduct that can typically be separated from the polar hydrochloride salt by chromatography.
N-Oxide Oxidation of piperidine NMild Reduction: Treatment with a mild reducing agent followed by re-purification.This converts the highly polar N-oxide back to the parent amine, which can then be purified as usual.
(R)-enantiomer (if S is desired) Incomplete resolution or racemizationChiral Resolution: Diastereomeric salt formation with a chiral acid (e.g., dibenzoyl-L-tartaric acid) followed by recrystallization.[3][11]The two enantiomers form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
Table 2: Common Impurities and Their Removal Strategies.
Workflow: Purification and Final Quality Control

This workflow illustrates the logical progression from a crude reaction mixture to a fully characterized, high-purity final product.

G cluster_0 Primary Purification cluster_1 Secondary Purification cluster_2 Quality Control & Analysis crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, polar reagents) crude->workup concentration Concentration in vacuo workup->concentration chromatography Silica Gel Chromatography (If needed for neutral impurities) concentration->chromatography Impure recrystallization Recrystallization (Removes closely-related impurities) concentration->recrystallization Relatively Clean chromatography->recrystallization filtration Filtration & Drying recrystallization->filtration hplc_ms Purity Check (HPLC, LC-MS) filtration->hplc_ms nmr Structure Confirmation (NMR) hplc_ms->nmr Purity OK chiral_hplc Chiral Purity (Chiral HPLC) nmr->chiral_hplc Structure OK final_product Final Pure Product (>99% Purity, Correct Structure) chiral_hplc->final_product Chiral Purity OK

Caption: General workflow for purification and analysis.

References
  • Pharmaffiliates. (n.d.). Ropivacaine-impurities. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Veeprho. (n.d.). 1-butyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide Hydrochloride. Retrieved January 17, 2026, from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • Scheidt, K. A., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • Google Patents. (n.d.). Method for optical resolution of piperidine carboxylic acid derivative.
  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • Pharmaffiliates. (n.d.). Bupivacaine-impurities. Retrieved January 17, 2026, from [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved January 17, 2026, from [Link]

  • PureSynth. (n.d.). N-(26-Dimethylphenyl)Piperidine-2-Carboxamide 98.0%(HPLC). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved January 17, 2026, from [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved January 17, 2026, from [Link]

Sources

troubleshooting low yield in ropivacaine synthesis from piperidine precursor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ropivacaine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when synthesizing (S)-ropivacaine from its piperidine precursor, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, also known as (S)-pipecolic acid 2,6-xylidide. Low yield is a frequent issue that can compromise the economic viability and efficiency of your research. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic process.

Core Synthesis Pathway: N-Alkylation

The pivotal step in this synthesis is the N-alkylation of the secondary amine on the piperidine ring with a propylating agent. While seemingly straightforward, this reaction is susceptible to several competing pathways and process inefficiencies that can drastically reduce your final yield. Understanding the desired reaction pathway is the first step in effective troubleshooting.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Desired Product A (S)-Pipecolic Acid 2,6-Xylidide (Piperidine Precursor) D (S)-Ropivacaine Base A->D N-Alkylation B n-Propyl Bromide (Propylating Agent) B->D C Base (e.g., K₂CO₃, NaOH) Solvent (e.g., THF, Acetonitrile) C->D

Caption: Core reaction scheme for the N-alkylation of the piperidine precursor.

Troubleshooting Guide: Low Yield Issues

Problem 1: Low Conversion of Starting Material

Question: My N-alkylation reaction is not going to completion, and I'm recovering a significant amount of unreacted (S)-pipecolic acid 2,6-xylidide. What are the potential causes and solutions?

Answer: This is a common issue often related to reaction kinetics and the reactivity of your reagents. Let's break down the most likely culprits.

  • Cause 1: Insufficient Base Strength or Quantity: The base is critical for deprotonating the piperidine nitrogen, making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the equilibrium will favor the protonated, less reactive amine.

    • Expert Insight: While bases like sodium bicarbonate might seem like a mild choice, they are often ineffective for this transformation. Stronger inorganic bases such as potassium carbonate (K₂CO₃), or even sodium hydroxide (NaOH), are more suitable.[1] Always use the base in molar excess (typically 1.5-3.0 equivalents) to drive the reaction forward and neutralize the HBr byproduct.

  • Cause 2: Suboptimal Reaction Temperature: N-alkylation reactions are sensitive to temperature. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can promote side reactions.

    • Expert Insight: A good starting point is refluxing in a solvent like tetrahydrofuran (THF) or acetonitrile.[2] If conversion is still low after 20-24 hours, a modest increase in temperature or switching to a higher-boiling solvent like N,N-dimethylformamide (DMF) can be beneficial. However, monitor for side product formation closely when increasing the temperature.

  • Cause 3: Poor Quality or Inappropriate Alkylating Agent: The purity and reactivity of your n-propyl bromide are paramount.

    • Expert Insight: Ensure you are using a high-purity grade of n-propyl bromide. Old or improperly stored bottles can contain inhibitors or degradation products. While n-propyl bromide is standard, n-propyl iodide is more reactive and can be used to accelerate a slow reaction, though it is more expensive.

  • Cause 4: Ineffective Solvent: The solvent must not only dissolve the reactants but also facilitate the nucleophilic substitution.

    • Expert Insight: Polar aprotic solvents like THF, acetonitrile, or DMF are generally preferred.[2] They effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react. Avoid protic solvents like ethanol or water, as they can interfere with the nucleophile and the base.

Summary Table: Troubleshooting Low Conversion

ParameterPotential IssueRecommended Action
Base Weak base or insufficient quantity.Use a stronger base (K₂CO₃, NaOH) in 1.5-3.0 molar excess.
Temperature Too low for sufficient reaction rate.Start at reflux in THF (~66°C). If slow, consider a higher boiling solvent.
Alkylating Agent Low purity or reactivity.Verify purity of n-propyl bromide. Consider using n-propyl iodide for difficult cases.
Solvent Poor choice (e.g., protic solvent).Use a polar aprotic solvent such as THF, acetonitrile, or DMF.
Problem 2: Significant Side Product Formation

Question: My reaction is messy, with multiple spots on my TLC plate besides the starting material and product. What are these impurities, and how can I prevent them?

Answer: The formation of side products is a primary cause of yield loss. The most common side reaction is over-alkylation, where the desired product reacts further with the alkylating agent.

cluster_main Reaction Pathways SM (S)-Pipecolic Acid 2,6-Xylidide PropylBr + n-Propyl Bromide Prod (S)-Ropivacaine (Desired Product) PropylBr2 + n-Propyl Bromide SP Quaternary Ammonium Salt (Over-alkylation Side Product) PropylBr->Prod Desired Reaction (High Yield) PropylBr2->SP Side Reaction (Lowers Yield)

Caption: Competing reaction pathways leading to desired product and side product.

  • Cause 1: Over-alkylation: Ropivacaine itself is a tertiary amine and can act as a nucleophile, reacting with n-propyl bromide to form a quaternary ammonium salt. This salt is highly polar and can complicate purification.

    • Expert Insight: This is primarily a stoichiometry problem. Avoid using a large excess of the alkylating agent. A molar ratio of 1.05 to 1.2 equivalents of n-propyl bromide to the piperidine precursor is often sufficient. Adding the alkylating agent slowly over time, rather than all at once, can also help maintain a low instantaneous concentration and disfavor the second alkylation.

  • Cause 2: Impurities in Starting Materials: The purity of your (S)-pipecolic acid 2,6-xylidide is crucial. Impurities from its synthesis can carry through and react, leading to a complex product mixture.

    • Expert Insight: Always verify the purity of your starting material by NMR or LC-MS before beginning the N-alkylation. If necessary, recrystallize the precursor to ensure high purity. A patent for the synthesis of the intermediate suggests purification using a nonpolar solvent to reduce related impurities.[3]

  • Cause 3: Degradation: At excessively high temperatures or with prolonged reaction times, degradation of either the starting material or the product can occur.

    • Expert Insight: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, or the reaction has stalled, proceed with the workup. Unnecessarily long reaction times increase the likelihood of side reactions and degradation.

Problem 3: Product Loss During Isolation and Purification

Question: My reaction seems to go well according to TLC, but my final isolated yield is poor. Where am I losing my product?

Answer: Significant product loss can occur during the workup and purification stages. Ropivacaine base is a free-flowing solid, but improper handling can lead to losses.[2]

  • Issue 1: Inefficient Workup: The initial workup is designed to remove inorganic salts and any remaining water-soluble reagents.

    • Expert Insight: A standard procedure involves filtering off the inorganic salts (like K₂CO₃ and KBr) and then evaporating the solvent.[2] The resulting crude solid is then taken up in a water-immiscible solvent (like ethyl acetate or diisopropyl ether) and washed with water to remove any remaining salts. Ensure the pH of the aqueous layer is neutral or slightly basic during extraction to keep the ropivacaine in its free base form and soluble in the organic layer.

  • Issue 2: Suboptimal Purification/Crystallization: Crystallization is the most effective way to purify the ropivacaine base.

    • Expert Insight: Diisopropyl ether is an excellent solvent for this purpose.[2] The crude solid can be taken up in a minimal amount of hot diisopropyl ether, and upon cooling, pure ropivacaine base should crystallize out. Washing the filtered solid with cold solvent will help remove soluble impurities without dissolving a significant amount of the product.[2] Some procedures also report successful purification using ethyl acetate with charcoal treatment.[1]

  • Issue 3: Mechanical Losses: Simple mechanical losses during transfers, filtration, and drying can add up.

    • Expert Insight: Ensure complete transfer of solids using fresh solvent to rinse glassware. Use a properly sized filter funnel and ensure the filter paper is well-seated to avoid losses. Dry the product under vacuum to a constant weight to ensure all solvent is removed.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of n-propyl bromide to the piperidine precursor? A: A slight excess of n-propyl bromide is recommended to drive the reaction to completion. A good starting point is 1.05 to 1.2 equivalents. A large excess should be avoided to minimize the risk of over-alkylation. One published procedure uses a significant excess of n-propyl bromide (10 equivalents), but this is likely to ensure complete conversion on a specific scale and may require more rigorous purification.[2]

Q2: How critical is the chiral purity of my starting material? A: It is absolutely critical. Ropivacaine is administered as the pure (S)-enantiomer.[4] Any (R)-enantiomer present in your starting material will carry through the synthesis, resulting in a chirally impure final product that will not meet pharmaceutical standards. Always start with a chirally pure precursor. You can verify the enantiomeric purity of your final product using chiral HPLC or chiral capillary electrophoresis.[5][6]

Q3: My final product is an oil instead of a solid. What happened? A: If your final product is oily or has a low, broad melting point, it is almost certainly impure. The presence of unreacted starting material, over-alkylated side products, or residual solvent can act as an impurity, disrupting the crystal lattice and preventing solidification. Re-purification, typically by column chromatography or another recrystallization, is necessary.

Q4: Can this process be done as a "one-pot" synthesis? A: Yes, there are patents describing one-pot methods where the intermediate (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is prepared and then alkylated in the same vessel without intermediate isolation.[7] This approach can improve efficiency and reduce waste but requires very careful control over reaction conditions to prevent the accumulation of impurities.[7]

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis of Ropivacaine base, adapted from established procedures.[2]

Materials:

  • (S)-pipecolic acid 2,6-xylidide (1.0 eq)

  • n-Propyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 15 mL per gram of starting material)

  • Diisopropyl ether

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-pipecolic acid 2,6-xylidide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Alkylation: Add n-propyl bromide (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 66°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The reaction is typically complete in 20-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of fresh THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude solid.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of diisopropyl ether and heat gently to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diisopropyl ether. . Drying: Dry the purified (S)-Ropivacaine base under vacuum at 55°C to a constant weight.[2]

References

  • Salama, N. N. E.-D. Rapid Chiral Separation and Impurity Determination of Ropivacaine and Bupivacaine by Densitometry-HPTLC, Using Mucopolysaccharide As Chiral Mobile Phase Additive. Eur. J. Chem. 2014, 5, 214-218. [Link]

  • SciSpace. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry‐HPTLC, using mucopolysaccharide as chiral mobile phase additive. [Link]

  • ResearchGate. (PDF) Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. [Link]

  • Patsnap Synapse. What are the side effects of Ropivacaine Hydrochloride? [Link]

  • PubMed. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography. J Pharm Biomed Anal. 1997 May;15(8):1051-61. [Link]

  • Drugs.com. Ropivacaine Side Effects: Common, Severe, Long Term. [Link]

  • RxList. Ropivacaine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • Drugs.com. Ropivacaine Uses, Side Effects & Warnings. [Link]

  • NCBI Bookshelf. Ropivacaine - StatPearls. [Link]

  • PubMed. Chirality in anaesthesia--ropivacaine, ketamine and thiopentone. Curr Opin Anaesthesiol. 1998 Aug;11(4):383-90. [Link]

  • Google Patents.
  • Google Patents. CN103086954A - Method for preparing ropivacaine.
  • Google Patents. WO2009044404A1 - Process for the preparation of (s)

Sources

Technical Support Center: Optimizing Reaction Conditions for Piperidine-2-Carboxamide N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-alkylation of piperidine-2-carboxamide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to address common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of piperidine-2-carboxamide, offering potential causes and actionable solutions.

Issue 1: Low to No Product Formation

  • Potential Cause A: Insufficient Nucleophilicity of the Amide Nitrogen. The nitrogen of a carboxamide is significantly less nucleophilic than that of an amine due to the resonance-delocalizing effect of the adjacent carbonyl group. Direct alkylation without proper activation is often inefficient.[1][2]

    • Solution: The amide must be deprotonated with a strong base to form the more nucleophilic amide anion. Sodium hydride (NaH) is a common and effective choice for this purpose.[2] The reaction should be performed in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability and reactivity of the base.[2][3]

  • Potential Cause B: Inactive Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl.[4][5] If you are using an alkyl chloride or bromide and observing low reactivity, the leaving group may not be sufficiently labile under your reaction conditions.

    • Solution: Switch to a more reactive alkyl iodide.[4][5] Alternatively, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with less reactive alkyl halides through an in situ Finkelstein reaction.[4]

  • Potential Cause C: Poor Solubility of Reagents. If the base or other reagents are not adequately dissolved in the reaction solvent, the reaction will be slow or incomplete.[4] This is particularly relevant when using inorganic bases like potassium carbonate in less polar solvents.[4]

    • Solution: Ensure your chosen solvent can dissolve all reaction components. For many N-alkylation reactions, polar aprotic solvents like DMF, acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are excellent choices.[4][5][6]

Issue 2: Formation of O-Alkylated Byproduct

  • Potential Cause: Ambident Nucleophilicity of the Amide Anion. The deprotonated amide is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors, including the solvent, counter-ion, and the nature of the alkylating agent.[1]

    • Solution 1: Solvent Choice. Polar aprotic solvents like DMF or THF generally favor N-alkylation, while polar protic solvents can promote O-alkylation.[1]

    • Solution 2: Counter-ion Effect. "Harder" cations (e.g., Li⁺, Na⁺) tend to associate more strongly with the "harder" oxygen atom, potentially favoring O-alkylation. "Softer" cations (e.g., K⁺, Cs⁺) have a greater tendency to favor N-alkylation.[1] Consider using a base with a softer counter-ion, such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃).[2][7]

    • Solution 3: Alkylating Agent. The use of less reactive alkylating agents can also favor N-alkylation.

Issue 3: Competing Dialkylation or Quaternary Salt Formation

  • Potential Cause: N-Alkylation of the Piperidine Ring Nitrogen. The secondary amine of the piperidine ring is significantly more nucleophilic than the carboxamide nitrogen.[8][9] If the reaction conditions are not carefully controlled, the piperidine nitrogen can be alkylated, leading to a tertiary amine and potentially a quaternary ammonium salt.[10][11]

    • Solution 1: Protection Strategy. The most robust solution is to protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing the N-alkylation of the carboxamide. The protecting group can be removed in a subsequent step.

    • Solution 2: Careful Control of Stoichiometry and Addition. If a protection-deprotection sequence is not desirable, precise control of stoichiometry is crucial. Use no more than one equivalent of the alkylating agent. Furthermore, the slow addition of the alkylating agent to the reaction mixture, for instance, using a syringe pump, can help to maintain a low concentration of the electrophile and favor mono-alkylation at the desired position.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of piperidine-2-carboxamide?

A1: Due to the low acidity of the N-H bond of the carboxamide, a strong base is required for deprotonation. Sodium hydride (NaH) is a widely used and effective choice.[2] It should be used in an anhydrous polar aprotic solvent like THF or DMF.[3] The deprotonation is typically performed at 0 °C before the addition of the alkylating agent.[3] Other strong bases like potassium hydride (KH) or lithium diisopropylamide (LDA) can also be employed.[2]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[10] A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. Staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin for the free piperidine) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent technique.

Q3: My reaction is complete, but I am having trouble with the purification. What are some common strategies?

A3: Purification can often be achieved by flash column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of your product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective. If your product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and reduce tailing on the silica gel. If the product is a salt, an aqueous workup to neutralize it before chromatography may be necessary.[3]

Q4: Can I use alternative methods to direct alkylation with alkyl halides?

A4: Yes, several other methods can be considered. Reductive amination, which involves the reaction of an amine with an aldehyde or ketone followed by in-situ reduction, is a powerful method for forming C-N bonds and avoids the issue of over-alkylation.[11][12] However, this is more applicable to the alkylation of the piperidine nitrogen. For the amide nitrogen, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, have been developed for the N-arylation and, in some cases, N-alkylation of amides.[7] Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a suitable transition metal catalyst.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine-2-carboxamide using NaH

Materials:

  • Piperidine-2-carboxamide derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous DMF or THF

  • Alkyl halide (e.g., alkyl iodide or bromide)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine-2-carboxamide (1.0 equivalent).

  • Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Impact of Base and Solvent on N-Alkylation Yield
EntryBase (equiv.)SolventAlkylating AgentTemperature (°C)Time (h)Yield (%)
1NaH (1.2)DMFBenzyl BromideRT485
2K₂CO₃ (2.0)ACNBenzyl Bromide501245
3Cs₂CO₃ (1.5)DMFBenzyl BromideRT678
4NaH (1.2)THFBenzyl BromideRT582
5DBU (1.2)ACNBenzyl BromideRT1030

This table is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction Mechanism

reaction_mechanism Amide Piperidine-2-carboxamide AmideAnion Amide Anion Amide->AmideAnion Deprotonation Base NaH Base->AmideAnion AlkylHalide R-X Product N-Alkyl Piperidine-2-carboxamide AlkylHalide->Product AmideAnion->Product SN2 Attack H2 H₂ (gas) AmideAnion->H2 NaX NaX Product->NaX

Caption: General mechanism for the N-alkylation of piperidine-2-carboxamide.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or No Reaction CheckBase Is the base strong enough? (e.g., NaH) Start->CheckBase UseStrongerBase Use a stronger base (NaH, KH) CheckBase->UseStrongerBase No CheckAlkylHalide Is the alkyl halide reactive enough? (I > Br > Cl) CheckBase->CheckAlkylHalide Yes UseStrongerBase->CheckAlkylHalide UseMoreReactiveHalide Switch to R-I or add catalytic NaI CheckAlkylHalide->UseMoreReactiveHalide No CheckSolubility Are all reagents soluble? CheckAlkylHalide->CheckSolubility Yes UseMoreReactiveHalide->CheckSolubility ChangeSolvent Use a more polar aprotic solvent (DMF, ACN) CheckSolubility->ChangeSolvent No Success Reaction Optimized CheckSolubility->Success Yes ChangeSolvent->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.
  • Ramesh, R., & Anandaraj, S. (2020). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate.
  • Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2025). Proposed reaction mechanism for the N‐alkylation of amides. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for N-Alkylation of Amides. BenchChem.
  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
  • ScienceDirect. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Wikipedia. (n.d.). Amine alkylation.
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine Carboxamides. BenchChem.
  • BenchChem. (2025). common side products in ethoxy(ethyl)amine N-alkylation reactions. BenchChem.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • Chem LibreTexts. (n.d.). Ch22: Alkylation of Amines.
  • BenchChem. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • BenchChem. (2025). optimization of reaction conditions for N-alkylation of carboxamides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Substitution of the Piperidine Ring. BenchChem.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives. BenchChem.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.

Sources

preventing impurity formation in piperidine-2-carboxamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Piperidine-2-carboxamide Hydrochloride

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. As a chiral scaffold, this molecule is a crucial building block in pharmaceutical development, and its purity is paramount to the success of your research. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust and reliable synthetic process.

Troubleshooting Guide: Common Impurities and Side Reactions

This section addresses specific issues you may encounter, presented in a problem-and-solution format.

Problem 1: My final product shows significant racemization or epimerization at the C2 chiral center.

Q: I've performed a chiral HPLC analysis on my piperidine-2-carboxamide, and I'm seeing a significant peak for the undesired enantiomer/diastereomer. What is causing this loss of stereochemical integrity?

A: Racemization at the C2 position is one of the most critical impurities to control. The primary cause is the deprotonation of the α-proton (the hydrogen at the C2 position) by a base, which leads to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter. This is particularly problematic during the amide coupling step.[1]

Root Causes & Solutions:

  • Inappropriate Base Selection: Small, strong bases (e.g., triethylamine) can readily access and abstract the α-proton.

    • Solution: Employ a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Its bulky isopropyl groups make it less likely to cause deprotonation at the sterically congested C2 position, favoring its role as an acid scavenger.[2][3]

  • Suboptimal Coupling Reagent: Certain coupling reagents, especially carbodiimides like DCC or EDC used without additives, can promote the formation of an oxazolone or azlactone intermediate, which is highly prone to racemization.[1]

    • Solution: Utilize coupling reagents known to suppress racemization. Aminium/uronium salts like HATU, HBTU, or HCTU are highly effective as they rapidly generate the active ester, minimizing the time the activated acid is susceptible to side reactions.[4][5][6] The addition of additives like 1-Hydroxybenzotriazole (HOBt) or its analogues to carbodiimide reactions can also significantly reduce racemization by forming an active ester that is less prone to this side reaction.[5]

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the deprotonation/reprotonation equilibrium, accelerating racemization.

    • Solution: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Problem 2: I am observing a high molecular weight impurity consistent with a dimer or oligomer.

Q: My LC-MS analysis shows a peak with a mass corresponding to two or more units of my starting materials. What is this byproduct and how can I prevent it?

A: This is likely a dimer formed by an undesired side reaction. For instance, the activated carboxylic acid intermediate can react with the amine of another piperidine-2-carboxylic acid molecule instead of the intended primary amine, leading to a dipeptide-like impurity.

Root Causes & Solutions:

    • Solution: Follow the correct order of addition. Pre-activating the carboxylic acid with the coupling reagent and a base before the addition of the primary amine is a standard procedure.[4][7] Ensure precise stoichiometric control; using a slight excess (e.g., 1.1 equivalents) of the amine can help drive the reaction to completion and consume the activated acid.[2]

  • Highly Reactive Intermediates: Overly harsh activating agents (e.g., converting the acid to an acyl chloride with thionyl chloride) can be too reactive and less selective, leading to side reactions.[4][]

    • Solution: Use modern coupling reagents (HATU, PyBOP, etc.) that generate reactive intermediates with a balanced reactivity profile, promoting the desired amide bond formation without excessive side reactions.[5][7]

Problem 3: The Boc-deprotection step is incomplete or generates t-butylated byproducts.

Q: After treating my N-Boc-piperidine-2-carboxamide with acid, I still see starting material in my TLC/LC-MS, or I'm seeing new peaks with a mass increase of 56 Da.

A: Incomplete deprotection or the formation of t-butylated byproducts are common issues during the final deprotection step.

Root Causes & Solutions:

  • Insufficient Acid or Reaction Time: The Boc group is acid-labile, but cleavage requires sufficient acid strength and time.[9]

    • Solution: Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[9][10] Ensure the reaction runs to completion by monitoring with TLC or LC-MS. If the reaction stalls, adding more acid or extending the time may be necessary.

  • Formation of t-Butyl Cation: The deprotection mechanism generates a stable tert-butyl cation (t-Bu+).[11] This cation is an electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms, leading to t-butylated impurities.

    • Solution: Employ a "scavenger" in the reaction mixture. A scavenger is a nucleophile designed to trap the t-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or even water in small amounts.[11]

  • Presence of Moisture: Water can compete with the substrate for the acid, potentially slowing down the deprotection.

    • Solution: While a small amount of water can act as a scavenger, it's generally best to perform the reaction under anhydrous conditions to ensure consistent and predictable reaction kinetics.[12]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I should focus on to ensure high purity?

A1: The most critical parameters are:

  • Temperature Control: Especially during the amide coupling, to prevent racemization.

  • Choice of Reagents: Selecting the right coupling agent, base, and protecting group strategy is fundamental.

  • Stoichiometry and Order of Addition: Precise control over the amounts of reagents and the sequence in which they are added prevents many side reactions.

  • Purity of Starting Materials: Ensure the enantiomeric purity of your starting N-Boc-pipecolic acid is high, as this will define the maximum possible purity of your final product.[13]

Q2: Which analytical methods are best for monitoring the reaction and final product purity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column is often suitable for general purity.[14][15]

  • Chiral HPLC: Essential for determining the enantiomeric or diastereomeric purity of your final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the main product and any impurities, which helps in diagnosing side reactions.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can help identify major impurities if their concentration is sufficient.

Q3: How should I choose between different amide coupling reagents?

A3: The choice depends on the specific substrate and the sensitivity to racemization. The following table provides a general guide:

Coupling Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICInexpensive, widely available.[4]High risk of racemization without additives, byproduct removal can be difficult (e.g., DCU).[5]
Phosphonium Salts PyBOP, BOPHigh efficiency, low racemization.[5]Can form carcinogenic byproducts (HMPA from BOP).[5]
Aminium/Uronium Salts HATU, HBTU, HCTUVery fast reactions, extremely low racemization, high yields.[3][4]Higher cost, potential for guanidinium byproduct formation with the amine.[1]
Ynamides "Zhao reagents"Reported to be highly effective in suppressing racemization.[17][18]Newer class of reagents, may not be as widely available or tested.

Q4: Can the final salt formation step introduce impurities?

A4: Yes. The conversion of the free base to the hydrochloride salt is a critical step. Using impure HCl or improper crystallization techniques can introduce impurities. It is crucial to use a pure source of HCl, such as a solution of HCl gas in a suitable anhydrous solvent (e.g., isopropanol, dioxane, or diethyl ether). The crystallization process should be carefully controlled (solvent, temperature profile) to ensure selective precipitation of the desired product, leaving impurities in the mother liquor.

Visualizing the Process and Pitfalls

Workflow for Piperidine-2-carboxamide HCl Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation & Purification Start N-Boc-Pipecolic Acid + Amine Activate Activate with Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Start->Activate 0°C to RT Couple N-Boc-Piperidine- 2-carboxamide Activate->Couple Deprotect Add Acid (e.g., HCl/Dioxane) + Scavenger (optional) Couple->Deprotect Freebase Piperidine-2-carboxamide (Free Base) Deprotect->Freebase Salt Treat with Anhydrous HCl Freebase->Salt Crystallize Crystallization Salt->Crystallize Final Piperidine-2-carboxamide Hydrochloride (API) Crystallize->Final

Caption: General synthetic workflow.

Mechanism of Racemization via Enolate Formation

Caption: Racemization at the C2 position.

References

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Link

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Link

  • Technical Support Center: Synthesis of Piperidine Carboxamides. BenchChem. Link

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link

  • Coupling Reagents. Aapptec Peptides. Link

  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Suzhou Highfine Biotech. Link

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem. Link

  • Development and validation of stability indicating RP-HPLC method for simultaneous estimation of Bupivacaine, Ropivacaine and Mepivacaine with their degradation products. International Journal of Current Research. Link

  • Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Organic Letters. Link

  • (S)-N-Boc pipecolic acid. Biosynth. Link

  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Organic Process Research & Development. Link

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. Link

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Link

  • N-(2,5-dimethylphenyl)piperidine-2-carboxamide. Smolecule. Link

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Link

  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. BenchChem. Link

  • BOC Protection and Deprotection. J&K Scientific LLC. Link

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Link

  • Synthesis, Characterization and Biological Evaluation of Novel Piperidine Derivatives as Potential Anticancer Agents. Asian Journal of Chemistry. Link

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Link

  • Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Link

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales. Link

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Link

  • Piperidine Impurities. BOC Sciences.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

  • piperidine-2-carboxamide. Sigma-Aldrich. Link

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific. Link

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of the American Society for Mass Spectrometry. Link

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Journal of the American Society for Mass Spectrometry. Link

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. International Journal of Molecular Sciences. Link

Sources

stability issues and proper storage of piperidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with piperidine-2-carboxamide hydrochloride. As a crucial intermediate and structural motif in numerous pharmaceutical compounds, understanding its stability profile and proper handling is paramount to ensuring experimental reproducibility, product quality, and safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use. The protocols and explanations herein are grounded in established principles of chemical stability and analytical science.

Section 1: Troubleshooting Guide for Stability-Related Issues

Unexpected results, such as loss of potency, appearance of unknown peaks in analytical chromatograms, or changes in physical appearance, can often be traced back to the degradation of this compound. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Inconsistent Analytical Results (e.g., Decreasing Assay Values, New Impurity Peaks)

Symptom: You observe a progressive decrease in the peak area of the main compound or the emergence of new, unidentified peaks in your HPLC or LC-MS analysis over a series of experiments.

Potential Cause: This is a classic indicator of chemical degradation. This compound, containing both a secondary amine within the piperidine ring and an amide group, is susceptible to specific degradation pathways.[1]

Causality Explained: The amide linkage, while generally stable, can undergo hydrolysis under strongly acidic or basic conditions to yield the corresponding carboxylic acid and amine.[2] Additionally, the tertiary amine that can be formed from the piperidine ring is susceptible to oxidation, potentially leading to the formation of an N-oxide or other oxidative degradation products.[1][3] Exposure to heat, light, or incompatible excipients can accelerate these processes.[4]

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_solution Assess Solution Stability (Solvent, pH, Time) check_storage->check_solution Storage OK implement_controls Implement Corrective Actions: - Optimize Storage - Adjust Solution Prep - Modify Protocol check_storage->implement_controls Storage Incorrect review_protocol Review Experimental Protocol for Stressors check_solution->review_protocol Solution Stable check_solution->implement_controls Solution Unstable forced_degradation Perform Forced Degradation Study identify_degradants Characterize Degradation Products (LC-MS, NMR) forced_degradation->identify_degradants identify_degradants->implement_controls review_protocol->forced_degradation No Obvious Stressors review_protocol->implement_controls Stressors Identified end Problem Resolved implement_controls->end

Caption: Troubleshooting decision tree for inconsistent analytical results.

Step-by-Step Resolution Protocol:
  • Immediate Verification of Storage Conditions:

    • Temperature: Confirm that the compound is stored at the recommended temperature. While room temperature storage is sometimes acceptable for short periods, long-term storage should be in a cool, dry, and well-ventilated place.[5][6] Refer to the supplier's Certificate of Analysis (CofA) for specific temperature ranges.

    • Atmosphere: Ensure the container is tightly sealed to protect from moisture and atmospheric oxygen.[6][7] Inert gas blanketing (e.g., with argon or nitrogen) is a best practice for long-term storage.

    • Light: Store in an amber glass bottle or other light-resistant container to prevent photolytic degradation.

  • Evaluate Solution Stability:

    • Prepare a fresh stock solution and analyze it immediately to establish a baseline (t=0).

    • Aliquot the solution and store it under your typical experimental conditions (e.g., on the benchtop, in an autosampler).

    • Re-analyze the aliquots at set time points (e.g., 2, 4, 8, 24 hours) to determine the rate of degradation in solution.[8]

    • Causality: Degradation is often faster in solution. The choice of solvent and the solution's pH are critical factors. Protic solvents or unbuffered solutions can facilitate hydrolysis.

  • Conduct a Forced Degradation Study (Stress Testing):

    • This is a systematic way to identify the compound's vulnerabilities.[1][9] It involves intentionally exposing the compound to harsh conditions to accelerate degradation.

    • Objective: To understand the degradation pathways and develop stability-indicating analytical methods.[9]

    • See Appendix A for a detailed protocol.

Issue 2: Physical Appearance Changes (e.g., Color Change, Clumping)

Symptom: The normally white to off-white crystalline solid appears discolored (e.g., yellow or brown) or has become clumpy and difficult to handle.

Potential Cause: This indicates either significant degradation or hygroscopicity (water absorption).

Causality Explained:

  • Color Change: Often associated with oxidation or the formation of conjugated chromophoric degradation products. The piperidine ring can be susceptible to oxidation.[1]

  • Clumping/Caking: This is a strong indication of water absorption. As a hydrochloride salt, the compound can be hygroscopic. Absorbed moisture can act as a solvent, accelerating hydrolysis and other degradation reactions.[4]

Resolution Steps:
  • Assess Water Content: Use Karl Fischer titration to quantify the water content of the suspect material and compare it to the specification on the CofA.

  • Review Storage Environment:

    • Check the relative humidity of the storage area. Storage in a desiccator or a controlled-humidity cabinet is recommended.

    • Ensure the container is always tightly sealed immediately after use. Avoid leaving the container open to the atmosphere for extended periods.[10]

  • Handling Practices:

    • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh the material in an environment with controlled humidity if possible.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass) in a cool, dry, and well-ventilated place.[5][6] A controlled environment, such as a desiccator or a climate-controlled storage cabinet, is ideal to protect against moisture. While specific temperatures may vary by supplier, storage at 2-8°C is a common recommendation for preserving integrity over months or years. Always refer to the product-specific documentation provided by the manufacturer.

Q2: How stable is this compound in common analytical solvents?

A2: Stability in solution is highly dependent on the solvent, pH, and temperature.

  • Aprotic Solvents (e.g., Acetonitrile, THF): Generally more stable as these solvents do not participate in hydrolysis.

  • Protic Solvents (e.g., Methanol, Water): Can be less stable, especially if the pH is not controlled. Hydrolysis of the amide bond is a potential risk.[2]

  • Aqueous Solutions: It is crucial to use buffered solutions to maintain a stable pH. A slightly acidic pH (e.g., 4-6) often provides the best stability for amine salts and can suppress amide hydrolysis. Stock solutions in water or methanol should be prepared fresh daily whenever possible. A study on related local anesthetics (ropivacaine, bupivacaine) showed stability in a diluent at room temperature for up to 48 hours, but this should be confirmed for your specific compound and conditions.[3]

Q3: What are the primary degradation pathways I should be aware of?

A3: The two most probable degradation pathways are hydrolysis and oxidation.

Degradation_Pathways cluster_0 Piperidine-2-carboxamide HCl cluster_1 Degradation Products P2CH Piperidine-2-carboxamide Hydrochloride Hydrolysis Piperidine-2-carboxylic Acid + Amine Counterpart P2CH->Hydrolysis  Hydrolysis (H₂O, Acid/Base) Oxidation N-Oxide Derivative P2CH->Oxidation  Oxidation ([O], e.g., H₂O₂)

Caption: Primary degradation pathways for this compound.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, breaking the molecule into piperidine-2-carboxylic acid and the corresponding amine.[2] This is often accelerated by heat.

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[1]

Q4: Can I use this compound with strong acids or bases?

A4: Use with caution. The compound is sensitive to strong acids and bases, which can catalyze hydrolysis of the amide bond.[2][5] If your experimental protocol requires adjusting the pH, use dilute acids or bases and perform the reaction at low temperatures to minimize degradation. It is advisable to neutralize the solution promptly after the reaction is complete.

Q5: How do I develop a stability-indicating analytical method?

A5: A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

  • Perform Forced Degradation: Expose the compound to acid, base, oxidative, thermal, and photolytic stress as outlined in Appendix A .[1][3]

  • Chromatographic Separation: Develop an HPLC or UPLC method that achieves baseline separation between the parent peak and all major degradation peaks. A gradient method is often required.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound under all stress conditions. This ensures that no degradant peaks are co-eluting.

  • Mass Spectrometry: Use LC-MS to identify the mass of the degradation products, which helps in elucidating their structures and confirming the degradation pathways.[3]

Section 3: Data & Protocols

Table 1: Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature 2-8°C (Long-term); Room Temp (Short-term)[5]Minimizes thermal degradation and slows kinetic rates of all degradation pathways.
Humidity Store in a desiccator or with desiccantPrevents water absorption (hygroscopicity), which can lead to clumping and hydrolysis.[6]
Atmosphere Tightly sealed container[7][10]; consider inert gas overlayProtects from atmospheric moisture and oxygen, reducing hydrolysis and oxidation risks.
Light Amber, light-resistant containerPrevents photolytic degradation.
Appendix A: Experimental Protocol for Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1]

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, UV light chamber, pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.[1]

    • Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at 60°C for 8 hours.[1]

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.[1][3]

    • Dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • For the solid sample, dissolve and dilute for analysis. For the solution, cool and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample to UV light (e.g., 200 watt-hours/square meter) or direct sunlight for a defined period (e.g., 72 hours).[3]

    • Prepare samples for analysis as in the thermal degradation step.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC-PDA/MS method.

    • Calculate the percent degradation and check for peak purity of the parent compound.

References

  • Sigma-Aldrich. (2025).
  • CymitQuimica. (n.d.). N-(2,6-dimethylphenyl)piperidine-2-carboxamide (EVT-266852).
  • ChemScene. (2022).
  • Fisher Scientific. (2023).
  • Chemos GmbH & Co.KG. (n.d.).
  • Jubilant Life Sciences Limited. (n.d.).
  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Visentini, J. et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • Ribeiro, C. (2020). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa.
  • Patel, K. M., & Patel, A. D. (2017). A stability indicating study for force degradation of three local anesthetic drugs, Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(6), 53036-53045.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Pawar, S. J., et al. (2014). Drug-excipient interactions: an overview of mechanisms and case studies. Pharma Times, 46(7), 79-90.

Sources

Technical Support Center: Resolving Poor Stereoselectivity in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals engaged in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Achieving precise control over stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential.

This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable troubleshooting advice and in-depth explanations for the challenges you encounter at the bench. We will explore the common pitfalls leading to poor diastereoselectivity and enantioselectivity and offer field-proven strategies to overcome them.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific experimental issues in a Q&A format. Each answer provides not only a solution but also the underlying scientific reasoning to empower your experimental design.

Q1: My hydrogenation of a substituted pyridine precursor is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A1: The choice of catalyst and reaction conditions in pyridine hydrogenation is paramount for controlling stereoselectivity. The mechanism of hydrogen addition to the pyridine ring can be influenced by the metal catalyst, solvent, and additives, which in turn dictates the facial selectivity of the reduction.

  • Catalyst Selection is Critical: Different catalysts can lead to opposing stereochemical outcomes. For instance, in the synthesis of certain substituted piperidines, using 10% Palladium on carbon (Pd/C) has been shown to favor the formation of the trans-isomer, while Platinum(IV) oxide (PtO₂, Adams' catalyst) can preferentially yield the cis-isomer.[3]

  • Solvent and Additive Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Protic solvents like acetic acid are commonly used and can affect the protonation state of the nitrogen atom, influencing the reduction pathway.

  • Substrate Control: The existing stereocenters and protecting groups on your pyridine precursor will sterically direct the approach of hydrogen. A bulky protecting group on the nitrogen, for example, can shield one face of the molecule, leading to preferential hydrogenation from the less hindered side.

Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyridine

This protocol provides a general guideline for optimizing the diastereoselective hydrogenation of a substituted pyridine.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in an appropriate solvent (e.g., glacial acetic acid, methanol, or ethyl acetate).

  • Catalyst Addition: Add the chosen catalyst (e.g., 1-5 mol% PtO₂ for cis selectivity or 10% Pd/C for trans selectivity).[3][4]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[4]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4] Monitor the reaction progress by GC-MS or TLC.

  • Workup: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by chromatography or crystallization.[4]

Troubleshooting Workflow for Hydrogenation

start Poor d.r. in Pyridine Hydrogenation catalyst Change Catalyst (e.g., PtO2 for cis, Pd/C for trans) start->catalyst solvent Vary Solvent (e.g., Acetic Acid, Methanol, THF) start->solvent protecting_group Modify N-Protecting Group (e.g., Boc, Cbz for steric bulk) start->protecting_group result Improved d.r. catalyst->result solvent->result protecting_group->result

Caption: Decision tree for optimizing diastereoselectivity in pyridine hydrogenation.

Q2: My aza-Diels-Alder reaction is producing a complex mixture of stereoisomers. What factors control the stereoselectivity in this reaction?

A2: The stereochemical outcome of an aza-Diels-Alder reaction is highly dependent on whether the reaction proceeds through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. [4][5] The choice of diene, imine substituents, and catalyst all play a crucial role.

  • Reaction Mechanism: A concerted mechanism often leads to higher stereoselectivity, following the endo rule. However, with certain substrates and strong Lewis acids, the reaction can proceed through a stepwise pathway, which can lead to a loss of stereocontrol.[4]

  • Lewis Acid/Catalyst Choice: The nature of the Lewis acid or organocatalyst is critical. Chiral catalysts can create a chiral environment that favors the formation of one enantiomer.[6][7] The catalyst can also influence the geometry of the transition state.

  • Diene and Imine Structure: Cyclic dienes often exhibit higher diastereoselectivity than their acyclic counterparts due to their conformational rigidity.[4] The substituents on both the diene and the imine can influence the electronic and steric properties of the transition state, thereby affecting stereoselectivity.[8]

Data Presentation: Catalyst Effects in Asymmetric Annulation
EntryCatalystSolventcis:transee (%)
1Me-BPEToluene67:3377
2Et-BPEToluene68:3280
3TANGPHOSToluene66:3482
4Phosphepine 1Toluene95:598

Data adapted from a study on the catalytic asymmetric [4+2] annulation of imines with allenes, demonstrating the significant impact of the chiral phosphine catalyst on both diastereoselectivity and enantioselectivity.[7][9]

Q3: I have synthesized a mixture of diastereomers. What are the most effective methods for their separation?

A3: When a reaction yields a mixture of diastereomers, chromatographic separation or crystallization are the most common purification strategies. If these methods fail, it may be necessary to derivatize the mixture to facilitate separation.

  • Chromatography: Flash column chromatography on silica gel is the first-line approach. The choice of eluent system is critical and often requires careful optimization. In some cases, HPLC, particularly with a chiral stationary phase, can be used to separate diastereomers that are difficult to resolve by standard column chromatography.[10]

  • Crystallization: Fractional crystallization can be a highly effective method for separating diastereomers, especially on a larger scale. This method relies on the different solubilities of the diastereomeric salts. By reacting the mixture with a chiral resolving agent (e.g., tartaric acid or mandelic acid derivatives), you can form diastereomeric salts that may have significantly different crystallization properties.[11]

  • Epimerization: In some cases, it is possible to convert the unwanted diastereomer into the desired one through an epimerization reaction. This typically involves generating an enolate or a similar intermediate, which allows for the inversion of a stereocenter. The choice of base and solvent is critical for the success of this approach.[3]

Frequently Asked Questions (FAQs)

What is a chiral auxiliary and how can it be used to control stereoselectivity in piperidine synthesis?

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In piperidine synthesis, a chiral auxiliary, such as one derived from an amino alcohol, can be attached to the nitrogen atom. The steric bulk and conformational rigidity of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This is a powerful strategy for substrate-controlled stereoselection.[12][13]

Workflow for Chiral Auxiliary-Mediated Synthesis

start Achiral Substrate attach_aux Attach Chiral Auxiliary start->attach_aux diastereoselective_reaction Diastereoselective Reaction attach_aux->diastereoselective_reaction remove_aux Remove Chiral Auxiliary diastereoselective_reaction->remove_aux product Enantiomerically Enriched Product remove_aux->product

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Technical Support Center: Piperidine-2-carboxamide Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine-2-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights into the stability of this compound. Here, we will explore its potential degradation pathways, offer preventative strategies, and provide robust troubleshooting protocols to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, storage, and analysis of this compound.

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over time in my chromatograms. What is happening?

A: Inconsistent analytical results, particularly a time-dependent decrease in the parent compound's peak area, strongly suggest that the molecule is degrading under your experimental or storage conditions. This compound possesses two key structural features prone to degradation: a cyclic amide (lactam) and a piperidine ring. Understanding these liabilities is the first step in troubleshooting. We recommend performing a forced degradation study to identify the specific stress factors (e.g., pH, light, temperature) causing the instability in your matrix.

Q2: What are the primary chemical degradation pathways for this compound?

A: The two most significant degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The cyclic amide bond is susceptible to cleavage under both acidic and basic conditions, resulting in a ring-opening to form 2-amino-6-oxohexanoic acid. While six-membered lactams are generally more stable than their four-membered β-lactam cousins, they can still hydrolyze under non-neutral pH conditions.

  • Oxidation: The nitrogen atom in the piperidine ring is a tertiary amine, making it susceptible to oxidation. This can lead to the formation of a piperidine N-oxide derivative, which would present as a new, more polar peak (with an M+16 mass shift in LC-MS) in your analysis.

Q3: What are the ideal storage conditions for solid and solution-based this compound?

A: To ensure long-term stability, adhere to the following storage protocols:

  • Solid Form: Store the compound in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. For extended storage, consider placing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent slow oxidation from atmospheric oxygen.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a buffered solution at or near neutral pH (pH 6-7.5). Store solutions in amber vials to protect from light, and keep them refrigerated or frozen. Avoid prolonged storage in strongly acidic or basic buffers.

Q4: I see new, unexpected peaks in my HPLC/LC-MS analysis after leaving my samples in the autosampler overnight. What could they be?

A: The appearance of new peaks is a classic sign of degradation. Based on the structure, the most likely degradation products are:

  • The Ring-Opened Hydrolysis Product: This would be significantly more polar than the parent compound.

  • The N-Oxide Product: This product results from oxidation and will also be more polar. In mass spectrometry, you would observe a mass increase of 16 amu ([M+16]+H)+ compared to the parent compound.

Leaving samples on an autosampler can expose them to light and ambient temperature for extended periods, accelerating both photodegradation and potential hydrolysis if the mobile phase is not pH-neutral.

Section 2: A Deeper Look into Degradation Pathways

Understanding the mechanisms of degradation is critical for developing robust experimental and analytical methods.

2.1 Hydrolytic Degradation: The Vulnerable Amide Bond

The amide bond in the lactam ring is the primary site for hydrolytic attack. This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the C-N bond.

The end product in both cases is the linear amino acid resulting from ring cleavage.

Hydrolysis_Pathway cluster_main Hydrolytic Degradation PiperidineCarboxamide Piperidine-2-carboxamide Stress H+ / H₂O (Acid) or OH⁻ (Base) PiperidineCarboxamide->Stress RingOpened Ring-Opened Product (2-amino-6-oxohexanoic acid derivative) Stress->RingOpened

Caption: Acid or base-catalyzed hydrolysis of piperidine-2-carboxamide.

2.2 Oxidative Degradation: The Piperidine Nitrogen

The tertiary amine nitrogen of the piperidine ring is electron-rich and can be readily oxidized by common laboratory oxidants, atmospheric oxygen, or reactive oxygen species generated by light. The primary product is the corresponding N-oxide.

Oxidation_Pathway cluster_main Oxidative Degradation PiperidineCarboxamide Piperidine-2-carboxamide Oxidant [O] (e.g., H₂O₂, atmospheric O₂) PiperidineCarboxamide->Oxidant N_Oxide Piperidine N-Oxide Derivative (M+16) Oxidant->N_Oxide

Caption: Oxidation of the piperidine nitrogen to form an N-oxide.

Section 3: Troubleshooting Guide

Use this guide to diagnose and resolve stability issues in your experiments.

Symptom Observed Potential Cause Recommended Actions & Solutions
Rapid loss of parent compound in acidic or basic solutions. Acid/Base-Catalyzed Hydrolysis 1. Adjust the pH of your solution to a neutral range (6.0-7.5) using a suitable buffer system (e.g., phosphate buffer).2. If the experiment requires acidic or basic conditions, run it at the lowest possible temperature to slow the hydrolysis rate.3. Analyze samples immediately after preparation.
Appearance of a new, more polar peak with a mass of [M+16]+H in LC-MS. Oxidative Degradation 1. Prepare solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.2. If compatible with your experiment, consider adding a small amount of an antioxidant (e.g., ascorbic acid), but validate that it does not interfere with your assay.3. For storage, flush vials with an inert gas before sealing.
Degradation observed during heated reactions or GC analysis. Thermal Degradation 1. Minimize the duration and temperature of any heating steps. Piperidine derivatives are generally stable, but prolonged exposure to high heat (>80-100°C) can cause degradation.2. For GC analysis, ensure the injection port temperature is not excessively high.
Instability in samples left on a lab bench or in a clear autosampler vial. Photodegradation 1. Protect all solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil.2. Minimize the exposure of the solid compound and solutions to direct sunlight or strong laboratory lighting.
Precipitate formation in solution over time. Formation of Insoluble Degradation Products 1. This may indicate the formation of insoluble degradation products or salts.2. Analyze both the supernatant and, if possible, the dissolved precipitate to identify the components. This can help confirm the degradation pathway.
Section 4: Key Experimental Protocols
4.1 Protocol: Forced Degradation Study

A forced degradation study is essential for identifying degradation pathways and developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. Include a control sample stored at 4°C in the dark.

  • Neutralization & Dilution: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by HPLC/LC-MS.

Table of Forced Degradation Conditions

Stress Condition Procedure Typical Incubation
Acid Hydrolysis Mix stock solution 1:1 with 0.1 M HCl.24 hours at room temperature.
Base Hydrolysis Mix stock solution 1:1 with 0.1 M NaOH.24 hours at room temperature.
Oxidation Mix stock solution 1:1 with 3% H₂O₂.8 hours at room temperature.
Thermal Place a solution sample in an oven at 80°C.48 hours.
Photolytic Expose a solution sample to UV light (e.g., 254 nm) in a photostability chamber.Per ICH Q1B guidelines.
4.2 Workflow: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products.

HPLC_Workflow Start Start: Obtain Stressed Samples (from Forced Degradation Study) InitialMethod 1. Initial Method Screening (C18 column, ACN/Water gradient) Start->InitialMethod Analyze 2. Analyze Stressed Samples & Control InitialMethod->Analyze CheckRes 3. Check Resolution (Parent peak from degradant peaks) Analyze->CheckRes Optimize 4. Optimize Method (Modify gradient, pH, column type) CheckRes->Optimize Resolution < 1.5 Validate 5. Validate Method (Specificity, Linearity, Accuracy, Precision) CheckRes->Validate Resolution ≥ 1.5 Optimize->Analyze End End: Robust Stability-Indicating Method Validate->End

Caption: Workflow for developing a stability-indicating HPLC method.

Section 5: Summary of Prevention Strategies

To maintain the integrity of this compound, implement the following preventative measures throughout your workflow.

Strategy Implementation Details Primary Degradation Pathway Prevented
pH Control Maintain solutions in a buffered system near neutral pH (6.0 - 7.5).Hydrolysis
Temperature Control Store solids and solutions in a cool environment (refrigerated or frozen for long-term). Avoid excessive heat during experiments.Thermal Degradation, Hydrolysis
Light Protection Use amber vials or foil to shield solutions and solid material from UV and ambient light.Photodegradation, Photo-oxidation
Atmosphere Control For long-term storage, use tightly sealed containers under an inert atmosphere (N₂ or Ar). Use degassed solvents for preparing solutions.Oxidation
Use Fresh Preparations Prepare solutions fresh daily whenever feasible to minimize the opportunity for degradation.All Pathways
Judicious Choice of Excipients In formulation development, avoid reactive excipients. For example, some excipients can introduce trace metals that catalyze oxidation.Oxidation, Hydrolysis
References
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online.
  • Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • Pospisil, P., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC - NIH. [Link]

  • Pipzine Chemicals. N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Chemistry Steps. Amides - Structure and Reactivity. [Link]

  • Kumar, V., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Quora. (2017). How to prevent hydrolysis in a drug. [Link]

  • Ghorab, M., et al. (2004). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]

  • Combourieu, B., et al. (2000). Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)H-nuclear magnetic resonance and ionspray mass spectrometry performed directly on the incubation medium. PubMed. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central. [Link]

  • Patel, K. M., & Patel, A. D. (2017). A study for force degradation of three local anesthetic drugs, Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Technical Support Center: Navigating Crystallization and Solubility in Piperidine-2-Carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing crystallization and solubility challenges in the synthesis of piperidine-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex issues encountered during these critical reactions. Our approach is rooted in a deep understanding of the underlying physicochemical principles to empower you to not just solve immediate problems, but to build robust and reliable processes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding piperidine-2-carboxamide reactions.

Q1: My piperidine-2-carboxamide product is "oiling out" instead of crystallizing. What is the primary cause and what is the quickest fix?

A1: "Oiling out" is a phenomenon where a supersaturated solution forms a liquid phase (the "oil") instead of solid crystals.[1][2] The primary cause is often excessively high supersaturation, where the concentration of your product in the solvent is far above its saturation point. This can be exacerbated by the presence of impurities or if the crystallization temperature is above the melting point of your solvated product.[3]

  • Quickest Fix: The most immediate action is to try and induce nucleation by "seeding." Add a small amount of previously isolated, pure crystalline product to the oiled-out mixture. If seed crystals are not available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide the energy needed for nucleation. If that fails, consider diluting the mixture with more solvent to reduce the supersaturation and then attempt a slower cooling or anti-solvent addition.

Q2: I'm observing poor solubility of my piperidine-2-carboxylic acid starting material in my reaction solvent. What are my options?

A2: Poor solubility of starting materials is a common hurdle. The polarity of the piperidine-2-carboxylic acid can be highly dependent on its other substituents.

  • Initial Steps: Consider a solvent screen with a range of polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[4] Sometimes a solvent mixture can provide the desired solubility profile.

  • pH Adjustment: If your reaction conditions permit, adjusting the pH can significantly impact solubility. For a basic piperidine nitrogen, a slightly acidic environment can increase solubility. Conversely, for the carboxylic acid, a small amount of a non-nucleophilic base might improve solubility in certain organic solvents.

Q3: My final piperidine-2-carboxamide product has very low aqueous solubility, making it difficult for downstream biological assays. What can I do?

A3: This is a frequent challenge, as the introduction of bulky, lipophilic groups in the carboxamide portion can drastically reduce aqueous solubility.[5]

  • Formulation Strategies: For assay purposes, creating a stock solution in an organic solvent like DMSO is standard.[6] Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[6]

  • Salt Formation: If the piperidine nitrogen is a free base, forming a hydrochloride (HCl) or other pharmaceutically acceptable salt can dramatically increase aqueous solubility. Ropivacaine, for example, is administered as its hydrochloride salt.[7]

  • pH Control: The solubility of piperidine-containing compounds is often highly pH-dependent. As weak bases, their solubility typically increases at lower pH.[8]

Q4: What are the key factors that influence the crystal form (polymorphism) of my final piperidine-2-carboxamide product?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. The final crystal form is influenced by a variety of factors including:

  • Solvent of Crystallization: Different solvents can favor the nucleation and growth of different polymorphs.

  • Cooling Rate: The rate at which a solution is cooled can impact which polymorphic form crystallizes. Slower cooling rates generally favor the most thermodynamically stable form.

  • Supersaturation Level: The degree of supersaturation can influence the nucleation of different polymorphs.

  • Presence of Impurities: Impurities can sometimes inhibit the formation of one polymorph while promoting another.

In-Depth Troubleshooting Guides

Guide 1: Managing Poor Solubility During Reaction and Workup

Low solubility of reactants or the product during the reaction can lead to incomplete conversion, difficult purification, and low yields.

Symptom: The reaction mixture is a thick slurry, or the product precipitates prematurely during workup, trapping impurities.

Causality: The solubility of piperidine-2-carboxamides is highly sensitive to the substituents on both the piperidine ring and the carboxamide nitrogen. For instance, increasing the lipophilicity with bulky, non-polar groups will decrease solubility in polar solvents.[9] Fluorination of N-alkyl substituents can also increase lipophilicity at neutral pH.[5]

Troubleshooting Workflow:

start Poor Solubility Observed solvent_screen Perform a Solvent Screen (e.g., DMF, NMP, DMAc, MeCN) start->solvent_screen During Reaction workup Precipitation During Workup start->workup During Workup cosolvent Use a Co-solvent System (e.g., DCM/DMF, Toluene/MeCN) solvent_screen->cosolvent Single solvent ineffective temp Increase Reaction Temperature cosolvent->temp Still poor solubility quench Modify Quench/Wash Conditions (e.g., use chilled solvents, adjust pH) workup->quench extraction Employ a Different Extraction Solvent quench->extraction Product still crashes out

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocol: Systematic Solvent Screening for Amide Coupling

  • Setup: In parallel vials, add your piperidine-2-carboxylic acid (1 equivalent) and the amine (1.1 equivalents).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, DCM, MeCN, THF, 2-MeTHF) to achieve a target concentration (e.g., 0.1 M).

  • Solubility Assessment: Stir at room temperature and observe for complete dissolution. If not soluble, gently warm the vials and observe.

  • Reagent Addition: To the vials with the best solubility, add your coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Monitoring: Monitor the reactions by TLC or LC-MS to assess both solubility and reaction progress.

Guide 2: Overcoming "Oiling Out" and Uncontrolled Crystallization

"Oiling out" or amorphous precipitation can lead to products with low purity and poor handling characteristics.[1]

Symptom: Instead of a crystalline solid, a viscous oil or a fine, non-crystalline powder forms upon cooling or addition of an anti-solvent.

Causality: This is a kinetic phenomenon where the rate of phase separation exceeds the rate of ordered crystal lattice formation.[1] It is common in systems with high supersaturation, rapid cooling, or the presence of impurities that inhibit crystallization.

Troubleshooting Workflow:

Caption: Decision tree for managing oiling out.

Experimental Protocol: Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve your crude piperidine-2-carboxamide product in a minimal amount of a good solvent (e.g., isopropanol, acetone) at an elevated temperature (e.g., 50-60°C).

  • Cooling: Slowly cool the solution to a temperature just above the point where oiling out was previously observed.

  • Seeding: Add a small amount (1-2% by weight) of pure, crystalline seed material.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which your product is poorly soluble, e.g., heptane, water) dropwise with vigorous stirring. Maintain the temperature during the initial phase of anti-solvent addition.

  • Equilibration: Once a stable crystal slurry has formed, continue the slow cooling to maximize yield.

  • Isolation: Isolate the crystalline product by filtration, wash with the anti-solvent, and dry.

Guide 3: Controlling Crystal Habit and Polymorphism

The shape (habit) and crystalline form (polymorph) of your final product are critical for downstream processing and performance. Piperidine-2-carboxamides like ropivacaine have been observed to form needle-like crystals, which can be difficult to filter and dry.[10]

Symptom: The product crystallizes as fine needles, leading to poor filtration and low bulk density. Different batches yield different crystal forms as determined by XRPD or DSC.

Causality: Crystal habit is determined by the relative growth rates of different crystal faces. Solvents and additives can selectively adsorb to certain faces, slowing their growth and altering the overall shape. Polymorphism is governed by thermodynamics and kinetics of nucleation and crystal growth.

Strategies for Control:

  • Solvent Selection: A systematic screen of crystallization solvents is the first step. Protic solvents (e.g., alcohols) and aprotic solvents (e.g., esters, ketones) can lead to different crystal habits and polymorphs.[10]

  • Cooling Profile: A controlled, slow cooling rate generally favors the growth of larger, more well-defined crystals and the most thermodynamically stable polymorph.

  • Additives: Small amounts of additives can profoundly impact crystal habit. For example, polymers like PVP have been used to modify the crystal habit of ropivacaine from needles to more block-like crystals.[10]

  • Slurry Experiments: Slurrying a mixture of polymorphs in a suitable solvent at a constant temperature will, over time, lead to the conversion of the less stable forms to the most stable polymorph.

Data Tables for Practical Application

Table 1: Solubility of Ropivacaine HCl in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water53.825[7]
PBS (pH 7.2)~0.25Not Specified[6]
Ethanol~15Not Specified[6]
DMSO~25Not Specified[6]
Dimethyl Formamide (DMF)~15Not Specified[6]

Note: The solubility of the free base will be significantly lower in aqueous media and will vary with pH.

Table 2: Influence of pH on the Crystallization of Ropivacaine

ConditionpHObservationReference
Ropivacaine HCl in NaOH solution6.9Precipitation observed[8]
Ropivacaine mixed with betamethasone sodium phosphate7.5Numerous large crystals (>300 µm)[8]
Ropivacaine mixed with dexamethasone sodium phosphate7.0A few smaller crystals (10-100 µm)[8]

This data highlights the critical role of pH in controlling the solubility and crystallization of piperidine-2-carboxamides, especially those with a basic piperidine nitrogen.[8][11][12]

References

  • Solid-liquid equilibrium of ropivacaine in fourteen organic solvents: An experimental and molecular simulation study. (2022). Journal of Molecular Liquids.
  • (–)-Ropivacaine (hydrochloride hydrate)
  • Ropivacaine HCl Evalu
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. (2016). ChemMedChem.
  • Measurement and Correlation of Solubility of Ropivacaine in Four Binary Solvents from 278.15 K to 318.15 K. (2023).
  • Polymer-mediated and ultrasound-assisted crystallization of ropivacaine: Crystal growth and morphology modulation. (2023). Ultrasonics Sonochemistry.
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Validation & Comparative

A Comparative Guide to Ropivacaine Precursors: Piperidine-2-carboxamide Hydrochloride vs. Alternative Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The synthesis of ropivacaine, a widely used local anesthetic, hinges on the strategic selection of its chemical precursors. This decision profoundly impacts the efficiency, purity, and overall economic viability of the manufacturing process. This guide offers an in-depth, objective comparison between the commonly employed precursor, piperidine-2-carboxamide hydrochloride, and other synthetic alternatives, supported by experimental insights to inform rational drug development.

The Pivotal Role of Precursor Selection in Ropivacaine Synthesis

Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is an amide-type local anesthetic.[1] Its key structural feature is a chiral center at the piperidine ring, necessitating an enantioselective synthetic approach to produce the clinically desired (S)-enantiomer.[2] The choice of precursor is therefore central to establishing and maintaining this stereochemistry throughout the synthesis.

This compound: The Established Precursor

(S)-Piperidine-2-carboxamide hydrochloride has become a cornerstone in many ropivacaine synthesis routes.[3] Its widespread use is attributed to its accessibility from the naturally occurring amino acid L-lysine and its straightforward incorporation into the final ropivacaine molecule.[4][5]

The Synthetic Pathway

A typical synthesis of ropivacaine using this precursor involves the acylation of (S)-piperidine-2-carboxamide with 2,6-dimethylaniline to form the crucial amide bond.[6]

A generalized synthetic workflow is as follows:

  • Starting Material: The synthesis commonly begins with L-pipecolic acid, which possesses the desired (S)-stereochemistry.[7]

  • Amidation: The carboxylic acid of L-pipecolic acid is converted into a primary amide, yielding (S)-piperidine-2-carboxamide.

  • Salt Formation: The amide is then converted to its hydrochloride salt for improved stability and handling.

  • Acylation: (S)-piperidine-2-carboxamide hydrochloride is reacted with a 2,6-dimethylphenyl derivative to form the final ropivacaine base.

Figure 2. Direct acylation route for ropivacaine synthesis.

Synthesis from Racemic Precursors with Chiral Resolution

Another strategy employs racemic starting materials, such as (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by chiral resolution. [8]This can be more cost-effective in terms of raw materials, but introduces a critical resolution step. L-(–)-dibenzoyl tartaric acid is a commonly used resolving agent. [8]

Figure 3. Ropivacaine synthesis involving chiral resolution.

Asymmetric Hydrogenation

More recent advancements include the use of asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium salts. [9][10]This method offers a direct and sustainable pathway to valuable piperidine-2-carboxylates with excellent yields and enantioselectivities. [9][10]

Comparative Analysis of Synthetic Routes

FeaturePiperidine-2-carboxamide HCl RouteDirect Acylation RouteChiral Resolution RouteAsymmetric Hydrogenation
Key Precursor (S)-Piperidine-2-carboxamide HClL-Pipecolic AcidRacemic Pipecoloxylidide2-Alkoxycarbonyl Pyridinium Salt
Stereocontrol Inherited from starting materialInherited from starting materialChiral Resolution StepAsymmetric Catalyst
Advantages Well-established, high purityPotentially fewer steps, one-pot possible [11]Lower cost of starting materialsHigh efficiency, sustainable [9][10]
Disadvantages Higher cost of chiral starting materialPotential for racemizationAdditional resolution step, lower overall yieldRequires specialized catalysts and equipment

Experimental Data and Performance Metrics

The selection of a synthetic route is ultimately guided by quantitative data. The following table provides a summary of typical performance metrics.

ParameterPiperidine-2-carboxamide HCl RouteChiral Resolution Route (Illustrative)
Overall Yield 65-75% [6]45-55% [12]
Enantiomeric Purity >99.5% [13]>99.3% [8]
Number of Steps 3-43 (including resolution)
Key Reagents SOCl₂, 2,6-dimethylaniline [6]L-(-)-dibenzoyl tartaric acid [8]

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical testing is essential to ensure the quality of both the precursors and the final ropivacaine product.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the chemical purity of ropivacaine and its intermediates.

  • Typical Method: Reversed-phase HPLC with UV detection is commonly employed. [14][15]

Chiral HPLC
  • Purpose: To determine the enantiomeric purity of the final product and chiral intermediates.

  • Methodology: Utilizes a chiral stationary phase to separate the (S) and (R) enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Purpose: Provides high sensitivity and selectivity for the quantification of ropivacaine and its metabolites in biological samples. [14][16][17]* Significance: Essential for pharmacokinetic studies and biomonitoring. [14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Confirms the chemical structure of the synthesized compounds.

  • Application: Provides detailed information about the molecular framework.

Conclusion

The synthesis of ropivacaine offers a compelling case study in the strategic importance of precursor selection in pharmaceutical manufacturing. The established route via (S)-piperidine-2-carboxamide hydrochloride provides a reliable and high-purity pathway, benefiting from the stereochemical integrity of its starting material, L-pipecolic acid.

Alternative routes, such as those involving direct acylation, chiral resolution of racemic intermediates, and innovative asymmetric hydrogenation, present various trade-offs in terms of cost, efficiency, and scalability. A comprehensive evaluation of these factors, supported by robust analytical data, is paramount for researchers and drug development professionals to select the optimal synthetic strategy that aligns with their specific goals, whether they be laboratory-scale synthesis or large-scale industrial production.

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comparative analysis of piperidine-2-carboxamide hydrochloride and pipecolic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, the piperidine scaffold holds a prominent position due to its prevalence in a vast array of bioactive molecules.[1] Among the key synthons derived from this heterocyclic system, L-pipecolic acid and its corresponding amide, L-piperidine-2-carboxamide hydrochloride, are of particular importance. This guide provides an in-depth comparative analysis of these two compounds, focusing on their respective roles and performance in synthetic chemistry, with a practical emphasis on the synthesis of local anesthetics.

Introduction: Two Sides of a Synthetic Coin

Pipecolic acid, the six-membered homolog of proline, is a non-proteinogenic amino acid that serves as a crucial precursor in the biosynthesis of various natural products.[2][3] Its constrained cyclic structure is a valuable design element in medicinal chemistry for creating peptidomimetics and conformationally restricted molecules.[4]

Piperidine-2-carboxamide, on the other hand, is a direct derivative of pipecolic acid and a key intermediate in the synthesis of numerous pharmaceuticals, including the widely used local anesthetics ropivacaine and bupivacaine.[5][6] The hydrochloride salt form of this amide offers distinct physicochemical properties that influence its handling and reactivity in subsequent synthetic transformations.

This guide will dissect the practical implications of choosing between pipecolic acid and piperidine-2-carboxamide hydrochloride as a starting material or intermediate, exploring the nuances of their reactivity, solubility, and overall utility in the synthetic workflow.

Physicochemical Properties: A Tale of Two Functional Groups

The primary difference between pipecolic acid and this compound lies in the functional group at the C-2 position of the piperidine ring. This distinction has a significant impact on their physical and chemical properties, which are summarized in the table below.

PropertyPipecolic AcidThis compound
Structure Carboxylic acidCarboxamide hydrochloride
Molecular Formula C₆H₁₁NO₂C₆H₁₃ClN₂O
Molecular Weight 129.16 g/mol [7]164.63 g/mol [8]
Appearance White or colorless solidSolid
Solubility Soluble in water[9]Likely soluble in water due to salt form
Reactivity Zwitterionic; requires activation for amide couplingAmide is generally less reactive than an activated carboxylic acid; hydrochloride salt can influence reactivity and solubility.
CAS Number 535-75-1 (for DL-Pipecolic acid)[7]78058-42-1 (for (S)-isomer)[8]

Pipecolic acid exists as a zwitterion, which influences its solubility and reactivity. The carboxylic acid moiety requires activation, typically to an acid chloride or an active ester, before it can undergo amide bond formation.[10] In contrast, this compound is a pre-functionalized intermediate where the amide bond is already formed. The hydrochloride salt form generally enhances water solubility and can protect the piperidine nitrogen from unwanted side reactions under certain conditions.

Comparative Synthesis of Local Anesthetics: A Case Study

The synthesis of local anesthetics such as ropivacaine and bupivacaine provides an excellent platform for comparing the synthetic utility of pipecolic acid and this compound. A common synthetic route involves the N-alkylation of a piperidine-2-carboxamide derivative.

The following diagram illustrates the general synthetic workflow, highlighting the roles of both pipecolic acid and its carboxamide derivative.

G cluster_0 From Pipecolic Acid cluster_1 From this compound A Pipecolic Acid B Pipecolic Acid Hydrochloride A->B  HCl   C Pipecolyl Chloride Hydrochloride B->C  Chlorinating Agent (e.g., SOCl₂, (COCl)₂)   D Piperidine-2-carboxamide Derivative (e.g., (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide) C->D  Amine (e.g., 2,6-dimethylaniline)   G N-Alkylated Piperidine-2-carboxamide (e.g., Ropivacaine, Bupivacaine) D->G  Alkylating Agent (e.g., n-propyl bromide for Ropivacaine)   E Piperidine-2-carboxamide Hydrochloride F Piperidine-2-carboxamide Derivative (Free Base) E->F  Base   F->G H Final Drug Salt (e.g., Ropivacaine HCl) G->H  HCl   G A Pipecolic Acid C Flexibility in Amide Synthesis A->C E Lower Starting Material Cost A->E G Handling of Corrosive Reagents A->G B Piperidine-2-carboxamide HCl D Fewer Synthetic Steps B->D F Potentially Higher Overall Cost B->F H Streamlined Process B->H

Caption: Decision factors for choosing between pipecolic acid and its carboxamide.

Spectroscopic Data at a Glance

Accurate characterization of starting materials and intermediates is crucial for synthetic success. Below is a summary of expected spectroscopic features for these compounds.

  • ¹H NMR:

    • Pipecolic Acid: The proton alpha to the carboxylic acid typically appears as a multiplet around 3.0-3.5 ppm. The piperidine ring protons will show complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The N-H and O-H protons may be broad and their chemical shifts can be concentration and solvent-dependent. [11][12] * This compound: The alpha-proton will likely be shifted slightly downfield compared to pipecolic acid due to the influence of the amide group. The amide protons will appear as broad signals, and the piperidine ring protons will have chemical shifts similar to those in pipecolic acid. The presence of the hydrochloride salt will result in a downfield shift of the N-H proton. [13]

  • ¹³C NMR:

    • Pipecolic Acid: The carbonyl carbon of the carboxylic acid will be observed around 170-180 ppm. The alpha-carbon will be in the range of 55-65 ppm, and the other piperidine carbons will appear in the aliphatic region (20-50 ppm).

    • This compound: The amide carbonyl carbon will have a similar chemical shift to the carboxylic acid carbonyl. The alpha-carbon and other piperidine carbons will also be in comparable regions to those of pipecolic acid.

  • IR Spectroscopy:

    • Pipecolic Acid: A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹. An N-H stretch from the secondary amine will be visible around 3300-3500 cm⁻¹.

    • This compound: A strong C=O stretch from the amide group will be observed around 1630-1680 cm⁻¹ (Amide I band). N-H stretching vibrations from the amide and the protonated amine will be present in the region of 3200-3500 cm⁻¹. The N-H bend of the amide (Amide II band) will be seen around 1510-1570 cm⁻¹.

Conclusion and Future Perspectives

Both this compound and pipecolic acid are indispensable chiral building blocks in modern organic synthesis. The choice between them is a strategic one, dictated by the specific goals of the synthetic campaign.

  • Pipecolic acid offers greater flexibility for the synthesis of diverse amide derivatives and is a more cost-effective starting material. However, its use necessitates additional activation and amidation steps, which may involve harsh reagents.

  • This compound provides a more direct route to N-alkylated products, streamlining the synthetic process and avoiding the handling of corrosive chlorinating agents in the later stages. This convenience, however, comes at the cost of reduced flexibility and potentially higher initial material cost.

As the demand for enantiomerically pure piperidine-containing pharmaceuticals continues to grow, the development of more efficient and sustainable methods for the synthesis and interconversion of these valuable synthons will remain an active area of research. Advances in catalytic methods for amide bond formation and N-alkylation will undoubtedly further refine the strategic choices available to synthetic chemists.

References

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Levobupivacaine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth comparison of various precursors for the synthesis of levobupivacaine, a long-acting local anesthetic. We will delve into the cost-effectiveness of each pathway, supported by experimental data, to inform strategic decisions in pharmaceutical manufacturing.

Levobupivacaine, the (S)-enantiomer of bupivacaine, is favored for its reduced cardiotoxicity compared to the racemic mixture and the (R)-enantiomer.[1][2] Consequently, developing a stereospecific and cost-effective synthesis is a significant focus in the pharmaceutical industry. This guide will dissect and compare several synthetic routes, highlighting the critical factors that influence their industrial applicability.

Comparative Analysis of Levobupivacaine Precursors

The choice of starting material is a pivotal decision that dictates the entire synthetic strategy, influencing the number of steps, overall yield, enantiomeric purity, and ultimately, the cost of goods. Below is a summary of different precursors and their respective synthetic routes to levobupivacaine.

PrecursorNumber of StepsOverall YieldEnantiomeric Excess (ee)Cost-Effectiveness & Scalability Assessment
(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide 345%99.30%High. This route is highlighted as simple, green, safe, and having controllable quality, making it ideal for industrial-scale production. The starting material is readily available and cost-effective.[1][3][4][5]
(S)-Pipecolic acid ~3 (one-pot)65% (intermediate)High (no significant racemization)Moderate to High. This streamlined, one-pot process is described as economical and viable for scale-up.[6][7][8] However, the cost of enantiomerically pure (S)-pipecolic acid can be a factor.
Chloroacetyl chloride 754%96%Low to Moderate. Characterized by a lengthy reaction sequence, complex procedures, and the need for specialized hydrogenation equipment, which can increase capital costs.[1]
N-α-Cbz-L-lysine 5Not specifiedNot specifiedLow. The use of dicyclohexylcarbodiimide (DCC) as a condensation agent presents challenges in post-processing, making it unsuitable for large-scale industrial production.[1][9]
N-(diphenylmethylene)glycine ethyl ester 731%99%Low. This route is hampered by its many steps, the use of corrosive reagents like thionyl chloride (SOCl₂), expensive chiral reagents, and complex procedures, rendering it unsuitable for industrial manufacturing.[1]

Deep Dive into the Most Cost-Effective Route: Starting from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

An optimized and highly cost-effective method for synthesizing levobupivacaine hydrochloride has been developed, commencing with the readily available and economical (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.[1][3][4][5] This process is distinguished by its operational simplicity, safety, and high-quality output, making it exceptionally suitable for industrial-scale production. A pilot-scale production of 20 kg has already been successfully demonstrated.[1][5]

The core of this strategy involves a highly efficient chiral separation of the racemic starting material using L-(–)-dibenzoyl tartaric acid, followed by N-alkylation and salt formation. This approach circumvents the need for expensive chiral precursors or complex asymmetric synthesis steps.

Experimental Protocol: Synthesis of Levobupivacaine Hydrochloride

The following is a detailed, step-by-step methodology for the synthesis of levobupivacaine hydrochloride from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Step 1: Chiral Resolution of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

  • In a 250 mL reaction flask, dissolve 18.0 g (77.48 mmol) of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a mixture of 61 mL of isopropanol and 36 mL of water with stirring.

  • Heat the solution to 45 °C.

  • In a separate flask, prepare a solution of L-(–)-dibenzoyl tartaric acid.

  • Add the L-(–)-dibenzoyl tartaric acid solution to the solution of the racemic amide.

  • Allow the mixture to cool, inducing the crystallization of the desired (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide-L-(–)-dibenzoyl tartrate salt.

  • Isolate the crystals by filtration and wash with a cold solvent mixture.

  • Treat the salt with a base to liberate the free amine, (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Step 2: N-Alkylation to form Levobupivacaine

  • In a 100 mL reaction flask, combine 5.31 g (22.83 mmol) of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 26 mL of ethanol, 4.50 g (34.25 mmol) of 1-bromobutane, and 2.90 g (27.30 mmol) of sodium carbonate.

  • Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude levobupivacaine base.

Step 3: Salt Formation to Yield Levobupivacaine Hydrochloride

  • Dissolve 6.14 g of the crude levobupivacaine base in 31 mL of ethyl acetate, heating to 45 °C to ensure complete dissolution.[1]

  • Slowly add hydrochloric acid (2.45 g) to adjust the pH to 2.5–3.5, inducing precipitation of the hydrochloride salt.[1]

  • Stir the mixture for an additional 2 hours, then cool in an ice bath and continue stirring for 12 hours.[1]

  • Filter the precipitate, wash the filter cake with 8 mL of ethyl acetate, and dry under vacuum at 50 °C for 6 hours to obtain crude levobupivacaine hydrochloride.[1]

  • For purification, recrystallize the crude product from 30 mL of isopropanol. Heat to 70 °C to dissolve, filter while hot, and then cool the filtrate in an ice bath with stirring for 12 hours.[1]

  • Filter the purified crystals, wash with 5 mL of cold isopropanol, and dry to yield high-purity levobupivacaine hydrochloride.[1]

This optimized process yields levobupivacaine hydrochloride with a chemical purity of 99.90% and an enantiomeric excess of 99.30%, with a total yield of 45% over the three steps.[1][3][4][5]

Comparative Workflow of Levobupivacaine Synthesis Routes

The following diagram illustrates the different synthetic pathways to levobupivacaine, providing a visual comparison of their complexity.

G cluster_0 Route 1: (R,S)-Amide Precursor cluster_1 Route 2: (S)-Pipecolic Acid Precursor cluster_2 Route 3: Chloroacetyl Chloride Precursor cluster_3 Route 4: N-α-Cbz-L-lysine Precursor a0 (R,S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide a1 Chiral Resolution (L-(-)-DBTA) a0->a1 a2 (S)-N-(2,6-dimethylphenyl) piperidine-2-carboxamide a1->a2 a3 N-Alkylation (1-Bromobutane) a2->a3 a4 Levobupivacaine a3->a4 a_note Highly Cost-Effective 3 Steps, 45% Yield b0 (S)-Pipecolic Acid b1 Chlorination (SOCl₂) & Amidation b0->b1 b2 (S)-Pipecolic acid 2,6-xylidide b1->b2 b3 N-Alkylation (1-Bromobutane) b2->b3 b4 Levobupivacaine b3->b4 b_note Economical & Scalable ~3 Steps (One-Pot) c0 Chloroacetyl chloride c1 Multi-step Synthesis (7 steps) c0->c1 c2 Levobupivacaine c1->c2 c_note Complex & Lengthy 7 Steps, 54% Yield d0 N-α-Cbz-L-lysine d1 Multi-step Synthesis (5 steps) d0->d1 d2 Levobupivacaine d1->d2 d_note Poor for Scale-up (DCC) 5 Steps

Caption: Comparative workflow of different synthetic routes to levobupivacaine.

Conclusion

For researchers and drug development professionals, the synthesis of levobupivacaine presents a classic case study in balancing stereoselectivity with economic viability. While several synthetic routes exist, the pathway commencing with the racemic precursor, (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide , followed by chiral resolution, stands out as the most cost-effective and industrially scalable option.[1][4][5] Its advantages of readily available starting materials, operational simplicity, high yield of the desired enantiomer, and proven scalability make it a superior choice for the commercial production of levobupivacaine. In contrast, other routes, while chemically feasible, are encumbered by either a high number of steps, the use of expensive or hazardous reagents, or difficulties in purification and scale-up, rendering them less economically attractive.

References

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  • (-)-Bupivacaine hydrochloride, Levobupivacaine hydrochloride, Chirocaine-药物合成数据库. Available from: [Link]

  • An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent. (1987-11-01). Available from: [Link]

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validating the purity of synthesized piperidine-2-carboxamide hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

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Constructing a Comparison Guide

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Refining Guide's Scope

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Establishing Search Criteria

I am now conducting comprehensive Google searches for HPLC methods applicable to this compound. I will prioritize methods for related compounds and investigate common impurities. Regulatory guidelines for purity validation are also under scrutiny. Next, I'll structure the guide, starting with an introduction and then detailing HPLC method comparisons with summaries and experimental protocols.

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Devising a Structure

I have now developed a complete plan for the guide. First, I will execute a series of Google searches to gather information on HPLC methods for compounds similar to the hydrochloride. Then, I am structuring the guide to focus on an introduction to the analytical challenge, followed by detailed comparisons of various HPLC approaches. I'll include data summaries, experimental protocols, and Graphviz diagrams. I will incorporate citations and a detailed reference list to establish authority. I have also refined the guide with a unique structure and in-depth explanations.

Constructing Guide Outline

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Initiating Guide Construction

I am now delving into comprehensive Google searches to gather data for a purity validation guide for this compound using HPLC. I will structure the guide to compare methods, including data, protocols, and diagrams. I'm prioritizing regulatory guidelines and searching for sources.

Formulating Initial Research Steps

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Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Purity Analysis of Piperidine-2-Carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of active pharmaceutical ingredients (APIs) is not merely a matter of compliance, but a cornerstone of safety and efficacy. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and when functionalized, as in piperidine-2-carboxamide, it creates a chiral center with profound biological implications.[1] The resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles, making the rigorous analysis of chiral purity a critical step in the pharmaceutical pipeline.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of stereoisomeric composition, requiring robust, validated analytical methods.[3][4]

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the chiral purity of piperidine-2-carboxamide hydrochloride. We will move beyond simple procedural lists to explore the underlying principles and experimental rationale, empowering you to select and implement the most suitable methodology for your laboratory's needs. The methods discussed are grounded in established practices for structurally similar local anesthetics, such as ropivacaine and bupivacaine, which share the core piperidine-2-carboxamide structure.[5][6]

At a Glance: A Comparative Overview of Chiral Analysis Techniques

The choice of an analytical technique for enantiomeric purity is a decision guided by factors including analyte properties, required sensitivity, desired throughput, and available instrumentation.[7] Four primary techniques dominate the landscape: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each offers a unique combination of advantages and limitations.

Data Presentation: Performance Characteristic Comparison
ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)Chiral CE
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[7]Differential partitioning between a supercritical fluid (CO₂) mobile phase and a CSP.[7]Differential partitioning between a gaseous mobile phase and a CSP.[1]Differential migration of charged enantiomers in an electric field, mediated by a chiral selector in the background electrolyte.[8]
Resolution (Rs) Generally >1.5 for baseline separation; can achieve Rs > 4.0 with optimized methods.[9][10]Often provides superior or complementary selectivity to HPLC, with high resolution.[11]High intrinsic efficiency of capillary columns provides excellent resolution for suitable analytes.[12]Unparalleled separation efficiency; capable of extremely high resolution.[13]
Analysis Time Typically 10-30 minutes.[10]Significantly faster than HPLC, often 3-5 times quicker; analysis in < 7 minutes is common.[14]Fast, with typical run times of 5-20 minutes.[7]Very fast, often < 5 minutes.[15]
Solvent Consumption Can be high, especially in normal-phase mode.Drastically reduced organic solvent use ("Green Chemistry") due to CO₂ as the primary mobile phase.[7]Minimal, primarily for sample preparation.Extremely low (microliter range per run).[8]
Sample Preparation May require derivatization to add a UV chromophore.[1][9]Similar to HPLC, may require derivatization for UV detection.Derivatization is almost always necessary to increase volatility and thermal stability.[1]Minimal; sample is dissolved in the background electrolyte.[16]
Limit of Quantitation (LOQ) ng/mL to µg/mL range, detector-dependent.[17]Comparable to HPLC, often enhanced by MS detection.pg to ng range, highly sensitive with detectors like FID or MS.µg/mL range; can be less sensitive than chromatographic methods without preconcentration.[18][19]
Key Advantage Versatility, robustness, wide availability of CSPs and established methods.[1]Speed, efficiency, reduced environmental impact, and lower operating costs.[11]High resolution for volatile compounds, cost-effective instrumentation.[12]Extremely high efficiency, minimal sample and solvent consumption.[8]
Key Disadvantage Longer analysis times and higher solvent consumption compared to SFC.[7]Higher initial instrument cost compared to HPLC.Limited to volatile or derivatizable analytes; potential for thermal degradation.[1]Lower concentration sensitivity than HPLC/GC; precision can be more challenging to control.

In-Depth Analysis & Experimental Protocols

As a Senior Application Scientist, my focus is on self-validating protocols where the experimental choices are clear and justified. This compound is a polar molecule with a secondary amine and an amide group. It lacks a strong native chromophore, making direct UV detection at high sensitivity challenging. Therefore, for HPLC, SFC, and GC, a pre-column derivatization step to introduce a chromophore is a highly recommended strategy to ensure sensitivity and accuracy.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its robustness and the vast selection of commercially available chiral stationary phases (CSPs).[20] For polar, amine-containing compounds like our target analyte, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[10][21]

Causality Behind Experimental Choices:

  • Derivatization: The piperidine nitrogen is a secondary amine, which can be readily derivatized. Using an agent like p-toluenesulfonyl chloride (PTSC) introduces a strongly UV-absorbent tosyl group, dramatically improving the limit of quantitation (LOQ).[9][22]

  • Chiral Stationary Phase: A column like the Chiralpak® AD-H (amylose derivative) is chosen based on its proven success in resolving derivatized piperidine compounds.[9] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance with the carbamate groups on the polysaccharide backbone.

  • Mobile Phase: A polar organic mode (e.g., ethanol with a basic additive) is selected. The basic additive, diethylamine (DEA), is crucial for basic analytes; it acts as a competitor for acidic silanol sites on the silica support, preventing peak tailing and improving chromatographic efficiency.[7]

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Sample P2 Derivatize with PTSC in basic conditions P1->P2 P3 Quench reaction & dilute with mobile phase P2->P3 H1 Inject Sample P3->H1 H2 Isocratic Elution (Ethanol/DEA) H1->H2 H3 CSP: Chiralpak AD-H (Amylose-based) H2->H3 H4 UV Detection (e.g., 228 nm) H3->H4 D1 Integrate Peaks (R- and S-enantiomers) H4->D1 D2 Calculate % Area of undesired enantiomer D1->D2 cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis P1 Derivatize Sample (if required for UV) P2 Dissolve in Co-solvent (e.g., MeOH) P1->P2 S1 Inject Sample P2->S1 S2 Gradient Elution (CO₂ / MeOH with DEA) S1->S2 S3 CSP: Chiralpak IA (Amylose-based) S2->S3 S4 UV or MS Detection S3->S4 D1 Integrate Peaks S4->D1 D2 Calculate % Area D1->D2 cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis P1 Weigh Sample P2 Derivatize with TFAA (Increase Volatility) P1->P2 P3 Evaporate & Reconstitute in appropriate solvent P2->P3 G1 Inject Sample P3->G1 G2 Temperature Programmed Separation G1->G2 G3 CSP: Cyclodextrin-based Capillary Column G2->G3 G4 FID or MS Detection G3->G4 D1 Integrate Peaks G4->D1 D2 Calculate % Area D1->D2 cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis P1 Dissolve Sample in Background Electrolyte C1 Inject Sample (Hydrodynamic/Electrokinetic) P1->C1 C2 Apply Voltage C1->C2 C3 Separation in Capillary (BGE + Chiral Selector) C2->C3 C4 On-Column UV Detection C3->C4 D1 Integrate Peaks C4->D1 D2 Calculate Corrected Peak Area % D1->D2

Sources

A Senior Application Scientist's Guide to In Vitro Biological Activity Assays for Piperidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative for Rigorous Screening

The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Specifically, piperidine-2-carboxamide derivatives represent a versatile class of molecules with demonstrated potential across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1] Their unique three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with a multitude of biological macromolecules.

The journey from a novel synthesized derivative to a viable drug candidate is contingent on a robust and logical screening cascade. The initial assessment of biological activity is performed in vitro, providing foundational data on a compound's efficacy and mechanism of action. This guide provides an in-depth comparison of three fundamental assays essential for the preliminary evaluation of piperidine-2-carboxamide derivatives: the MTT assay for anticancer activity, the broth microdilution method for antimicrobial susceptibility, and the DPPH assay for antioxidant potential. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind experimental choices, ensuring the generation of trustworthy and reproducible data.

Anticancer Activity: The MTT Cell Viability Assay

The evaluation of cytotoxic potential is a primary screening step for compounds intended for oncological applications.[2] The MTT assay remains a gold standard for assessing cell viability and proliferation due to its reliability, simplicity, and adaptability to high-throughput screening.[3]

Scientific Principle

The assay's principle is based on the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. Therefore, a reduction in the purple color indicates a loss of cell viability, or a cytotoxic/cytostatic effect of the test compound.

Comparative Data: Cytotoxicity of Piperidine-2-carboxamide Derivatives

The following table presents hypothetical data for a comparative analysis of newly synthesized piperidine-2-carboxamide derivatives against a standard chemotherapeutic agent, Doxorubicin, on the A549 human lung cancer cell line. The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of a compound required to inhibit cell proliferation by 50%.

CompoundTarget Cell LineIC₅₀ (µM)
Derivative A A549 (Lung Carcinoma)12.5
Derivative B A549 (Lung Carcinoma)5.2
Derivative C A549 (Lung Carcinoma)28.1
Doxorubicin (Control) A549 (Lung Carcinoma)0.98

Data shown are for illustrative purposes.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Readout A 1. Seed Cells (e.g., A549 at 5x10³ cells/well) in 96-well plate. B 2. Incubate 24h (37°C, 5% CO₂) to allow cell adherence. A->B C 3. Treat Cells with serial dilutions of piperidine derivatives. B->C D 4. Include Controls (Vehicle: DMSO; Positive: Doxorubicin; Blank: Medium only). E 5. Incubate 48-72h (37°C, 5% CO₂). D->E F 6. Add MTT Solution (e.g., 10 µL of 5 mg/mL) to each well. E->F G 7. Incubate 2-4h Purple formazan crystals form in viable cells. F->G H 8. Solubilize Formazan Add 100 µL of DMSO or other solubilizing agent. G->H I 9. Read Absorbance at 570 nm (Ref: 630 nm). H->I Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_inoc Phase 2: Inoculation & Incubation cluster_readout Phase 3: Result Determination A 1. Prepare 2-fold serial dilutions of test compounds in broth (e.g., Mueller-Hinton) in a 96-well plate. B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). C 3. Inoculate each well with the bacterial suspension. Final concentration ~5x10⁵ CFU/mL. B->C D 4. Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) E 5. Incubate plate at 35-37°C for 16-20 hours. D->E F 6. Visually inspect wells for turbidity (bacterial growth). E->F G 7. Determine MIC: Lowest concentration with no visible growth. F->G

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the piperidine derivatives in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Typically, 50 µL of broth is added to wells 2-12, and 100 µL of the highest compound concentration is added to well 1. A multichannel pipette is then used to serially transfer 50 µL from well 1 to well 2, and so on, discarding the final 50 µL from well 11. Well 12 serves as the growth control.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final target inoculum concentration in the wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [4]The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. [5][6]5. MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation at the bottom of the well. [6]The growth control well should be turbid, and the sterility control well should be clear.

Antioxidant Potential: DPPH Radical Scavenging Assay

Some piperidine derivatives may exhibit antioxidant activity, which is the ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen for the radical scavenging ability of compounds. [7][8]

Scientific Principle

DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption at approximately 517 nm. [8][9]When an antioxidant compound donates a hydrogen atom or electron to DPPH, the radical is neutralized to its reduced form, DPPH-H. This results in a color change from violet to a pale yellow, causing a decrease in absorbance at 517 nm. [8]The degree of discoloration is proportional to the scavenging activity of the test compound. [8]

Comparative Data: Antioxidant Activity of Piperidine-2-carboxamide Derivatives

The table below shows hypothetical data for the radical scavenging activity of different derivatives, expressed as the concentration required to scavenge 50% of DPPH radicals (IC₅₀). Ascorbic acid is used as a standard antioxidant.

CompoundDPPH Scavenging IC₅₀ (µg/mL)
Derivative G 45.2
Derivative H 18.9
Derivative I >200
Ascorbic Acid (Control) 5.8

Data shown are for illustrative purposes.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Phase 1: Reagent Preparation cluster_react Phase 2: Scavenging Reaction cluster_readout Phase 3: Data Acquisition A 1. Prepare serial dilutions of test compounds in methanol. B 2. Prepare fresh DPPH solution in methanol (e.g., 0.1 M). C 3. Add compound dilutions to 96-well plate. B->C D 4. Add DPPH solution to all wells. C->D E 5. Incubate in the dark at room temperature for 30 min. D->E F 6. Measure Absorbance at 517 nm. E->F G 7. Calculate % Inhibition and determine IC₅₀ value. F->G

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 M or a concentration that gives an absorbance of ~1.0 at 517 nm). [10]This solution is light-sensitive and should be kept in an amber bottle or wrapped in foil. [8] * Test Compounds: Prepare a stock solution of each piperidine derivative in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a similar dilution series of a standard antioxidant like Ascorbic Acid or Trolox. [8]2. Assay Procedure (96-well plate format):

    • To respective wells, add 100 µL of the different concentrations of the test compounds or the positive control. [8] * Add 100 µL of the methanolic DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution (A_control).

    • Prepare blank wells for each compound concentration containing 100 µL of the compound and 100 µL of methanol to correct for any color from the sample itself (A_blank).

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. [8][11]4. Data Acquisition: Measure the absorbance of all wells at 517 nm using a microplate reader. [9]5. Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [ (A_control - (A_sample - A_blank)) / A_control ] * 100 Plot the % Inhibition against the compound concentrations to determine the IC₅₀ value.

Conclusion

The three assays detailed in this guide—MTT, broth microdilution, and DPPH—form a robust, primary screening platform for elucidating the potential biological activities of novel piperidine-2-carboxamide derivatives. By understanding the principles behind these methods and adhering to meticulous, well-controlled protocols, researchers can generate high-quality, comparative data. This foundational knowledge is critical for making informed decisions in the drug discovery pipeline, identifying promising lead compounds, and guiding the subsequent stages of preclinical development.

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Comparative Analysis of Anesthetic Potency: Ropivacaine and Bupivacaine Synthesized from Diverse Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

As Senior Application Scientists, we present this in-depth technical guide to objectively compare the anesthetic potencies of ropivacaine and bupivacaine. This guide moves beyond a simple recitation of established data, delving into the critical and often overlooked aspect of how synthetic precursors and the resultant impurity profiles may influence the final product's performance. We provide not only a comprehensive review of the existing literature but also a robust experimental framework for head-to-head comparison, empowering researchers to validate and control the quality of these essential local anesthetics.

Foundational Potency and Physicochemical Properties: Ropivacaine vs. Bupivacaine

Ropivacaine and bupivacaine are both long-acting amide local anesthetics that reversibly block sodium ion channels in nerve fibers, thereby inhibiting the propagation of nerve impulses.[1] While structurally similar, their subtle differences in chemical composition and stereochemistry translate to distinct clinical profiles.

Bupivacaine, a racemic mixture of its S(-)- and R(+)-enantiomers, is known for its high potency and long duration of action.[2] Ropivacaine, on the other hand, is a pure S(-)-enantiomer and is less lipophilic than bupivacaine.[3] This reduced lipophilicity is associated with a lower propensity for motor blockade and a decreased potential for central nervous system (CNS) and cardiotoxicity.[1][3]

Studies have shown that while ropivacaine may be slightly less potent than bupivacaine at lower concentrations, at higher doses required for surgical anesthesia, their potencies are often comparable.[3][4] The clinical choice between the two often hinges on the desired balance between sensory and motor blockade and the patient's risk profile for systemic toxicity.

PropertyRopivacaineBupivacaineReference(s)
Chemical Structure S(-)-1-propyl-2',6'-pipecoloxylidide(RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide[5]
Stereochemistry Pure S(-)-enantiomerRacemic mixture (50:50 S(-) and R(+))[6]
pKa 8.18.1[2]
Lipid Solubility LowerHigher[3]
Protein Binding ~94%~95%[3]
Anesthetic Potency Slightly less potent at low concentrations, comparable at higher dosesMore potent at lower concentrations[3][4]
Motor Blockade Less pronouncedMore pronounced[1]
Toxicity Profile Lower cardiotoxicity and CNS toxicityHigher cardiotoxicity and CNS toxicity[1][2]

The Influence of Synthetic Precursors on Anesthetic Potency: A Critical Examination

The anesthetic potency of a drug is intrinsically linked to its chemical purity and stereoisomeric composition. Different synthetic routes, starting from various precursors, can introduce a range of impurities, including starting materials, by-products, and enantiomeric impurities. These impurities, even in trace amounts, have the potential to alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).

For instance, the synthesis of ropivacaine and levobupivacaine (the pure S(-)-enantiomer of bupivacaine) necessitates stringent control to minimize the presence of the more cardiotoxic R(+)-enantiomer.[7][8] The choice of precursors and the subsequent purification steps are paramount in achieving the desired enantiomeric excess and overall purity.

While direct, peer-reviewed studies explicitly correlating different synthetic precursors of ropivacaine or bupivacaine to variations in anesthetic potency are not abundant in the public domain, the principles of pharmaceutical chemistry and regulatory guidelines underscore the importance of this consideration.[9] Any alteration in the impurity profile resulting from a change in the synthetic pathway requires rigorous evaluation to ensure the final product's safety and efficacy are not compromised.

Head-to-Head Experimental Workflow: A Self-Validating System for Potency Comparison

To address the critical question of how synthetic precursors may impact anesthetic potency, we propose a comprehensive, self-validating experimental workflow. This protocol is designed to provide a robust framework for comparing ropivacaine or bupivacaine synthesized from different starting materials.

Caption: Experimental workflow for comparing anesthetic potency.

Detailed Experimental Protocols
  • Objective: To synthesize ropivacaine (or bupivacaine) from two distinct, documented synthetic routes utilizing different primary precursors.

  • Protocol:

    • Route A: Synthesize the target anesthetic using a commonly cited precursor, for example, (S)-pipecolic acid 2,6-xylidide for ropivacaine.[10]

    • Route B: Synthesize the same anesthetic using an alternative precursor or a significantly different synthetic strategy.

    • Purification: For each batch, employ identical, validated purification techniques (e.g., recrystallization, column chromatography) to isolate the final API. The goal is to achieve the highest possible purity for each batch, allowing for a comparison based on the inherent, subtle differences in the impurity profile stemming from the synthetic route.

  • Objective: To rigorously characterize and compare the chemical identity, purity, and impurity profiles of the APIs synthesized from different routes.

  • Protocols:

    • Structural Verification: Confirm the chemical structure of the synthesized APIs using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Purity Assessment: Determine the overall purity of each batch using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) for residual solvents.[11][12]

    • Impurity Profiling: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any impurities present at or above the reporting threshold (typically ≥0.05%).[13][14] This will generate a detailed impurity profile for each synthetic route.

    • Enantiomeric Purity: Determine the enantiomeric excess of the S(-)-enantiomer using a validated chiral HPLC method.[7][15] This is particularly crucial for ropivacaine and levobupivacaine.

  • Objective: To determine the intrinsic potency of the synthesized anesthetics by measuring their ability to block voltage-gated sodium channels.

  • Protocol (Patch Clamp Electrophysiology):

    • Culture a suitable cell line expressing the target sodium channel subtype (e.g., HEK-293 cells transfected with Nav1.5).

    • Perform whole-cell patch-clamp recordings to measure sodium currents in the absence and presence of increasing concentrations of the synthesized anesthetics.

    • Generate concentration-response curves and calculate the half-maximal inhibitory concentration (IC50) for each batch. A lower IC50 value indicates higher potency.[16]

Mechanism_of_Action cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel No_Impulse Blocked Nerve Impulse Na_channel->No_Impulse Blockade of Na+ Influx Na_ion_in Na+ (intracellular) Na_channel->Na_ion_in Na+ Influx LA Local Anesthetic (Ropivacaine/Bupivacaine) LA->Na_channel Binds to channel Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel Depolarization Na_ion_out Na+ (extracellular) Na_ion_out->Na_channel

Caption: Mechanism of action of local anesthetics.

  • Objective: To compare the anesthetic efficacy, onset, and duration of action of the synthesized compounds in a relevant animal model.

  • Protocol (Rodent Sciatic Nerve Block Model):

    • Anesthetize the animals (e.g., Sprague-Dawley rats) according to approved institutional protocols.

    • Inject a standardized dose and volume of each synthesized anesthetic formulation perineurally to the sciatic nerve.

    • Sensory Blockade Assessment: At regular intervals, assess the sensory block using a standardized stimulus (e.g., thermal stimulus in the tail-flick test or mechanical stimulus with von Frey filaments). The duration of the sensory block is the time until the response to the stimulus returns to baseline.

    • Motor Blockade Assessment: At regular intervals, evaluate motor function using a validated method (e.g., rota-rod test). The duration of the motor block is the time until motor function returns to baseline.

    • Record the onset of action (time to achieve a defined level of blockade) and the total duration of both sensory and motor blockade for each compound.

Data Interpretation and Conclusion

By meticulously following this experimental guide, researchers can generate a robust dataset to:

  • Directly Compare Potency: Statistically compare the IC50 values from the in vitro assays and the onset and duration of action from the in vivo studies for ropivacaine or bupivacaine synthesized from different precursors.

  • Correlate Impurity Profile with Potency: Analyze any observed differences in anesthetic potency in the context of the detailed impurity profiles. This may reveal that specific impurities, even at low levels, can impact the drug's interaction with its target or its pharmacokinetic properties.

  • Ensure Product Consistency: This framework provides a self-validating system to ensure that changes in synthetic routes or precursors do not negatively impact the clinical performance of the final drug product.

References

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A Comparative Study of the Safety Profiles of Local Anesthetics Derived from Piperidine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the safety profiles of local anesthetics derived from piperidine-2-carboxamide, a class of drugs integral to regional anesthesia and pain management. Our focus will be on elucidating the nuances of their toxicological profiles, supported by experimental data and established methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the safety of these essential medicines.

Introduction: The Piperidine-2-Carboxamide Class of Local Anesthetics

Local anesthetics are indispensable in clinical practice for providing localized, reversible blockade of nerve conduction, thereby inducing a state of analgesia. The piperidine-2-carboxamide derivatives, also known as the amino-amide local anesthetics, represent a significant advancement in this field. This class includes widely used agents such as ropivacaine, bupivacaine, and levobupivacaine. Their chemical structure, characterized by a hydrophilic amino group linked to a lipophilic aromatic ring via an amide bond and a piperidine ring, dictates their potency, duration of action, and, critically, their safety profile.[1]

The primary mechanism of action for these agents is the blockade of voltage-gated sodium channels within the neuronal cell membrane.[2][3] By preventing the influx of sodium ions, they inhibit the depolarization necessary for the propagation of action potentials along nerve fibers.[4] However, this same mechanism can lead to dose-dependent toxicities, most notably in the central nervous system (CNS) and the cardiovascular system.[5][6] Understanding the subtle differences in the safety profiles of these drugs is paramount for their safe and effective clinical use.

cluster_Membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Extracellular Intracellular Block Blockade LA Local Anesthetic (Piperidine-2-carboxamide derivative) LA->Na_Channel:p2 Binds to intracellular site No_AP Inhibition of Action Potential Block->No_AP Prevents Na+ influx Analgesia Analgesia No_AP->Analgesia

Figure 1: Mechanism of action of piperidine-2-carboxamide local anesthetics.

Comparative Safety Profiles: A Multifaceted Analysis

The safety of a local anesthetic is not a monolithic concept but rather a composite of its potential to induce adverse effects in various organ systems. Here, we compare the key safety liabilities of prominent piperidine-2-carboxamide derivatives.

Cardiotoxicity

Cardiotoxicity remains one of the most significant concerns with amino-amide local anesthetics. The blockade of cardiac sodium channels can lead to conduction disturbances, arrhythmias, and, in severe cases, cardiovascular collapse.[6][7]

Mechanism of Cardiotoxicity: The cardiotoxic potential of these agents is closely linked to their affinity for and dissociation kinetics from cardiac sodium channels.[8] A slower dissociation from the channel during diastole can lead to an accumulation of blocked channels, predisposing the patient to re-entrant arrhythmias. Bupivacaine, in particular, is more lipophilic and has a greater affinity for voltage-gated sodium channels, which may contribute to its cardiotoxic profile.[2][8]

Comparative Data:

Local AnestheticRelative Cardiotoxicity (Bupivacaine = 1)Key Findings
Bupivacaine1High arrhythmogenic potential; slow dissociation from Na+ channels.[8]
Levobupivacaine~0.75Less cardiotoxic than racemic bupivacaine.[9]
Ropivacaine~0.6Significantly lower arrhythmogenic potential and cardiotoxicity compared to bupivacaine.[8][10]

Experimental Protocol: In Vitro Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes

  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes on microelectrode array (MEA) plates.

  • Drug Application: Prepare a concentration-response curve for each local anesthetic (e.g., 1 µM to 1 mM).

  • Data Acquisition: Record field potentials from the cardiomyocytes before and after drug application using the MEA system.

  • Analysis: Analyze the recordings for changes in beat rate, field potential duration (FPD), and the incidence of arrhythmias. The concentration that causes a 50% reduction in cell viability (CC50) can also be determined using assays like the MTT assay.

  • Rationale: This in vitro model provides a human-relevant system to assess the electrophysiological effects of the drugs on cardiac tissue, offering a more predictive and ethical alternative to animal models.

Start Start: iPSC-Cardiomyocyte Culture on MEA Drug_Prep Prepare Drug Concentrations Start->Drug_Prep Baseline Record Baseline Field Potentials Drug_Prep->Baseline Drug_App Apply Local Anesthetic Baseline->Drug_App Post_Drug Record Post-Drug Field Potentials Drug_App->Post_Drug Analysis Analyze Beat Rate, FPD, Arrhythmias Post_Drug->Analysis End End: Determine Cardiotoxic Potential Analysis->End

Figure 2: Workflow for in vitro cardiotoxicity assessment.

Neurotoxicity

While local anesthetics are designed to act on the nervous system, excessive concentrations can lead to neurotoxic effects, ranging from transient neurological symptoms to permanent nerve damage.[4][11]

Mechanism of Neurotoxicity: The precise mechanisms are multifactorial and not fully elucidated but are thought to involve intracellular calcium dysregulation, mitochondrial dysfunction, and the induction of apoptosis.[11] The degree of neurotoxicity is dependent on the concentration and duration of exposure.[12]

Comparative Data:

Local AnestheticRelative NeurotoxicityIn Vitro Neurotoxicity (LD50, mM on SH-SY5Y cells, 20-min exposure)[13]Clinical Observations
BupivacaineHigh0.95 ± 0.08Associated with a higher incidence of transient neurological symptoms (TNS).[14]
LevobupivacaineModerateData not readily available in a directly comparable format.Lower neurotoxic potential compared to bupivacaine.[9]
RopivacaineLow13.43 ± 0.61Considered to have a more favorable neurotoxicity profile.[8][14]

Experimental Protocol: In Vitro Neurotoxicity Assessment using a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media.

  • Drug Exposure: Expose the cells to a range of concentrations of the local anesthetics for a defined period (e.g., 24 hours).

  • Viability Assay: Assess cell viability using a quantitative method such as the WST-1 or LDH assay.[13]

  • Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cell death.

  • Rationale: This protocol provides a standardized and high-throughput method to screen for and compare the direct cytotoxic effects of local anesthetics on neuronal cells.

Systemic Toxicity and the CNS

Systemic absorption of local anesthetics can lead to CNS toxicity, which typically precedes cardiovascular toxicity.[7] Symptoms can range from lightheadedness and tinnitus to seizures and coma.[5]

Mechanism of CNS Toxicity: The CNS effects are a result of the blockade of inhibitory pathways in the cerebral cortex, leading to unopposed excitatory activity.[5][7] As plasma concentrations rise, excitatory pathways are also affected, leading to a depressive phase with loss of consciousness and respiratory arrest.[5]

Comparative Data:

Local AnestheticCNS Toxicity ThresholdClinical Features
BupivacaineLowSeizures can occur at lower plasma concentrations.[3]
LevobupivacaineModerateHigher threshold for CNS toxicity than bupivacaine.[9]
RopivacaineHighDemonstrates a wider margin of safety between anesthetic effect and CNS toxicity.[8]

Structure-Activity Relationships and Safety

The differences in the safety profiles of these agents can be attributed to their stereochemistry and lipophilicity.

  • Stereoselectivity: Bupivacaine is a racemic mixture of R-(+)- and S-(-)-enantiomers. Levobupivacaine, the pure S-(-)-enantiomer, exhibits lower cardiotoxicity.[9] This is because the R-(+)-enantiomer has a higher affinity for cardiac sodium channels. Ropivacaine is also a pure S-(-)-enantiomer.[8]

  • Lipophilicity: Bupivacaine is more lipophilic than ropivacaine.[2] This higher lipophilicity contributes to its greater potency but also its increased potential for CNS and cardiotoxicity, as it can more readily penetrate neural and cardiac tissues.

Structure Chemical Structure Stereochem Stereochemistry (S-enantiomer vs. Racemic) Structure->Stereochem Lipophilicity Lipophilicity Structure->Lipophilicity Cardio Reduced Cardiotoxicity Stereochem->Cardio Neuro Reduced Neurotoxicity Lipophilicity->Neuro Safety Improved Safety Profile Cardio->Safety Neuro->Safety

Figure 3: Structure-activity relationships influencing safety.

Conclusion and Future Directions

The piperidine-2-carboxamide local anesthetics represent a cornerstone of modern anesthesia. While bupivacaine remains a potent and effective agent, the development of its S-enantiomer, levobupivacaine, and the less lipophilic ropivacaine, has provided clinicians with options that have a significantly improved safety margin, particularly concerning cardiotoxicity.[9][15] The choice of local anesthetic should be guided by a thorough understanding of these safety profiles, in conjunction with the specific clinical scenario.

Future research in this area should focus on the development of novel local anesthetics with even greater selectivity for sensory nerve sodium channel subtypes, further divorcing analgesic efficacy from systemic toxicity. Additionally, the exploration of novel delivery systems that limit systemic absorption can enhance the safety of existing agents.

References

  • NYSORA. Local Anesthetic Systemic Toxicity. [URL: https://www.nysora.com/topics/complications/local-anesthetic-systemic-toxicity/]
  • Medscape. Local Anesthetic Toxicity: Practice Essentials, Background, Pathophysiology. [URL: https://emedicine.medscape.com/article/1844139-overview]
  • Dr.Oracle. What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity?. [URL: https://droracle.com/ropivacaine-vs-bupivacaine-cardiotoxicity/]
  • El-Boghdadly, K., Pawa, A., & Chin, K. J. (2018). Local anesthetic systemic toxicity: current perspectives. Local and Regional Anesthesia, 11, 35–44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6087022/]
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Piperidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of piperidine-2-carboxamide hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding of waste management principles.

Section 1: Hazard Identification and Waste Characterization

Understanding the intrinsic properties of this compound is the foundation of its safe disposal. The molecule's structure, a piperidine ring coupled with a carboxamide and formulated as a hydrochloride salt, dictates its hazard profile.

  • Piperidine Moiety : The core piperidine structure is a cyclic amine. Piperidine itself is classified as a flammable liquid that is toxic, corrosive, and poses a significant environmental hazard, particularly to aquatic life.[1][2][3]

  • Carboxamide Group : Amides are generally stable but can be hydrolyzed under strong acid or base conditions.[4]

  • Hydrochloride Salt : This salt form typically renders the compound as a water-soluble solid.[5] The hydrochloride of piperidine is classified as toxic if swallowed.[6][7]

Based on this analysis, This compound must be classified as a hazardous waste . It is not suitable for drain or standard trash disposal.[8][9] Its management falls under strict federal and local regulations designed to protect human health and the environment.[8][10][11]

Hazard ClassificationDescriptionRationale & Primary Concern
Acute Toxicity (Oral) The compound is presumed toxic if swallowed, based on data for piperidine hydrochloride.[6][7]Accidental ingestion could lead to severe health effects.
Skin/Eye Irritation As with many amine hydrochlorides, it is likely to be an irritant to the skin and eyes upon contact.Proper personal protective equipment (PPE) is essential to prevent chemical burns or irritation.
Environmental Hazard The piperidine component suggests potential harm to aquatic organisms.Improper disposal can lead to contamination of water systems.

Section 2: Regulatory Framework

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][10] This framework regulates waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility. Laboratories generating this waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific standards for container management, labeling, and storage.[8][12][13]

Section 3: On-Site Waste Management Protocol

This step-by-step protocol ensures safety and compliance within the laboratory (the SAA).

Step 1: Container Selection
  • Compatibility is Key : Choose a waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for corrosive waste.[14]

  • Condition : The container must be in good condition, free of leaks, cracks, or rust.[15][16]

  • Secure Closure : The container must have a tightly sealing lid. Containers must remain closed at all times except when adding waste.[14][15] Leaving a funnel in the container is a common violation.

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement and essential for safety.

  • Mandatory Wording : The label must clearly state the words "HAZARDOUS WASTE" .[12][14][15][17]

  • Chemical Identification : List the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[15][16] If it is a solution, list all components and their approximate percentages.[13][14]

  • Hazard Indication : The label should clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[13][17]

Step 3: Waste Segregation and Accumulation
  • Designate an SAA : Establish a specific location in the lab, at or near the point of waste generation, as your Satellite Accumulation Area.[8][13] This could be a designated area within a chemical fume hood or a secondary containment tray on a workbench.

  • Segregate Incompatibles : Store the this compound waste container away from incompatible materials. Crucially, this includes:

    • Strong Bases : To prevent a reaction that could neutralize the hydrochloride salt, potentially liberating volatile and flammable piperidine.

    • Strong Oxidizing Agents : To avoid a potentially violent exothermic reaction.[13]

  • Volume Limits : An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[8]

Step 4: Arranging for Disposal
  • Do Not Exceed Limits : Once a waste container is 90-95% full, or if you have reached the SAA volume limit, you must arrange for its removal.[15]

  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[8][15] They are responsible for transferring the waste from the SAA to a central accumulation area and managing its final disposal by a licensed vendor.

Section 4: Final Disposal Pathways

Once collected by your EHS department, the waste is managed by licensed hazardous waste disposal companies. The most common and effective method for this type of organic compound is high-temperature incineration.

High-Temperature Incineration

This is the preferred disposal method for many organic chemical wastes.[12]

  • Mechanism : The process uses high temperatures (typically >1800°F) and an oxidizing environment to break down the organic molecule into simpler, less harmful components, primarily carbon dioxide (CO₂) and water (H₂O).[18]

  • Managing Byproducts : this compound contains nitrogen and chlorine. During combustion, these elements can form nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][18] Modern incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") that neutralize these acidic gases and reduce harmful emissions, ensuring compliance with strict environmental regulations.[19][20]

// Node Definitions A [label="Waste Generation\n(Piperidine-2-carboxamide HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Compatible Container\n(HDPE or Glass, Good Condition)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Affix 'HAZARDOUS WASTE' Label\n- Full Chemical Name\n- Hazard Information", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Place in Designated SAA\n(At Point of Generation)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Segregate from Incompatibles\n(e.g., Strong Bases, Oxidizers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Container is Full or\nProject is Complete?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Continue Accumulation Safely\n(Keep Container Closed)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Submit Hazardous Waste\nPickup Request to EHS", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="EHS Collects Waste for\nLicensed Disposal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Final Disposal\n(High-Temperature Incineration)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> H [label="Yes"]; F -> G [label="No"]; G -> F; H -> I; I -> J; } axd

Caption: Decision workflow for the safe on-site management and disposal of this compound waste.

Section 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the spill is large, remove all sources of ignition.

  • Assess the Spill : For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.[15]

  • Cleanup : Wear appropriate PPE (gloves, safety goggles, lab coat). Cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[3] Do not use combustible materials like paper towels to absorb large quantities.

  • Package Waste : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Label it appropriately and manage it as hazardous waste.[3]

  • Decontaminate : Clean the spill area thoroughly.

Section 6: Waste Minimization

The most sustainable practice is to minimize waste generation at the source.

  • Prudent Purchasing : Order only the quantity of chemical required for your experiments.[8]

  • Inventory Management : Maintain an accurate chemical inventory to avoid purchasing duplicates.[8]

  • Share Surplus : Check if other labs within your institution can use surplus, unopened chemicals.[8]

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Laboratory Waste Management Guidelines. (n.d.). Environmental Health and Safety Office.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.
  • Safety Data Sheet - Piperidine. (2025). Sigma-Aldrich.
  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. ScholarWorks at University of Montana.
  • Incineration Processes and Environmental Releases. (n.d.). National Center for Biotechnology Information, NIH.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division.
  • Safety and Waste Management for SAM Chemistry Methods. (2025). US EPA.
  • Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. (2016). SciSpace.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet - Bupivacaine. (2025). Fisher Scientific.
  • Safety Data Sheet - Piperidine hydrochloride. (2023). Fisher Scientific.
  • Safety Data Sheet - Piperidine. (2025). Sigma-Aldrich.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. (n.d.). MDPI.
  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. ETDEWEB - OSTI.
  • Piperidine Hazard Summary. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - Piperidine hydrochloride. (2025). Fisher Scientific.
  • Piperidine Hydrochloride Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.

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Personal protective equipment for handling Piperidine-2-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Safety Guide for Handling Piperidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar and parent compounds, including Piperidine, Piperidine hydrochloride, and Bupivacaine, to establish a robust safety protocol.[1][2] It is imperative to treat this compound with a high degree of caution, assuming it may share hazards with these related substances.

Section 1: Hazard Assessment and GHS Classification

Based on the hazard profiles of related compounds, this compound should be considered a hazardous substance. The following potential hazards are inferred from available data.

Table 1: Inferred Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2][3][4]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[5]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or causes serious eye irritation.[3]
Flammable LiquidCategory 2H225: Highly flammable liquid and vapour (based on Piperidine).[5]

This table is a synthesis of information from the SDS of Piperidine and Piperidine hydrochloride and should be used as a precautionary guide.

Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements:

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile, tested to EN 374 standards. Always inspect gloves for integrity before use and change them immediately if contaminated.[6]

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes and airborne particles.[2][5][7]

  • Skin and Body Protection : A flame-retardant and chemical-resistant lab coat or gown is essential. For tasks with a higher risk of splashes, consider additional protective clothing.

  • Respiratory Protection : If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is required.[1][5][7]

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE start Enter Lab hand_hygiene1 Hand Hygiene (Soap and Water) start->hand_hygiene1 gown Don Gown hand_hygiene1->gown respirator Don Respirator (if required) gown->respirator goggles Don Goggles & Face Shield respirator->goggles gloves Don Gloves goggles->gloves handle_chemical Handle Piperidine-2-carboxamide Hydrochloride gloves->handle_chemical remove_gloves Remove Gloves handle_chemical->remove_gloves remove_goggles Remove Goggles & Face Shield remove_gloves->remove_goggles remove_gown Remove Gown remove_goggles->remove_gown remove_respirator Remove Respirator remove_gown->remove_respirator hand_hygiene2 Hand Hygiene (Soap and Water) remove_respirator->hand_hygiene2 exit_lab Exit Lab hand_hygiene2->exit_lab

Caption: Sequential process for donning and doffing PPE.

Section 3: Operational Plan - Safe Handling Procedures

Adherence to strict handling protocols is critical to prevent exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.[8]

    • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[8]

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

    • Have a spill kit readily available.

  • Weighing and Transfer :

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Use non-sparking tools for transfers to avoid ignition sources, as the parent compound, Piperidine, is flammable.[8][9]

    • Close the container tightly after each use.[1]

  • In Case of Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.[8]

Diagram 2: Safe Handling Workflow

Handling_Workflow cluster_planning Planning & Preparation cluster_execution Execution in Fume Hood cluster_cleanup Cleanup & Storage risk_assessment Conduct Risk Assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials verify_safety_equipment Verify Safety Equipment gather_materials->verify_safety_equipment weigh_transfer Weigh & Transfer Compound verify_safety_equipment->weigh_transfer perform_reaction Perform Reaction/Procedure weigh_transfer->perform_reaction monitor Monitor Experiment perform_reaction->monitor decontaminate Decontaminate Work Area monitor->decontaminate store_chemical Store Chemical Properly decontaminate->store_chemical dispose_waste Dispose of Waste store_chemical->dispose_waste

Caption: Step-by-step workflow for handling the chemical safely.

Section 4: Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE : Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

General Disposal Guidelines:

  • All waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

  • Never dispose of this chemical down the drain.[1][6][11]

References

  • SAFETY DATA SHEET - Sigma-Aldrich . (2025). Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific . (2025). Fisher Scientific.

  • PIPERIDINE AR - Loba Chemie . (2024). Loba Chemie.

  • Safety Data Sheet: Piperidine - Carl ROTH . (n.d.). Carl ROTH.

  • Piperidine Safety Data Sheet Jubilant Ingrevia Limited . (n.d.). Jubilant Ingrevia Limited.

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited . (n.d.). Jubilant Life Sciences Limited.

  • Piperidine - SAFETY DATA SHEET - Penta chemicals . (2024). Penta chemicals.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology . (2015). Santa Cruz Biotechnology.

  • Safety Data Sheet - Jubilant Ingrevia . (2024). Jubilant Ingrevia.

  • 7 - Safety Data Sheet . (n.d.).

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG . (n.d.). Chemos GmbH&Co.KG.

  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . (n.d.). CDH Fine Chemical.

  • 7 - SAFETY DATA SHEET . (2023).

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer . (n.d.). Cole-Parmer.

  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific . (n.d.). Fisher Scientific.

  • (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide - Chem-Impex . (n.d.). Chem-Impex.

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem . (n.d.). Benchchem.

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA . (2024). FDA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.